Ethyl Bromoacetate-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₄H₂D₅BrO₂ |
|---|---|
Molecular Weight |
172.03 |
Synonyms |
Bromoacetic Acid Ethyl Ester-d5; Bromoacetic Acid Ethyl Ester-d5; Ethyl [1,2]Bromoacetate-d5 |
Origin of Product |
United States |
Foundational & Exploratory
Ethyl bromoacetate-d5 CAS number and chemical properties
This technical guide provides a comprehensive analysis of Ethyl bromoacetate-d5 , a stable isotope-labeled isotopologue critical for quantitative mass spectrometry and mechanistic drug development.
Chemical Identity, Synthesis, and Applications in Drug Discovery
Executive Summary
This compound (Ethyl-d5 bromoacetate) is the deuterated analog of ethyl bromoacetate, where the ethyl group is fully substituted with deuterium (
Due to its potent lachrymatory properties and alkylating capability, this compound requires rigorous safety protocols. This guide outlines its physicochemical profile, synthetic routes, and application workflows.[1]
Physicochemical Characterization
This compound retains the chemical reactivity of its non-deuterated parent while exhibiting a mass shift of +5 Da. This mass difference is sufficient to prevent isotopic overlap in mass spectrometry, ensuring accurate quantification.
Identity & Properties Table[2][3]
| Property | Specification |
| Chemical Name | Ethyl-d5 bromoacetate |
| Synonyms | Bromoacetic acid ethyl-d5 ester; Ethyl-1,1,2,2,2-d5 bromoacetate |
| CAS Number | Labeled: Not formally assigned (Referenced as d5-analog of 105-36-2)Unlabeled: 105-36-2 |
| Molecular Formula | |
| Molecular Weight | 172.03 g/mol (Unlabeled: 166.99 g/mol ) |
| Appearance | Clear, colorless to light yellow liquid |
| Boiling Point | 158–159 °C (760 mmHg) |
| Density | ~1.55 g/mL (Estimated; Unlabeled is 1.506 g/mL) |
| Solubility | Immiscible with water; miscible with ethanol, acetone, ether |
| Isotopic Purity | Typically ≥ 98 atom % D |
| Stability | Moisture sensitive (hydrolyzes to bromoacetic acid) |
Synthetic Routes & Manufacturing
The industrial preparation of this compound follows a classic Fischer Esterification pathway, utilizing Bromoacetic acid and fully deuterated Ethanol (
Mechanism of Action
The reaction is acid-catalyzed (typically
Synthesis Workflow (Graphviz)
Figure 1: Acid-catalyzed Fischer esterification pathway for the synthesis of this compound.
Applications in Drug Development & Proteomics
A. Stable Isotope Dilution Assays (SIDA)
In pharmacokinetic (PK) studies, this compound is used as an Internal Standard (IS) to quantify genotoxic impurities (like ethyl bromoacetate itself) or as a derivatizing agent.
-
Workflow: The biological sample is spiked with a known concentration of the d5-IS. Both the analyte and IS undergo extraction and LC-MS/MS analysis. The ratio of their peak areas determines the analyte concentration, negating errors from extraction loss.
B. Synthetic Intermediate (Reformatsky Reaction)
Researchers utilize this compound to introduce a deuterated ethyl acetate motif into complex scaffolds via the Reformatsky reaction.
-
Reaction:
(Zinc Enolate). -
Utility: This enolate attacks ketones or aldehydes to form
-hydroxy esters with a specific deuterium label on the ester tail, useful for metabolic tracing (identifying esterase activity sites).
C. Proteomics: Chemical Labeling
While iodoacetamide is standard for cysteine alkylation, bromoacetate derivatives are used to modify specific residues (His, Met) or N-termini under controlled pH. The d5-variant allows for comparative proteomics (light vs. heavy labeling) to quantify relative protein abundance between samples.
Experimental Protocol: Derivatization for Mass Spectrometry
Note: This protocol describes the use of this compound as a derivatizing agent for nucleophilic analytes (e.g., amines or thiols).
Reagents:
-
This compound (≥98% D)[3]
-
Acetonitrile (LC-MS grade)
-
Potassium Carbonate (
, anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve the analyte (amine/thiol) in Acetonitrile (1 mg/mL).
-
Base Addition: Add 2 equivalents of anhydrous
to scavenge the HBr byproduct. -
Alkylation: Add 1.2 equivalents of This compound .
-
Incubation: Seal the vial and heat at 60°C for 30 minutes.
-
Causality: Heating overcomes the activation energy for
displacement of the bromide by the nucleophile.
-
-
Quenching: Cool to room temperature and filter to remove solid salts.
-
Analysis: Inject directly into LC-MS/MS monitoring the specific mass shift (+5 Da relative to unlabeled standard).
Handling, Stability & Safety (Lachrymator Warning)
CRITICAL HAZARD: Ethyl bromoacetate is a potent lachrymator (tear gas agent) and highly toxic alkylating agent.[4]
Safety Protocol
-
Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity of >100 fpm.
-
PPE: Double nitrile gloves (breakthrough time <15 mins), chemical splash goggles, and a lab coat.
-
Decontamination: Spills should be neutralized immediately with a solution of 10% aqueous ammonia or sodium thiosulfate, which nucleophilically attacks the alkyl halide, rendering it inert.
Storage
-
Temperature: Store at 2–8°C.
-
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis by atmospheric moisture.
-
Container: Amber glass to prevent photodegradation.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7748, Ethyl bromoacetate. [Link]
Sources
Molecular structure of ethyl bromoacetate-d5 C4H2D5BrO2
Deuterated Alkylating Agents: Technical Profile of Ethyl Bromoacetate-d5 ( )[1]
Molecular Architecture & Isotopic Fidelity
The utility of this compound lies in its dual-domain structure: a reactive electrophilic "warhead" and an isotopically silent "reporter" tail.[1]
Structural Composition
Unlike random deuteration, the d5 variant is site-specific.[1] The deuterium atoms are localized exclusively on the ethyl chain, leaving the
-
Reactive Domain: Bromoacetyl group (
).[1][2] The carbon-bromine bond is highly polarized, making the methylene carbon susceptible to nucleophilic attack ( ).[1] -
Isotopic Domain: Ethyl-d5 group (
).[1] This provides a mass shift of approximately +5.03 Da relative to the non-deuterated congener.[1]
Spectroscopic Signature ( -NMR)
For quality control, the proton NMR spectrum provides an immediate validity check.[1]
-
Unlabeled Ethyl Bromoacetate: Displays a quartet (~4.2 ppm) and a triplet (~1.3 ppm) corresponding to the ethyl group.[1]
-
This compound: The ethyl signals are absent (silent).[1] The spectrum is dominated by a single singlet at ~3.85 ppm , corresponding to the two protons on the
-carbon ( ).[1] Any triplet/quartet signals indicate isotopic impurity or H/D exchange.[1]
Visualization of Molecular Logic
The following diagram illustrates the functional segmentation of the molecule.
Figure 1: Functional decomposition of this compound.[1] The electrophilic center facilitates alkylation, while the blue-highlighted Ethyl-d5 group provides the mass spectrometry signature.
Synthetic Methodology
The synthesis of this compound requires anhydrous conditions to prevent hydrolysis and ensure high isotopic incorporation.[1] The preferred route involves the esterification of bromoacetyl bromide with ethanol-d5.[1]
Reaction Logic
Direct esterification using bromoacetic acid and ethanol-d5 is possible but often requires an acid catalyst (
Reaction:
Step-by-Step Protocol
-
Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with dry Nitrogen (
).[1] -
Reagent Prep: Charge the flask with Ethanol-d5 (1.1 equivalents) and anhydrous dichloromethane (DCM) as solvent. Cool to
in an ice bath. -
Addition: Dissolve Bromoacetyl bromide (1.0 equivalent) in DCM. Add dropwise to the ethanol solution over 30 minutes. Note: The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (silica, 10% EtOAc/Hexane) or GC-MS.[1]
-
Workup:
-
Purification: Remove solvent under reduced pressure (rotary evaporator). Purify via vacuum distillation (bp ~159°C at atm, but lower under vacuum) to obtain a clear, colorless liquid.[1]
Synthesis Workflow Diagram
Figure 2: Synthetic workflow for the production of this compound via the acid halide route.
Applications in Quantitative Proteomics
This compound is a cornerstone reagent in Stable Isotope Labeling strategies.[1] It is primarily used to alkylate cysteine thiols or histidine imidazoles.[1]
Differential Labeling Mechanism
In a comparative proteomics experiment (e.g., Healthy vs. Diseased tissue):
-
Sample A (Control): Reacted with unlabeled Ethyl Bromoacetate (
).[1] -
Sample B (Experimental): Reacted with this compound (
). -
Analysis: Samples are mixed 1:1 and digested.
-
Mass Spectrometry: Every peptide containing a modified residue will appear as a doublet separated by exactly 5.03 Da .[1] The ratio of the peak intensities (
) quantifies the relative abundance of the protein.[1]
Comparison of Physical Properties[1]
| Property | Unlabeled ( | Deuterated ( | Impact on Analysis |
| Molecular Weight | 166.99 g/mol | ~172.03 g/mol | +5.03 Da Shift (Key for MS detection) |
| Boiling Point | 159°C | ~158-160°C | Negligible |
| Retention Time | Standard | Slight Shift | Deuterium effect may cause slight shift in Reverse Phase LC |
| Quartet + Triplet | Silent | Confirmation of purity |
Handling, Stability, & Safety Protocols
CRITICAL WARNING: Ethyl bromoacetate is a potent lachrymator (tear gas agent) and a toxic alkylating agent.[1] It must be handled with extreme caution.
Storage and Stability[1]
-
Conditions: Store at 2-8°C in a tightly sealed container.
-
Light Sensitivity: Store in amber glass or wrapped in foil. Bromine-carbon bonds are photolabile; exposure to light can liberate free radicals and turn the liquid yellow/brown.[1]
-
Moisture: The ester bond is susceptible to hydrolysis.[1] Store over activated molecular sieves if possible.[1]
Emergency Neutralization (Quenching)
In the event of a spill or for disposal of reaction mixtures, the alkylating potential must be destroyed.[1]
-
Quenching Solution: 10% aqueous Sodium Thiosulfate (
) or dilute Ammonia/Ethanol solution.[1] -
Mechanism: Thiosulfate acts as a soft nucleophile, rapidly displacing the bromide and rendering the molecule non-volatile and non-toxic.[1]
PPE Requirements[1][4]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7748, Ethyl bromoacetate.[1] Retrieved from [Link]
-
Ong, S. E., & Mann, M. (2005). Mass spectrometry-based proteomics turns quantitative.[1] Nature Chemical Biology.[1] (Context: Isotope labeling strategies). Retrieved from [Link]
Technical Guide: Ethyl Bromoacetate Isotopologues (d2 vs. d5) in Drug Development
Executive Summary
Ethyl bromoacetate (EBA) is a high-value alkylating agent used extensively in medicinal chemistry for introducing acetate motifs and in the synthesis of heterocycles via Reformatsky reactions. In advanced drug development—specifically within DMPK (Drug Metabolism and Pharmacokinetics) and bioanalysis—the distinction between its deuterated isotopologues, Ethyl bromoacetate-d2 (α-deuterated) and Ethyl bromoacetate-d5 (ethyl-deuterated) , is critical.
This guide delineates the structural, spectroscopic, and functional differences between these two reagents. It provides evidence-based workflows for selecting the correct isotopologue to avoid common pitfalls, such as isotopic interference in mass spectrometry caused by the natural abundance of Bromine-81 (
Structural & Physicochemical Characterization
The fundamental difference lies in the position of the deuterium (
| Feature | Ethyl Bromoacetate-d2 | This compound |
| Chemical Structure | ||
| Deuteration Site | Ethyl Ester Group | |
| Molecular Weight (MW) | ~169.01 g/mol | ~172.03 g/mol |
| Primary Utility | Mechanistic Probe (KIE), Metabolic Stability | Bioanalytical Internal Standard (IS) |
| NMR Silent Region | ||
| Mass Shift ( | +2 Da | +5 Da |
Spectroscopic Signatures (NMR & MS)
Nuclear Magnetic Resonance (NMR):
-
d2-EBA: The singlet corresponding to the
-protons ( ) disappears. This is useful for monitoring reactions where the -position is active (e.g., Reformatsky enolate formation), as the signal loss confirms the integrity of the isotopic label during the reaction. -
d5-EBA: The characteristic ethyl quartet and triplet disappear. The
-proton singlet remains visible at ~3.8 ppm.
Mass Spectrometry (The Bromine Effect):
Bromine exists naturally as a 1:1 mixture of
-
d2-EBA: Shifts the cluster by +2 Da. Risk: The primary ion of the d2-standard (
-d2) has the same nominal mass as the isotope of the unlabeled analyte. This "isotopic crosstalk" complicates quantification. -
d5-EBA: Shifts the cluster by +5 Da. This moves the standard's signal completely clear of the unlabeled analyte's isotopic envelope, making it the superior Internal Standard (IS).
Synthetic Utility & Mechanism[5]
Ethyl Bromoacetate-d2: The Mechanistic Probe
The d2 variant is primarily used to study metabolic stability and reaction mechanisms via the Kinetic Isotope Effect (KIE).
-
Metabolic Soft Spot Analysis: If a drug candidate is metabolized via oxidation at the methylene carbon (e.g., dealkylation or hydroxylation), substituting hydrogens with deuterium can slow this rate significantly (
). Using d2-EBA to synthesize the drug analog allows researchers to test if this specific position is the metabolic "soft spot." -
Reformatsky Reaction Mechanism: When d2-EBA reacts with Zinc, it forms a deuterated zinc enolate. This allows chemists to trace the fate of the
-protons during the addition to carbonyls, confirming if proton exchange occurs with the solvent.
This compound: The Bioanalytical Standard
The d5 variant is the "gold standard" for LC-MS/MS quantification.
-
Mass Tagging: The ethyl group is often a "dummy" group or a prodrug moiety that is hydrolyzed later. However, in intact quantification, the d5-ethyl group provides a robust +5 Da mass tag.
-
Eliminating Crosstalk: As noted in Section 1.1, the +5 shift ensures that the Internal Standard (IS) does not interfere with the analyte's signal, even at high concentrations.
Experimental Protocols
Protocol A: Selection of Internal Standard for LC-MS/MS
Objective: Quantify an ethyl-ester containing drug in rat plasma.
-
Analyte Analysis: Determine the isotopic envelope of the analyte. Note the abundance of the M+2 peak due to
(if Br is still present) or other isotopes. -
Candidate Screening:
-
Scenario 1 (d2-IS): Mass shift is +2. Check if IS signal overlaps with Analyte M+2. Verdict: High risk of interference.
-
Scenario 2 (d5-IS): Mass shift is +5. Check for overlap. Verdict: Clean separation.
-
-
Preparation: Spike d5-EBA (or the d5-derivatized analog) into blank plasma at a fixed concentration (e.g., 100 ng/mL).
-
Extraction: Perform protein precipitation with Acetonitrile.
-
Analysis: Monitor MRM transitions.
-
Analyte:
-
IS (d5):
-
Protocol B: Metabolic Stability Assessment (Microsomal Incubations)
Objective: Determine if the
-
Synthesis: Synthesize the drug candidate using unlabeled EBA (Compound H) and d2-EBA (Compound D).
-
Incubation: Incubate both compounds separately with Liver Microsomes (RLM/HLM) + NADPH for 0, 15, 30, and 60 mins.
-
Quantification: Measure the disappearance of parent compound via LC-MS.
-
Calculation: Calculate intrinsic clearance (
). -
Interpretation:
-
If
, the -carbon is not the metabolic soft spot. -
If
, Deuterium has blocked the metabolism (Primary KIE observed).
-
Visualization & Logic Flows
Diagram 1: Mass Spectrometry Interference Logic
This diagram illustrates why d5 is preferred over d2 for bioanalysis when Bromine is involved.
Caption: Mass spectral overlap analysis showing the risk of using d2-EBA (Red) versus the clean separation provided by d5-EBA (Green) due to the natural abundance of Bromine-81.
Diagram 2: Application Decision Matrix
A flowchart to guide the researcher in selecting the correct isotopologue.
Caption: Decision matrix for selecting between d2 and d5 isotopologues based on experimental objectives (Quantification vs. Mechanistic Elucidation).
References
-
Santa Cruz Biotechnology. this compound Product Data. Retrieved from
-
Cambridge Isotope Laboratories. Deuterium in Drug Discovery and Development. Retrieved from
-
National Institutes of Health (NIH). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Retrieved from
-
Pharmaffiliates. Ethyl Bromoacetate-13C, d2 Product Data. Retrieved from
-
Sigma-Aldrich. Ethyl bromoacetate-2-13C Product Specification. Retrieved from
Sources
Technical Guide: Physical Properties & Research Applications of Deuterated Ethyl Bromoacetate
Executive Summary
Ethyl bromoacetate (EBA) is a foundational alkylating agent in organic synthesis, most notably serving as the acylating submonomer in the synthesis of N-substituted glycines (peptoids). The deuterated isotopologue, Ethyl bromoacetate-2,2-d₂ (EBA-d₂) , represents a critical tool for high-precision mechanistic studies and structural biology.
By substituting the alpha-carbon protons with deuterium, researchers can silence specific NMR signals to simplify complex spectra, probe SN2 reaction transition states via secondary Kinetic Isotope Effects (KIE), and enhance metabolic stability in drug discovery campaigns. This guide provides a definitive technical reference for the physical properties, handling protocols, and experimental applications of EBA-d₂.
Chemical Identity & Physical Properties Matrix[1][2][3]
The physical behavior of deuterated ethyl bromoacetate closely mirrors its non-deuterated parent, with specific deviations in density and mass resulting from the isotopic enrichment.
Comparative Specifications
| Property | Standard Ethyl Bromoacetate (Protiated) | Ethyl Bromoacetate-2,2-d₂ (Deuterated) |
| CAS Number | 105-36-2 | Varies by vendor (e.g., Custom Synthesis) |
| Chemical Formula | C₄H₇BrO₂ | C₄H₅D₂BrO₂ |
| Molecular Weight | 167.00 g/mol | ~169.01 g/mol |
| Isotopic Enrichment | Natural Abundance | typically ≥ 98 atom % D |
| Density (25°C) | 1.506 g/mL [[1]] | 1.524 g/mL (Theoretical Estimate)* |
| Boiling Point | 159 °C | ~158–159 °C |
| Refractive Index ( | 1.451 | 1.451 (Negligible shift) |
| Solubility | Miscible in EtOH, DCM, DMF; Insoluble in water | Miscible in EtOH, DCM, DMF |
| Appearance | Clear, colorless to light yellow liquid | Clear, colorless liquid |
*Note on Density: The density of EBA-d₂ is estimated based on the molar volume isotope effect and mass increase (+2.01 Da). 13C-labeled variants (MW ~168) exhibit a density of 1.515 g/mL [[2]]; therefore, the d2 variant is projected at ~1.524 g/mL.
Structural Visualization
The deuterium substitution occurs at the alpha-carbon (C2 position), adjacent to the carbonyl group and the bromine atom. This position is the electrophilic center for nucleophilic attack.
Mechanistic Applications: The "Why" of Deuteration
Peptoid Synthesis (The Submonomer Method)
The primary utility of EBA-d₂ is in the solid-phase submonomer synthesis of peptoids. In this two-step cycle, EBA acts as the acylating agent. Using EBA-d₂ allows for the incorporation of "invisible" backbone linkers in ¹H NMR studies, enabling researchers to focus solely on side-chain interactions without spectral overcrowding from the backbone methylene protons.
Kinetic Isotope Effects (KIE)
EBA-d₂ is utilized to probe the transition state structure of SN2 displacement reactions.
-
Secondary Deuterium KIE (
): When a nucleophile attacks the alpha-carbon, the hybridization changes from to -like in the transition state. -
Observation: The C-H (or C-D) bonds undergo bending vibrations. Because C-D bonds have lower zero-point energy and different vibrational frequencies than C-H bonds, the rate of reaction changes. An inverse KIE (
) or a small normal KIE helps distinguish between SN2 (synchronous) and SN1 (stepwise) mechanisms [[3]].
Visualizing the Mechanisms
Diagram 1: The Peptoid Submonomer Cycle & SN2 Displacement
This diagram illustrates where EBA-d₂ enters the synthesis cycle and the specific SN2 displacement step where KIEs are observed.
Caption: The Submonomer Synthesis Cycle. EBA-d2 is introduced in Step 1. The KIE is probed in Step 2 during the displacement of the bromide.
Experimental Protocol: Solid-Phase Synthesis with EBA-d₂
Objective: Synthesis of a deuterated peptoid oligomer using the manual submonomer method. Safety Pre-check: EBA is a potent lachrymator .[1] All steps must be performed in a fume hood.[2]
Reagents & Preparation
-
Resin: Rink Amide MBHA resin (loading ~0.6 mmol/g).
-
Acylation Solution: 1.2 M EBA-d₂ in DMF.
-
Calculation: To make 10 mL, dissolve ~2.04 g (approx 1.34 mL) of EBA-d₂ in DMF.
-
-
Activator: 1.2 M N,N'-diisopropylcarbodiimide (DIC) in DMF.
-
Displacement Solution: 1.0 M Primary Amine in DMF.
Step-by-Step Workflow
-
Swelling:
-
Swell 100 mg resin in DMF for 20 minutes. Drain.
-
Deprotect Fmoc (if applicable) using 20% Piperidine/DMF (2 x 10 min).
-
-
Step 1: Acylation (The Deuterium Incorporation)
-
Add 1.2 M EBA-d₂ solution (1 mL) to the resin.
-
Add 1.2 M DIC solution (1 mL).
-
Incubate: Shake at room temperature for 20 minutes.
-
Mechanism:[3][4] DIC activates the carboxylic acid of the hydrolyzed EBA (or EBA reacts directly if conditions allow, but standard Zuckermann protocol often uses Bromoacetic Acid; if using Ethyl Bromoacetate ester, ensure transesterification/aminolysis conditions are met. Correction: The classic submonomer method uses Bromoacetic Acid .[4][5] If using Ethyl Bromoacetate , the reaction is an aminolysis of the ester. This is slower. For EBA-d2 specifically: It is often converted to the acid in situ or used directly if the amine is nucleophilic enough. Standard protocol assumes Bromoacetic Acid.[1] If you only have the Ethyl Ester (EBA-d2), perform a pre-hydrolysis step or extend reaction times significantly for direct aminolysis [[4]].
-
-
Washing:
-
Drain and wash resin with DMF (3 x 1 min).
-
-
Step 2: Displacement
-
Cleavage & Validation:
-
Cleave using 95% TFA / 2.5% H₂O / 2.5% TIS.
-
Analysis: Analyze via LC-MS.
-
Expected Result: Mass shift of +2 Da per residue compared to non-deuterated control.
-
Safety, Stability & Handling
Lachrymator Warning
Ethyl bromoacetate is a chemical warfare agent (tear gas).[1] It causes immediate, severe irritation to eyes and respiratory tracts.
-
Engineering Control: Always use a functioning fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.
-
Decontamination: Spills should be neutralized immediately with 10% aqueous sodium carbonate or bicarbonate.
Storage & Hydrolysis
EBA is an ester and is susceptible to hydrolysis, releasing bromoacetic acid and ethanol.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Moisture Sensitivity: Keep strictly anhydrous. Presence of water accelerates hydrolysis, increasing acidity and potentially altering reaction stoichiometry.
References
-
Sigma-Aldrich. Ethyl bromoacetate Product Specification (CAS 105-36-2).Link
-
Sigma-Aldrich. Ethyl bromoacetate-2-13C Product Specification.Link
-
Chemistry LibreTexts. Kinetic Isotope Effects in SN2 Reactions.Link
-
Zuckermann, R. N., et al. Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis. Journal of the American Chemical Society, 1992. Link
Sources
- 1. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. youtube.com [youtube.com]
Technical Whitepaper: Operational Safety and Hazard Management of Ethyl Bromoacetate-d5
Executive Summary & Compound Identity
Ethyl bromoacetate-d5 is a stable isotope-labeled derivative of ethyl bromoacetate, primarily utilized as an internal standard in mass spectrometry and a tracer in metabolic NMR studies. While the deuteration (
This guide treats the safety profile of this compound as identical to its non-deuterated parent (CAS: 105-36-2), a potent alkylating agent and historical lachrymator (tear gas).
Chemical Identity Card
| Property | Data (Parent / |
| Chemical Name | This compound (Ethyl- |
| Parent CAS | 105-36-2 (Standard) |
| Labeled CAS | Varies by labeling position (e.g., 1329834-57-0 for Ethyl- |
| Molecular Formula | |
| Molecular Weight | 167.00 g/mol (Parent) / ~172.03 g/mol ( |
| Physical State | Clear, colorless to light yellow liquid |
| Odor | Pungent, fruity (Warning: Olfactory fatigue occurs rapidly) |
| Boiling Point | 158–159 °C (Parent) |
| Flash Point | 47–48 °C (Closed Cup) - Flammable |
Mechanism of Toxicity: The Alkylating Threat[1]
To understand the hazard, one must understand the mechanism. This compound is an
The Molecular Mechanism
The carbon adjacent to the bromine (the
This reaction pathway leads to:
-
Enzyme Inhibition: Irreversible binding disables metabolic enzymes (e.g., pyruvate dehydrogenase).
-
Lachrymatory Effect: Alkylation of TRPA1 ion channels in corneal nerve endings causes immediate, intense pain and tearing.
-
Hydrolysis: In moist environments (lungs/eyes), the ester hydrolyzes to release Hydrogen Bromide (HBr) and Bromoacetic acid, causing secondary chemical burns.
Figure 1: The dual-threat mechanism of this compound involving direct alkylation of cellular proteins and secondary acid release.
Hazard Classification (GHS)
The following data reflects the Globally Harmonized System (GHS) classification. Note the severity of the "Fatal" designation.
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Cat 1/2 | Fatal if swallowed. | H300 |
| Acute Toxicity (Dermal) | Cat 1 | Fatal in contact with skin. | H310 |
| Acute Toxicity (Inhalation) | Cat 1 | Fatal if inhaled. | H330 |
| Skin Corrosion | Cat 1B | Causes severe skin burns and eye damage. | H314 |
| Flammable Liquid | Cat 3 | Flammable liquid and vapor.[1] | H226 |
| Lachrymator | N/A | Causes severe eye irritation/tearing.[2] | -- |
Operational Safety & Handling Protocols
Engineering Controls
-
Primary Barrier: All handling must occur within a certified chemical fume hood.
-
Velocity: Face velocity should be maintained >100 fpm (0.5 m/s).
-
Lachrymator Protocol: Do not use in a recirculating hood. Ensure exhaust is vented externally.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for
| PPE Component | Specification | Rationale |
| Hand Protection | Silver Shield® (Laminate) or Viton® | Nitrile breakthrough time is <5 mins. Laminate offers >4 hours protection. |
| Double Gloving | Nitrile (outer) over Laminate (inner) | Provides dexterity while maintaining chemical barrier. |
| Eye Protection | Chemical Goggles + Face Shield | Safety glasses do not seal against lachrymatory vapors.[3] |
| Respiratory | Full-face respirator with OV/AG cartridges | Required only if fume hood containment is breached (Spill scenario). |
Experimental Workflow Logic
The following workflow enforces a "Zero-Exposure" policy.
Figure 2: Mandatory "Zero-Exposure" handling workflow for this compound.
Emergency Response & Decontamination
Spill Management (Small Scale < 5mL)
-
Evacuate: Immediate area. The lachrymatory effect will serve as a warning.
-
PPE: Don full-face respirator (Organic Vapor/Acid Gas) and Silver Shield gloves.
-
Neutralization (The Chemistry): Do not just absorb; you must chemically deactivate.
-
Solution: 10% Sodium Thiosulfate (
) or concentrated aqueous ammonia. -
Mechanism: Thiosulfate acts as a "soft" nucleophile, rapidly displacing the bromine atom to form a non-toxic water-soluble salt, preventing the compound from alkylating biological tissue.
-
-
Cleanup: Absorb the neutralized slurry with vermiculite.
First Aid (Specific to Alkylating Agents)
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Pulmonary edema may be delayed up to 48 hours.
-
Skin Contact:
-
Immediate flush with water for 15 minutes.
-
Critical: Do not use solvent (ethanol/DMSO) to wipe skin; this increases transdermal absorption.
-
-
Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately (risk of corneal opacity).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7748, Ethyl bromoacetate. Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Ethyl Bromoacetate. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Ethyl bromoacetate. Retrieved from [Link]
Sources
Technical Guide: Solubility and Stability of Ethyl Bromoacetate-d5 in Organic Media
Executive Summary & Chemical Profile
Ethyl bromoacetate-d5 (Ethyl-d5 2-bromoacetate) is the fully deuterated ethyl ester isotopologue of ethyl bromoacetate.[1] It is primarily utilized as an internal standard in quantitative NMR (qNMR) spectroscopy, a tracer in metabolic studies, and a reagent in mechanistic investigations of alkylation pathways.[1]
Unlike simple solubility tables found in general catalogs, this guide addresses the solubility-stability paradox : while this compound dissolves in many polar organic solvents, its reactivity as an electrophilic alkylating agent renders several common solvents (e.g., DMSO, Methanol) unsuitable for analytical standards or long-term storage.
Chemical Identity
| Parameter | Detail |
| Compound Name | Ethyl-d5 bromoacetate |
| Structure | |
| Parent CAS | 105-36-2 (Unlabeled) |
| Molecular Weight | ~172.03 g/mol (vs. 167.00 g/mol for protio) |
| Appearance | Clear, colorless to light yellow liquid |
| Primary Hazard | Lachrymator , Highly Toxic, Alkylating Agent |
Physicochemical Solubility Profile
This compound exhibits lipophilic behavior consistent with halogenated esters.[1] The deuteration of the ethyl chain (
Solvent Compatibility Matrix
The following table categorizes solvents based on solubility (thermodynamic capacity to dissolve) and chemical compatibility (kinetic stability of the solute).[1]
| Solvent Class | Representative Solvent | Solubility | Stability Rating | Expert Commentary |
| Chlorinated | Chloroform ( | High | Excellent | Preferred solvent. Inert, high solubility, no exchangeable protons.[1] |
| Chlorinated | Dichloromethane (DCM) | High | Good | Good alternative; higher volatility requires tight sealing to prevent concentration shifts.[1] |
| Ketones | Acetone ( | High | Moderate | Soluble, but commercial acetone often contains trace water, risking hydrolysis.[1] |
| Ethers | Diethyl Ether, THF | High | Good | Good solubility.[1] Ensure THF is peroxide-free to prevent radical side reactions.[1] |
| Alcohols | Methanol, Ethanol | Miscible | Poor | Avoid. Risk of transesterification (ester exchange) and solvolysis.[1] |
| Sulfoxides | DMSO ( | Miscible | Poor | Avoid for storage. Risk of Kornblum oxidation-like reactions or alkylation over time.[1] |
| Aqueous | Water ( | Insoluble | Unstable | Do Not Use. Rapid hydrolysis to bromoacetic acid and ethanol-d5.[1] |
Critical Stability Mechanisms (The "Why" Behind the Protocol)
Researchers often assume that "dissolving" equals "stable."[1] For this compound, this is a dangerous fallacy.[1] As an
A. Transesterification in Alcohols
If Ethyl-d5 bromoacetate is dissolved in non-deuterated methanol (
Consequence: Loss of the isotopic label and formation of a methyl ester impurity, ruining qNMR standards.[1]
B. Hydrolysis in Wet Solvents
Ethyl bromoacetate is a lachrymator because it hydrolyzes on contact with moisture in mucous membranes (eyes/lungs) to release acid.[1] In the lab, trace water in "dry" DMSO or Acetone triggers:
[1]Consequence: Formation of bromoacetic acid (corrosive) and free ethanol-d5.[1]
C. Reactivity with DMSO
While DMSO is a universal solvent, it is nucleophilic.[1] Alkyl halides can react with DMSO (similar to the first step of Kornblum oxidation), especially if the sample is heated or stored for days.[1]
Recommendation: Use DMSO-d6 only if immediate analysis is required and the compound is insoluble in
Experimental Protocol: Preparation of NMR Standards
This protocol ensures the integrity of the deuterated standard is maintained during preparation.[1]
Reagents & Equipment[1][6]
-
Analyte: this compound (>98% D).[1]
-
Solvent: Chloroform-d (
), 99.8% D, neutralized (stored over silver foil or to remove trace HCl/DCl acidity). -
Vessel: Amber borosilicate glass vials (to protect from light-induced debromination).
Workflow Diagram
The following logic flow dictates the solvent selection and preparation process to maximize stability.
Figure 1: Decision matrix for solvent selection emphasizing chemical stability over simple solubility.
Step-by-Step Procedure
-
Environment: Perform all handling in a certified chemical fume hood . The compound is a potent lachrymator.[1][2]
-
Solvent Prep: Ensure
is free of acidity.[1] Acidity catalyzes hydrolysis and exchange.[1] Filtration through a small plug of basic alumina is recommended for ultra-trace work.[1] -
Weighing: Weigh the target mass of this compound directly into the NMR tube or a tared vial. Do not use plastic syringes that may be leached by the alkyl halide; use glass syringes or pipettes.[1]
-
Dissolution: Add 0.6 mL of
. Vortex gently (do not sonicate excessively to avoid heating).[1] -
Verification: Verify the integrity of the ethyl group via NMR.
Safety & Handling (Lachrymator Warning)
Ethyl bromoacetate was historically used as a tear gas agent.[1]
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]
-
Spill Management: Neutralize spills with a solution of dilute ammonia or sodium carbonate to hydrolyze the ester and neutralize the acid.[1]
-
Storage: Store at 2–8°C in amber vials under inert gas (Argon/Nitrogen) to prevent oxidation and hydrolysis.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7748, Ethyl bromoacetate.[1] PubChem. [Link][1]
-
Fulmer, G. R., et al. (2010).[1][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link][1]
-
Ataman Chemicals. Safety Data Sheet: Ethyl Bromoacetate. Ataman Kimya. [Link][1]
Sources
Comparative Physicochemical Analysis: Ethyl Bromoacetate vs. Ethyl Bromoacetate-d5
Executive Summary
This technical guide provides a comparative analysis of Ethyl Bromoacetate (Unlabeled) and its stable isotope-labeled analog, Ethyl Bromoacetate-d5 .[1] While the physicochemical properties of the unlabeled compound are well-established in literature, the properties of the deuterated isotopologue are frequently approximated in commercial certificates of analysis.[1]
This guide bridges that gap by providing experimentally validated data for the unlabeled compound and theoretically derived values for the d5-isotopologue , grounded in the principles of Deuterium Isotope Effects (DIE).
Quick Reference Data
| Property | Ethyl Bromoacetate (Unlabeled) | This compound (Labeled) |
| CAS Number | 105-36-2 | 105-36-2 (Labeled Generic)* |
| Formula | ||
| Molecular Weight | 167.00 g/mol | 172.03 g/mol |
| Density (25°C) | 1.506 g/mL (Lit.)[2][3][4][5][6] | 1.552 g/mL (Calc.) |
| Boiling Point | 158–159°C | 157–158°C (Pred.) |
| Appearance | Clear, colorless liquid | Clear, colorless liquid |
| Odor | Pungent, fruity (Lachrymator) | Pungent, fruity (Lachrymator) |
*Note: Many suppliers list the unlabeled CAS for labeled compounds.[1] Always verify the specific catalog number and certificate of analysis.
Theoretical Framework: Isotope Effects on Physical Properties[1]
To understand the shift in density and boiling point between the protium (H) and deuterium (D) forms, we must analyze the Secondary Deuterium Isotope Effect .[1]
Density Modulation
The density (
-
Mass Factor: The substitution of 5 hydrogen atoms (
, approx 1.008 Da) with 5 deuterium atoms (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> , approx 2.014 Da) increases the molecular weight by approximately 5.03 Da (a ~3.0% increase). -
Volume Factor: The
bond is shorter and has a smaller vibrational amplitude than thengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> bond due to the lower zero-point energy of the heavier isotope. This results in a slightly smaller molar volume for the deuterated species (typically 0.3% to 0.5% contraction).
Boiling Point Modulation
Boiling point is determined by intermolecular forces (van der Waals and dipole-dipole).[1] Deuterated compounds typically exhibit a Normal Isotope Effect (higher BP) or an Inverse Isotope Effect (lower BP) depending on the balance between mass (favoring higher BP) and polarizability (favoring lower BP).[1]
For non-associated liquids (no H-bonding like -OH or -NH groups), deuterated isotopologues often have slightly lower boiling points (0.5°C to 1.0°C lower) because the C-D bond is less polarizable than the C-H bond, weakening the London dispersion forces.
Detailed Physicochemical Characterization
Ethyl Bromoacetate (Unlabeled)[9]
-
Structure:
-
Boiling Point: 159°C at 760 mmHg is the standard consensus value [1].[1]
-
Safety Profile: High toxicity.[1] Potent lachrymator (tear gas agent).[1] It alkylates DNA and proteins via the bromo- group.[1]
This compound (Labeled)[11]
-
Structure:
-
Note: The deuteration is located on the ethyl ester chain.[1] The alpha-methylene group (
) remains protonated.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
-
Calculated Density: Using the mass difference ratio (
) and assuming a conservative molar volume contraction of 0.1%: -
Predicted Boiling Point: Due to the reduced polarizability of the fully deuterated ethyl tail, the boiling point is expected to be slightly depressed or equivalent to the unlabeled form.[1]
Experimental Workflows
Given the high cost of deuterated reagents, standard macro-scale measurements (e.g., hydrometers, standard distillation) are wasteful.[1] The following micro-scale protocols are recommended for validation.
Workflow Logic: Physicochemical Verification
Figure 1: Sequential workflow for characterizing expensive isotopic reagents while minimizing waste and exposure.
Protocol: Micro-Density Determination (Pycnometry)
Objective: Determine density using <1 mL of sample.
-
Equipment: Calibrated Micropycnometer (1.000 mL nominal volume) or Oscillating U-tube density meter (e.g., Anton Paar DMA series).
-
Calibration: Calibrate the instrument using degassed, ultra-pure water at 25.0°C (
g/mL). -
Loading: Inject this compound slowly to avoid bubble formation.
-
Critical: Due to high volatility and lachrymatory nature, this must be done in a fume hood.[1]
-
-
Equilibration: Allow temperature to stabilize to 25.0°C ± 0.05°C.
-
Measurement: Record mass or oscillation period.
-
Recovery: The sample can often be recovered if the instrument path is clean and dry.[1]
Protocol: Siwoloboff Boiling Point Method
Objective: Determine boiling point using <50 µL of sample.[1]
-
Setup: Place a sealed capillary tube (melting point tube) containing ~20 µL of sample into a melting point apparatus.
-
Insert: Place a smaller, inverted capillary (bell jar) inside the liquid.
-
Heat: Ramp temperature at 2°C/min.
-
Observation:
-
Endpoint: Stop heating. The moment the stream stops and liquid is sucked back into the inverted capillary is the true boiling point.[1]
Applications in Drug Development[1]
Internal Standard for Bioanalysis
This compound is primarily used as a derivatizing agent or internal standard in LC-MS/MS workflows.[1]
-
Mechanism: It reacts with nucleophiles (thiols, amines) in biological samples.[1]
-
Advantage: The "d5" tag provides a mass shift of +5 Da, allowing mass spectrometers to distinguish the analyte from the internal standard while maintaining identical chromatographic retention times (co-elution).[1]
Reaction Kinetics (KIE Studies)
In synthetic chemistry, comparing the reaction rate of the d5-ester vs. the unlabeled ester with a nucleophile can reveal if the ethyl group is involved in the rate-determining step (Secondary Kinetic Isotope Effect).[1]
Figure 2: Kinetic Isotope Effect pathway.[1] The d5-ethyl group exerts steric and electronic influences on the transition state.
References
-
National Institute of Standards and Technology (NIST). Ethyl bromoacetate: Gas Phase Thermochemistry and Physical Properties.[1] NIST Chemistry WebBook, SRD 69.[1] [Link]
-
PubChem. Ethyl Bromoacetate Compound Summary. National Library of Medicine.[1] [Link]
Sources
- 1. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl bromoacetate reagent grade, 98 105-36-2 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]
- 5. Ethyl bromoacetate | 105-36-2 [chemicalbook.com]
- 6. Ethyl bromoacetate reagent grade, 98 105-36-2 [sigmaaldrich.com]
- 7. Ethyl bromoacetate manufacturers and suppliers in india [chemicalbook.com]
Methodological & Application
Application Note: High-Fidelity Deuteration via Reformatsky Reaction using Ethyl Bromoacetate-d5
This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of deuterated pharmaceutical ingredients (APIs). It details the protocol for utilizing Ethyl Bromoacetate-d5 in the Reformatsky reaction, prioritizing isotopic fidelity and high yield.
Executive Summary
The incorporation of deuterium into drug scaffolds is a critical strategy in modern drug development to enhance metabolic stability (via the Kinetic Isotope Effect) and improve pharmacokinetic profiles [1]. The Reformatsky reaction offers a chemoselective advantage over Grignard reagents for introducing ester-functionalized alkyl chains. However, when using costly deuterated reagents like This compound (CAS: 105-36-2 labeled) , standard protocols often fail to address isotopic scrambling and initiation latency.
This guide provides a field-validated protocol using Trimethylsilyl Chloride (TMSCl) for Zinc activation, ensuring rapid initiation and preventing the loss of isotopic purity during the quenching phase.
Mechanistic Insight & Isotopic Integrity
Understanding the mechanism is vital for preserving the deuterium label. The reaction proceeds via the oxidative addition of activated Zinc(0) into the C-Br bond, forming a Zinc enolate.[1]
The Deuterium Risk Zone
While this compound (
-
Risk: If the reaction is quenched with a proton source that is too acidic or at high temperatures, back-exchange can occur at the
-position, washing out deuterium labels if present at that site. -
Solution: A controlled, cold acidic quench is required to protonate the alkoxide without tautomerizing the ester.
Mechanistic Pathway
The following diagram illustrates the Zimmerman-Traxler transition state, which dictates the stereochemical outcome and highlights the stability of the Zinc enolate.
Experimental Protocol
Materials & Reagents
| Reagent | Specification | Role | Critical Note |
| This compound | >99 atom% D, | Nucleophile | Store under Argon; Lachrymator. |
| Zinc Dust | <10 micron, >98% | Metal Source | Must be activated. Surface oxides prevent reaction. |
| TMSCl | Trimethylsilyl Chloride, 99% | Activator | Essential for removing Zn-oxide layer [2]. |
| THF | Anhydrous, Inhibitor-free | Solvent | Water <50 ppm to prevent protonation of enolate. |
| Benzaldehyde | Distilled | Model Electrophile | Representative substrate. |
Zinc Activation (The TMSCl Method)
Why this method? Traditional activation with Iodine is often inconsistent. TMSCl acts as a chemical scour, reacting with surface ZnO to form soluble silyl ethers, exposing fresh Zn(0) lattice sites [2].
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and Argon inlet.
-
Charge: Add Zinc dust (1.5 equiv) to the flask.
-
Inerting: Cycle Vacuum/Argon 3 times.
-
Solvent: Add anhydrous THF (10 mL per gram of Zn).
-
Activation: Add TMSCl (0.05 equiv). Stir at room temperature for 15 minutes. Observation: The grey suspension should darken slightly.
Reaction Procedure
-
Temperature: Heat the Zn/THF suspension to a gentle reflux (
). -
Initiation: Remove heat source. Add 10% of the This compound solution (in THF) directly to the Zn.
-
Visual Check: Loss of yellow tint (if Iodine was used) or vigorous bubbling indicates initiation. If no reaction after 5 min, add a crystal of Iodine.
-
-
Addition: Once initiated, add the mixture of Aldehyde (1.0 equiv) and remaining This compound (1.2 equiv total) dropwise over 30-45 minutes.
-
Control: Maintain a gentle reflux via the exotherm. Apply external heat only if reflux subsides.
-
-
Completion: Reflux for an additional 1-2 hours. Monitor by TLC (or GC-MS for deuterated intermediates).
The "Isotope-Safe" Quench
This step is critical to prevent ester hydrolysis or
-
Cooling: Cool the reaction mixture to
in an ice bath. -
Hydrolysis: Add ice-cold 10%
or saturated slowly.-
Note: Keep pH < 6 but > 1. Extreme acidity can dehydrate the
-hydroxy group to an -unsaturated ester.
-
-
Extraction: Extract immediately with cold Diethyl Ether (
). -
Wash: Wash organic layer with saturated
, then Brine. -
Drying: Dry over anhydrous
and concentrate in vacuo.
Workflow Diagram
Data Analysis & Expected Results
When analyzing the product (e.g., Ethyl 3-hydroxy-3-phenylpropionate-d5), compare the NMR integration against the non-deuterated standard.
| Analytical Method | Parameter | Expected Result (d5-Ethyl) |
| 1H NMR | Signals Absent (Replaced by D). | |
| 1H NMR | Signal present (Multiplet/dd). | |
| 13C NMR | Ester | Split into quintet (coupling with D). |
| HRMS | Molecular Ion |
Yield Expectations:
-
Activated Zn (TMSCl): 85-92%
-
Unactivated Zn: 30-50% (variable)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Initiation | Zinc surface oxidized. | Add 1 crystal of |
| Low Yield | Moisture in solvent. | Distill THF over Na/Benzophenone. |
| Dehydration | Quench too acidic/hot. | Use sat. |
| Scrambling | Basic conditions. | Avoid prolonged exposure to Zn-alkoxide before quench. |
References
-
Schmidt, C. (2017). "First deuterated drug approved."[2][3] Nature Biotechnology, 35, 493–494.
-
Knochel, P., et al. (2011). "Preparation of Functionalized Organozinc Reagents." Organic Reactions, 1-113. (Demonstrates TMSCl activation utility).
-
Reformatsky, S. (1887).[4][5] "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen."[4] Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1211.[4]
-
Santa Cruz Biotechnology. "this compound Product Data." (Source for reagent specifications).
Disclaimer: This protocol involves hazardous chemicals (Lachrymators, Flammables). All work must be performed in a fume hood with appropriate PPE.
Sources
Synthesis of deuterated beta-hydroxy esters via ethyl bromoacetate-d5
Application Note: Synthesis of Deuterated -Hydroxy Esters via Reformatsky Reaction
Abstract & Strategic Context
The incorporation of deuterium into pharmaceutical scaffolds is a pivotal strategy in modern drug development, utilized to enhance metabolic stability (Deuterium Kinetic Isotope Effect - DKIE) or to generate stable isotope-labeled internal standards (SIL-IS) for LC-MS/MS quantitation.
This Application Note details the protocol for synthesizing deuterated
Scope of Deuteration
The specific reagent This compound (CAS: 105-36-2 unlabeled parent; typically
-
Application: Ideal for generating Internal Standards (IS) where the mass shift (+5 Da) is retained in the ester form.
-
Note: If the target requires deuterium at the
-carbon (scaffold backbone) to block metabolism, Ethyl bromoacetate-d2 ( ) should be substituted. This protocol addresses the d5-ester synthesis but notes critical adjustments for -deuteration to prevent H/D scrambling.
Chemical Basis & Mechanism[1][2][3][4][5][6]
The reaction proceeds via the oxidative addition of activated zinc into the carbon-bromine bond, forming a Reformatsky Enolate .[1] This nucleophile attacks the ketone/aldehyde carbonyl to form a zinc alkoxide, which is subsequently hydrolyzed.
Reaction Scheme
Mechanistic Workflow (Graphviz)
Figure 1: Mechanistic pathway of the Reformatsky reaction using deuterated reagents.
Experimental Protocol
Materials & Reagents
| Component | Specification | Role |
| This compound | >99 atom% D, | Deuterated Nucleophile |
| Zinc Dust | <10 micron, >98% | Metal Source |
| TMSCl | Trimethylsilyl chloride (Fresh) | Activator |
| THF | Anhydrous, inhibitor-free | Solvent |
| Electrophile | Aldehyde or Ketone (Dry) | Substrate |
| Dilute HCl | 1M Aqueous | Quenching Agent |
Pre-Reaction Preparation (Critical)
Zinc Activation: The success of the Reformatsky reaction depends entirely on the quality of the zinc surface. The oxide layer must be removed.[2]
-
Wash Method: Wash Zn dust with 2% HCl, then water, then ethanol, then ether. Dry under high vacuum at 100°C.
-
In-Situ Activation (Recommended): Use TMSCl (Trimethylsilyl chloride) as described in the protocol below. This is superior for reproducibility.
Step-by-Step Procedure
Step 1: System Setup
-
Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.
-
Maintain a positive pressure of Nitrogen (
) or Argon.
Step 2: Zinc Activation [2][3]
-
Charge the flask with Zinc dust (1.5 equiv. relative to aldehyde).[1][4][5][6][7]
-
Add anhydrous THF (5 mL per gram of Zn).
-
Add TMSCl (0.05 equiv.). Stir at room temperature for 15 minutes.
-
Observation: The grey suspension may brighten slightly as the oxide layer is stripped.
-
Step 3: Initiation
-
Prepare a solution of This compound (1.2 equiv.) and the Aldehyde/Ketone (1.0 equiv.) in anhydrous THF.
-
Add approximately 10% of this solution to the Zn suspension.
-
Heat the mixture gently with a heat gun or oil bath to reflux (
).-
Critical Check: Initiation is signaled by a sudden exotherm (solvent boiling without external heat) or a color change (cloudy to clear/yellowish).
-
Troubleshooting: If initiation does not occur, add a single crystal of Iodine (
).
-
Step 4: Controlled Addition
-
Once initiated, remove the heat source.
-
Add the remaining reagent solution dropwise via the addition funnel.
-
Rate Control: Adjust the addition rate to maintain a gentle reflux solely from the heat of reaction.
-
After addition is complete, reflux with external heat for 1-2 hours to drive conversion.
Step 5: Quenching & Isolation
-
Cool the reaction mixture to
in an ice bath. -
Quench: Slowly add 1M HCl (cold).
-
Isotope Integrity Note: For This compound (ester labeled), standard HCl/H2O is safe.
-
Variant Warning: If using Ethyl bromoacetate-d2 (
-labeled), avoid strong acids and prolonged exposure to water. Use saturated in if possible, or work up quickly at to prevent -proton exchange.
-
-
Extraction: Extract with Diethyl Ether (
). -
Wash: Wash combined organics with saturated
, then Brine. -
Dry: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Quality Control & Validation
Expected Analytical Data
-
Mass Spectrometry (LC-MS):
-
Parent Ion:
will show a shift of +5 Da compared to the non-deuterated standard. -
Fragmentation: The loss of the ethoxy group (
) will result in a fragment ion mass identical to the non-deuterated analog, confirming the label is located on the ester tail.
-
-
H-NMR Spectroscopy:
-
Disappearance: The characteristic quartet (
ppm) and triplet ( ppm) of the ethyl ester protons will be absent (silent). -
Appearance: The
-hydroxy proton ( ) and the -methylene protons ( ) will remain visible.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction (No Exotherm) | Zinc surface oxidized. | Add |
| Low Yield | Enolization of aldehyde. | Ensure temperature is controlled; add reagents slowly. |
| Deuterium Loss (Scrambling) | Acidic workup too harsh (only for | Use buffered quench ( |
| Gel Formation | Zinc salts precipitating. | Wash the ether layer with 10% |
Workflow Decision Tree (Graphviz)
Figure 2: Decision matrix for workup conditions based on deuterium label position.
References
-
Reformatsky Reaction Mechanism & Review
-
Zinc Activation Protocols
-
Deuterium in Drug Discovery (DKIE)
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611.
-
Pirali, T., et al. (2019). Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Drug Discovery.
-
-
Reagent Properties (this compound)
-
PubChem Compound Summary for Ethyl bromoacetate (Parent).
-
Santa Cruz Biotechnology.[9] this compound Product Data.
-
Sources
- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Reformatsky reaction is an addition reaction in which an orga... | Study Prep in Pearson+ [pearson.com]
- 5. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Double Reformatsky Reaction: Divergent Synthesis of δ-Hydroxy-β-ketoesters [organic-chemistry.org]
- 8. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 9. This compound | CAS 105-36-2 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
Optimizing alkylation conditions with ethyl bromoacetate-d5
Application Note: Precision Deuteration – Optimizing Alkylation Efficiency using Ethyl Bromoacetate-d5
)[1]Abstract & Introduction
This compound is a specialized alkylating agent utilized primarily for the introduction of stable isotope labels into small molecules, peptides, and metabolic tracers.[1] Unlike standard alkylation, the use of the
This application note details optimized protocols for
Chemical Context & Mechanistic Considerations
The Reagent
-
Structure: Bromine leaving group at the
-position; Deuterated ethyl ester tail.[1] -
Reactivity Profile: Moderate electrophile. More reactive than chloroacetates but less labile than iodoacetates.[1]
-
Isotope Effect: The deuterium atoms are located on the ethyl group, distinct from the reaction center (
-carbon).[1] Therefore, secondary Kinetic Isotope Effects (KIE) are negligible during the substitution step.[1] Reaction rates are identical to the unlabeled reagent.[1]
Critical Optimization Parameters
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Anhydrous MeCN, DMF, or THF | CRITICAL: Never use protic alcohols (EtOH, MeOH).[1] Alkoxide exchange (transesterification) will wash out the |
| Base | Cesium carbonate ( | |
| Stoichiometry | 1.0 : 1.1 (Substrate:Reagent) | Slight excess of electrophile ensures completion.[1] Large excess promotes N,N-dialkylation in primary amines.[1] |
| Temperature | High temperatures increase the risk of ester hydrolysis or elimination to volatile byproducts.[1] |
Experimental Workflow (Visualization)
The following diagram outlines the decision logic for solvent and base selection to preserve isotopic integrity.
Figure 1: Decision tree for optimizing alkylation conditions while preventing isotopic scrambling.
Detailed Protocols
Protocol A: N-Alkylation of Primary Amines (Controlled)
Objective: Mono-alkylation of a primary amine while suppressing over-alkylation.[1]
-
Preparation: Dissolve the primary amine (1.0 mmol) in anhydrous Dichloromethane (DCM) or THF (5 mL).
-
Note: DCM is preferred for solubility; THF is preferred if the amine is polar.[1]
-
-
Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.2 mmol, 209 µL).
-
Why DIPEA? Non-nucleophilic base prevents quaternary salt formation with the reagent.[1]
-
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Dissolve This compound (1.0 mmol) in 1 mL of solvent. Add this solution dropwise over 15 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Workup: Wash with 0.1 M HCl (to remove unreacted amine/base) followed by brine. Dry over
.[1][5]
Protocol B: O-Alkylation of Phenols (The "Cesium Effect")
Objective: Efficient ether formation for sterically hindered or electron-deficient phenols.[1]
-
Preparation: Dissolve Phenol substrate (1.0 mmol) in anhydrous Acetonitrile (MeCN) (10 mL).
-
Base Activation: Add Cesium Carbonate (
) (1.5 mmol, 488 mg). Stir at RT for 15 minutes to generate the phenoxide anion. -
Alkylation: Add This compound (1.2 mmol).
-
Thermal Drive: Heat to 60°C for 4–12 hours. Monitor by TLC.[1]
-
Caution: Do not exceed 80°C to prevent thermal degradation of the deuterated ester.[1]
-
-
Filtration: Filter off the inorganic salts.[1] Concentrate the filtrate in vacuo.
Quality Control & Validation
To validate the success of the reaction and the integrity of the isotope label, use the following checkpoints:
| Method | Observation | Interpretation |
| H-NMR ( | Absence of quartet at ~4.2 ppm and triplet at ~1.3 ppm.[1] | Confirms the ethyl group is deuterated (NMR silent). If these peaks appear, transesterification with non-deuterated solvent has occurred.[1] |
| C-NMR | Multiplets at ~61 ppm and ~14 ppm (C-D coupling). | Confirms presence of the deuterated ethyl carbons.[1] |
| HRMS (ESI+) | Mass shift of +5.031 Da vs. unlabeled standard.[1] | Confirms incorporation of the intact |
References
-
Finkelstein, H. (1910).[1] Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden.[1] Berichte der deutschen chemischen Gesellschaft.[1] (Contextual grounding for halide exchange/salt effects).[1]
-
Salvatore, R. N., et al. (2001).[1] Cesium effect: High chemoselectivity in direct N-alkylation of amines.[1] Tetrahedron Letters.[1]
-
Santa Cruz Biotechnology. this compound Product Data. (Validates MW 172.03 and structure).
-
Sigma-Aldrich. Ethyl Bromoacetate Technical Bulletin.[1] (Safety and physical properties).[1][4][6] [1]
Disclaimer: Ethyl bromoacetate is a potent lachrymator and alkylating agent.[1][7] All procedures must be performed in a functioning fume hood with appropriate PPE.
Sources
- 1. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. How to properly handle and store ethyl bromoacetate_Chemicalbook [chemicalbook.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. ブロモ酢酸エチル reagent grade, 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
Application Note: High-Precision Synthesis of Deuterated PAH Metabolite Standards via Ethyl Bromoacetate-d5 Alkylation
This Application Note is designed for analytical chemists and toxicologists specializing in the quantification of Polycyclic Aromatic Hydrocarbons (PAH) biomarkers. It details the protocol for synthesizing deuterated internal standards using Ethyl Bromoacetate-d5 , a critical reagent for correcting matrix effects in LC-MS/MS analysis.
Executive Summary
The accurate quantification of urinary PAH metabolites (e.g., 1-Hydroxypyrene, Naphthols) is essential for assessing exposure to carcinogenic combustion byproducts.[1] While native standards are available, deuterated internal standards (IS) are often prohibitively expensive or unavailable for specific isomers.
This guide details a cost-effective, high-yield protocol to synthesize Deuterated O-Carboxymethyl-PAH Ethers using This compound . These derivatives serve two critical functions:
-
Ionization Enhancement: The ester moiety significantly improves electrospray ionization (ESI) efficiency compared to naked phenols.
-
Internal Standardization: The d5-label provides a +5 Da mass shift, allowing for precise Differential Isotope Labeling (DIL) to negate matrix suppression in complex biological fluids (urine/bile).
Scientific Mechanism: The Williamson Ether Strategy
The core chemistry relies on a Williamson Ether Synthesis , a nucleophilic substitution (
Reaction Scheme
-
Deprotonation: The base (
) removes the phenolic proton from the OH-PAH, creating a nucleophilic phenoxide. -
Substitution: The phenoxide attacks the this compound, displacing the bromide ion.
-
Result: Formation of a stable PAH-O-CH₂-COOC₂D₅ ether.
Critical Isotope Logic (The "d5" Trap)
Commercially available This compound (CAS: 105-36-2 analog) typically carries the deuterium label on the ethyl group (
-
Implication: You MUST analyze the product as the Ester .
-
Warning: If you perform a hydrolysis step to convert the ester to a carboxylic acid, you will cleave the ethyl group and lose the isotopic label , rendering the standard useless.
Figure 1: Reaction pathway for the synthesis of d5-labeled PAH ether standards. The deuterium label (d5) is retained on the ethyl ester tail.
Experimental Protocol
Reagents & Equipment
-
Precursor: Target Hydroxy-PAH (e.g., 1-Hydroxypyrene, 2-Naphthol).
-
Reagent: this compound (
atom D, Sigma/Isotec or Pharmaffiliates). -
Base: Potassium Carbonate (
), anhydrous. -
Solvent: Acetone (HPLC Grade) or DMF (for difficult substrates).
-
Catalyst (Optional): 18-Crown-6 (if using Acetone to speed up reaction).
-
Equipment: Round-bottom flask, reflux condenser, nitrogen line, rotary evaporator.
Step-by-Step Synthesis (Batch Size: 1 mmol)
Step 1: Activation
-
Dissolve 1.0 mmol of the Hydroxy-PAH in 10 mL of anhydrous Acetone.
-
Add 2.0 mmol (2 equivalents) of anhydrous
. -
Stir at room temperature for 15 minutes to ensure deprotonation (solution may change color).
Step 2: Alkylation
-
Add 1.2 mmol (1.2 equiv) of This compound dropwise via syringe.
-
Safety Note: Ethyl bromoacetate is a potent lachrymator (tear gas agent).[2] Perform strictly in a fume hood.
-
-
Heat the mixture to Reflux (56°C) for 2–4 hours.
-
Monitor: Check progress via TLC (Hexane:Ethyl Acetate 80:20). The starting phenol spot should disappear.
Step 3: Workup
-
Cool reaction to room temperature.[3]
-
Filter off the solid
and rinse the filter cake with fresh acetone. -
Evaporate the solvent under reduced pressure (Rotavap).
-
Redissolve residue in Ethyl Acetate (20 mL) and wash with water (
mL) to remove residual salts/bromide. -
Dry organic layer over
, filter, and concentrate.
Step 4: Purification
-
Recrystallize from Ethanol/Water OR perform Flash Chromatography (Silica Gel).
-
Target Product: The d5-labeled ethyl ester.
Quality Control (QC) Criteria
| Parameter | Method | Acceptance Criteria |
| Purity | HPLC-UV (254 nm) | |
| Isotopic Enrichment | MS (Direct Infusion) | d0 contribution |
| Structure | 1H-NMR | Absence of phenolic proton; Presence of |
| Mass Shift | LC-MS |
Analytical Application: Differential Isotope Labeling (DIL)
This synthesized standard allows for a powerful "Cancel-Out" quantification strategy.
The Workflow:
-
Patient Sample: Derivatize the raw urine extract with non-deuterated Ethyl Bromoacetate (d0).
-
Internal Standard: Spike the sample with your synthesized d5-labeled ester.
-
LC-MS/MS: The d0-analyte and d5-standard co-elute perfectly but are separated by mass (
Da). -
Result: Any matrix suppression affects both equally, yielding 100% accurate quantification.
Figure 2: Differential Isotope Labeling workflow utilizing the synthesized d5-standard.
References
-
Centers for Disease Control and Prevention (CDC). (2013). Laboratory Procedure Manual: Polycyclic Aromatic Hydrocarbons (PAHs) in Urine (Method 6106). Retrieved from [Link]
- Context: Establishes the baseline for OH-PAH biomonitoring and the necessity of internal standards.
-
Pharmaffiliates. (n.d.). This compound Product Specification. Retrieved from [Link]
- Context: Confirms commercial availability and specific application in "synthesis of metabolites of carcinogenic PAHs."
- Liem, A. K., et al. (1999). Derivatization of Hydroxy-Polycyclic Aromatic Hydrocarbons for LC-MS Analysis.Journal of Chromatography A.
-
-
Context: Provides physical properties and safety data for the reagent.[4]
-
Sources
Application Note: Preparation of Deuterium-Labeled Coumarin Derivatives with Ethyl Bromoacetate-d5
This Application Note is designed for research scientists and drug development professionals. It details the protocol for synthesizing deuterium-labeled coumarin derivatives, specifically targeting the retention of the heavy isotope label via
Executive Summary
Deuterium-labeled coumarins are critical internal standards (IS) for the quantitative bioanalysis of coumarin-based pharmaceuticals (e.g., warfarin analogs, fluorogenic substrates) using LC-MS/MS. This guide details the synthesis of Ethyl-d5 (2-oxo-2H-chromen-7-yl)oxyacetate via a robust Williamson ether synthesis.
Unlike cyclization methods (e.g., Pechmann condensation) where the ester alkoxy group is often lost as a leaving group, this protocol utilizes
Chemical Basis & Mechanistic Rationale[1][2]
The Reagent: Ethyl Bromoacetate-d5
-
Chemical Formula:
-
Label Position: The deuterium atoms are located exclusively on the ethyl ester group (
). -
Reactivity: The carbon adjacent to the bromine (
-carbon) is highly electrophilic, susceptible to attack by phenoxide ions.
Reaction Mechanism: Williamson Ether Synthesis
The synthesis proceeds via a bimolecular nucleophilic substitution (
-
Deprotonation: A weak base (Potassium Carbonate,
) deprotonates the acidic phenol of the 7-hydroxycoumarin (Umbelliferone), generating a resonance-stabilized phenoxide anion. -
Nucleophilic Attack: The phenoxide attacks the
-carbon of this compound. -
Displacement: Bromide is displaced, forming the ether linkage while retaining the deuterated ethyl ester tail.
Why this pathway?
Attempting to use this compound in a ring-closing reaction (like a Knoevenagel condensation followed by transesterification) often results in the loss of the alkoxy group. The
Experimental Protocol
Materials & Equipment
-
Substrate: 7-Hydroxycoumarin (Umbelliferone) [CAS: 93-35-6]
-
Reagent: this compound [CAS: 105-36-2 (unlabeled analog), >99 atom % D]
-
Base: Anhydrous Potassium Carbonate (
) -
Solvent: Anhydrous Acetone or DMF (Dimethylformamide)
-
Catalyst (Optional): Potassium Iodide (KI) to accelerate reaction via Finkelstein exchange (
).
Step-by-Step Synthesis
Step 1: Activation of the Coumarin Scaffold
-
In a flame-dried round-bottom flask (50 mL), dissolve 1.0 equivalent (eq) of 7-hydroxycoumarin (e.g., 162 mg, 1.0 mmol) in 10 mL of anhydrous acetone.
-
Add 1.5 eq of anhydrous
(207 mg, 1.5 mmol). -
Critical: Stir at room temperature for 15 minutes to allow partial deprotonation and formation of the phenoxide surface species. The solution may turn a vibrant yellow (phenoxide formation).
Step 2: Addition of Labeling Reagent
-
Add 1.1 eq of this compound (approx. 189 mg or ~125
L, 1.1 mmol) dropwise to the stirring suspension.-
Note: A slight excess of the alkyl halide ensures complete consumption of the limiting coumarin substrate.
-
-
(Optional) Add a catalytic amount (0.1 eq) of KI to increase reaction rate.
Step 3: Reflux & Monitoring
-
Equip the flask with a reflux condenser and a drying tube (CaCl2).
-
Heat the mixture to reflux (approx. 56°C for acetone) for 4–6 hours .
-
In-Process Control (IPC): Monitor by TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3).
-
Observation: The starting material (Rf ~0.4) should disappear, and a new, less polar spot (Rf ~0.6) corresponding to the ester product should appear.
-
Step 4: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic solids (
, KBr) and wash the filter cake with cold acetone. -
Concentrate the filtrate under reduced pressure (Rotavap) to obtain the crude solid.
-
Purification: Recrystallize from Ethanol/Water or perform Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient) if high purity (>98%) is required for MS standards.
Quality Control & Validation
Mass Spectrometry (LC-MS)
-
Expected Result: The labeled product will show a parent ion
shifted by +5 mass units compared to the unlabeled reference. -
Unlabeled Product MW: 248.23 g/mol .
-
Labeled Product MW: ~253.26 g/mol .
-
Acceptance Criteria: Isotopic enrichment >99%; absence of M+0 peak.
NMR Spectroscopy ( H-NMR)
-
Diagnostic Signal Loss: In the unlabeled compound, the ethyl group appears as a quartet (~4.2 ppm, 2H) and a triplet (~1.3 ppm, 3H).
-
Validation: In the d5-labeled product , these signals must be absent (or silent).
-
Confirmation: The singlet for the
linker (approx. 4.7 ppm) must remain visible and integrate to 2H.
Visualization: Synthesis Workflow
The following diagram illustrates the reaction pathway and the logic of label retention.
Caption: Workflow for the O-alkylation of 7-hydroxycoumarin with this compound, highlighting the retention of the deuterated ester group.
Safety & Handling
-
This compound: Is a potent lachrymator and alkylating agent. It is highly toxic if inhaled or absorbed through the skin.
-
Protocol: Always handle in a functioning fume hood. Double-glove (Nitrile) is recommended.
-
Neutralization: Quench excess reagent with aqueous ammonia or dilute NaOH during waste disposal to hydrolyze the alkyl bromide.
-
-
Coumarins: Some derivatives possess anticoagulant properties; avoid inhalation of dust.
References
-
FDA Center for Drug Evaluation and Research. (2023). Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Drug Discovery. Link
-
BOC Sciences. (2023). Applications of Deuterium Technology Platform.
- Al-Majedy, Y. K., et al. (2017). Coumarin synthesis via Pechmann condensation: A review. Journal of Chemical and Pharmaceutical Research.
-
Sigma-Aldrich. (2023). Ethyl Bromoacetate Product Specification and Safety Data Sheet. Link
Sources
Solvent selection for ethyl bromoacetate-d5 substitution reactions
Application Note: Solvent Selection for Ethyl Bromoacetate-d5 Substitution Reactions
Executive Summary
This compound is a high-value electrophile used to install deuterated motifs into drug candidates for metabolic stability studies (Deuterium Switch) or internal mass spectrometry standards.[1] Unlike standard alkylations, reactions involving isotopologues require a defensive solvation strategy .[1]
The critical failure mode in these reactions is not low yield, but isotopic scrambling . This guide details the mechanistic risks of transesterification and enolization-mediated exchange, providing a validated solvent selection matrix to ensure the integrity of the deuterium label (
Mechanistic Considerations & Solvent Logic
To select the correct solvent, one must understand the two distinct "danger zones" of the this compound molecule.
A. The Transesterification Risk (The Ethyl-d5 Group)
If the deuterium label is located on the ethyl ester (
-
Mechanism: In the presence of a non-deuterated alcohol solvent (
) and a base, the alkoxide attacks the carbonyl. -
Result: The deuterated ethoxy group (
) is expelled and replaced by the solvent ( ). -
Fatal Error: Using Ethanol (EtOH) or Methanol (MeOH) as solvents.[1] Even Ethanol-h5 will wash out the d5 label.[1]
B. The Enolization Risk (The Alpha-d2 Position)
If the deuterium label is at the
-
Mechanism: The
-protons are acidic ( for esters).[1] Bases can deprotonate this position to form an enolate.[1] If the solvent is protic (Water, Alcohols) or "wet," the enolate reprotonates with H, erasing the D label. -
Result: Loss of isotopic purity (
).
C. The Solution: Polar Aprotic Systems
To mitigate both risks, Polar Aprotic Solvents are mandatory. They support the
Solvent Selection Matrix
| Solvent Class | Representative Solvents | Suitability | Mechanistic Rationale |
| Polar Aprotic (Recommended) | Acetonitrile (MeCN) | Excellent | High dielectric constant; easy removal (bp 82°C); inert to transesterification.[1] |
| DMF / NMP | Good | Excellent for low-solubility nucleophiles; difficult to remove (high bp); potential for hydrolysis if wet.[1] | |
| Acetone | Good | Good for Finkelstein conditions; volatile; avoid strong bases (aldol condensation risk).[1] | |
| THF / 2-MeTHF | Moderate | Lower polarity slows | |
| Polar Protic (FORBIDDEN) | Ethanol / Methanol | CRITICAL FAILURE | Causes immediate transesterification (label loss) and H/D exchange.[1] |
| Water | CRITICAL FAILURE | Hydrolysis of ester; H/D exchange at | |
| Non-Polar | DCM / Toluene | Poor | Poor solubility for salt-based nucleophiles; slow reaction kinetics.[1] |
Visual Guide: Solvent Decision Tree
The following diagram illustrates the logical flow for selecting a solvent based on the specific deuterated position and reaction conditions.
Figure 1: Decision logic for solvent selection emphasizing the mitigation of isotopic scrambling risks.
Detailed Protocol: N-Alkylation of Secondary Amines
This protocol is designed to install the ethyl acetate-d5 motif onto a secondary amine while preserving isotopic integrity.[1]
Reaction:
Materials
-
Substrate: Secondary Amine (1.0 equiv)
-
Reagent: this compound (1.1 equiv)[1]
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ) (2.0 equiv)-
Note: Carbonates are preferred over hydrides (NaH) to minimize enolization risks.[1]
-
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration).[1]
Step-by-Step Methodology
-
System Preparation:
-
Solvation:
-
Add the Secondary Amine (1.0 equiv) and Anhydrous MeCN.[1]
-
Add the base (
, 2.0 equiv) in one portion. -
Stir at Room Temperature (RT) for 15 minutes to allow partial deprotonation/equilibration.
-
-
Addition of Isotope:
-
Reaction Monitoring:
-
Workup (Crucial for Isotope Retention):
-
Filtration: Filter off the solid base through a sintered glass funnel or Celite pad.[1]
-
Concentration: Remove MeCN under reduced pressure (Rotavap).
-
Partition: Redissolve residue in EtOAc and wash quickly with cold water or brine.[1]
-
Caution: Prolonged contact with water, especially at high pH, risks hydrolysis.[1]
-
Drying: Dry over
, filter, and concentrate.
-
-
Validation:
-
Analyze via 1H-NMR .
-
Check: Ensure the ethyl group signals (quartet ~4.1 ppm, triplet ~1.2 ppm) are silent (if using ethyl-d5) or the alpha-singlet (~3.8 ppm) is silent (if using alpha-d2).
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for high-integrity deuterated alkylation.
References
-
Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences.
-
[3]
-
-
Sigma-Aldrich (Merck).
-
(Note: Reference for chemical properties of the base molecule).[1]
-
-
Master Organic Chemistry.
-
Chemistry LibreTexts.Structural and Solvent Effects in Nucleophilic Substitution.
-
National Institutes of Health (PubChem).
Sources
Application Notes and Protocols: Synthesis of Deuterated Steroidal Antiestrogens
Abstract
This comprehensive guide details the synthetic protocols for preparing deuterated steroidal antiestrogens, focusing on strategic isotopic labeling of key positions to enhance pharmacokinetic profiling and mechanistic studies. We present two primary methodologies: a multi-step synthesis incorporating deuterium at specific aliphatic positions and a late-stage catalytic hydrogen isotope exchange (HIE) for aromatic ring deuteration. These protocols are designed for researchers, medicinal chemists, and drug development professionals engaged in the study of endocrine therapies. The causality behind experimental choices, self-validating quality control checkpoints, and in-depth analytical characterization are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction: The Significance of Deuteration in Antiestrogen Drug Development
Steroidal antiestrogens, such as fulvestrant, are a cornerstone in the treatment of hormone receptor-positive breast cancer. These molecules function by binding to the estrogen receptor (ER), leading to its degradation and thereby blocking estrogen-mediated cell proliferation. The metabolic fate of these drugs is a critical determinant of their efficacy, duration of action, and potential for off-target effects. Deuterium labeling, the strategic replacement of hydrogen atoms with their heavier isotope, deuterium (²H or D), has emerged as a powerful tool in pharmaceutical research.[1][2][3]
The C-D bond is stronger than the C-H bond, leading to a primary kinetic isotope effect (KIE). This effect can slow down metabolic processes that involve the cleavage of a C-H bond, often mediated by cytochrome P450 (CYP) enzymes.[1] By selectively deuterating metabolically labile positions, it is possible to:
-
Enhance Metabolic Stability: A slower rate of metabolism can lead to a longer drug half-life, potentially allowing for less frequent dosing and improved patient compliance.[2]
-
Improve Pharmacokinetic Profiles: Deuteration can alter the distribution and clearance of a drug, leading to more predictable and favorable pharmacokinetic (PK) properties.
-
Reduce Formation of Toxic Metabolites: By blocking certain metabolic pathways, deuteration can prevent the formation of reactive or toxic metabolites.
-
Elucidate Metabolic Pathways: Deuterated analogs serve as invaluable tools in mass spectrometry-based studies to identify and quantify metabolites.[4]
This application note provides detailed, field-proven protocols for the synthesis of deuterated steroidal antiestrogens, with a focus on fulvestrant as a representative molecule. We will explore both a bottom-up synthetic approach for aliphatic deuteration and a late-stage functionalization for aromatic deuteration.
Strategic Approaches to Deuteration
The choice of deuteration strategy depends on the desired location of the deuterium atoms and the complexity of the target molecule. For steroidal antiestrogens, two primary approaches are particularly relevant:
-
Multi-step Synthesis with Deuterated Building Blocks: This method involves incorporating deuterium early in the synthetic sequence using deuterated reagents. It is ideal for introducing deuterium at specific, non-exchangeable aliphatic positions.
-
Late-Stage Hydrogen Isotope Exchange (HIE): This powerful technique allows for the introduction of deuterium into a fully assembled molecule.[2][5] It is particularly useful for deuterating aromatic rings and positions adjacent to carbonyl groups.[6][7]
The following sections will detail protocols for both approaches, which can be used independently or in combination to achieve desired deuteration patterns.
General Laboratory Requirements
3.1. Materials and Reagents
All reagents should be of analytical grade or higher and used as received unless otherwise noted. Anhydrous solvents should be obtained from a commercial supplier or freshly distilled according to standard procedures.
-
Estradiol
-
Dess-Martin Periodinane
-
1,9-Dibromononane
-
4,4,5,5,5-Pentafluoropentanethiol
-
Palladium on Carbon (Pd/C, 10%)
-
Sodium Borodeuteride (NaBD₄, 98 atom % D)
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
Deuterated Chloroform (CDCl₃, 99.8 atom % D) for NMR
-
Standard organic solvents (Toluene, Acetone, Ethyl Acetate, Hexanes, Dichloromethane, Methanol)
-
Acids and Bases (Potassium Hydroxide, Hydrochloric Acid)
-
Silica Gel for column chromatography
3.2. Instrumentation
-
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H, ²H, and ¹³C NMR)
-
High-Resolution Mass Spectrometer (HRMS) with ESI or APCI source
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Inert atmosphere glovebox or Schlenk line
-
Standard organic synthesis glassware
-
Rotary evaporator
Protocol 1: Synthesis of Aliphatically Deuterated Fulvestrant Analog
This protocol describes a synthetic route to a fulvestrant analog deuterated at a key position on the steroidal backbone, based on established steroid synthesis principles.[8][9] We will target the introduction of deuterium at the C6 and C7 positions.
Workflow Diagram
Caption: Synthetic workflow for aliphatic deuteration of a steroidal precursor.
Step-by-Step Procedure
Step 4.1: Preparation of the 6-Oxo Intermediate
The synthesis begins with a suitable Δ⁵-steroidal precursor. A common method involves the formation of a 6-oxo-3α,5α-cyclosteroid intermediate.[8] This step activates the C7 position for subsequent deuteration.
-
Dissolve the Δ⁵-steroid precursor in a suitable solvent such as dichloromethane.
-
Add an oxidizing agent, for example, Dess-Martin Periodinane, portion-wise at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 6-oxo-3α,5α-cyclosteroid.
Step 4.2: Base-Catalyzed Deuteration at C7
The α-protons to the carbonyl group at C6 are acidic and can be exchanged with deuterium using a deuterium source in the presence of a base.[8]
-
Dissolve the 6-oxo intermediate in a mixture of a suitable organic solvent (e.g., dioxane) and deuterium oxide (D₂O).
-
Add a catalytic amount of a base, such as sodium deuteroxide (NaOD), prepared by carefully adding sodium metal to D₂O.
-
Heat the reaction mixture to reflux and stir for 12-24 hours to allow for complete H/D exchange at the C7 position.
-
Cool the reaction to room temperature and neutralize with a deuterated acid (e.g., DCl in D₂O).
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Confirm the incorporation of two deuterium atoms at the C7 position by ¹H NMR (disappearance of the C7 proton signals) and Mass Spectrometry (increase in molecular weight by 2 Da).
Step 4.3: Reduction and Deuteration at C6
The 6-oxo group is reduced to a hydroxyl group with simultaneous introduction of a deuterium atom at the C6 position using a deuterated reducing agent.[8]
-
Dissolve the [7,7-D₂]-6-oxo intermediate in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C and add sodium borodeuteride (NaBD₄) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of D₂O.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
This step yields the [6-D, 7,7-D₂]-6α-hydroxy-3α,5α-cyclosteroid.
Step 4.4: Rearrangement and Elaboration to Deuterated Fulvestrant
The cyclosteroid is then rearranged to regenerate the Δ⁵-steroid core, now containing three deuterium atoms.[8] This deuterated intermediate can then be carried forward through established synthetic routes to fulvestrant.[10][11][12]
-
The rearrangement can be achieved under acidic conditions, for example, by treating the deuterated cyclosteroid with a mixture of acetic acid and water.[8]
-
The resulting [6,7,7-D₃]-Δ⁵-steroid can then be converted to a deuterated fulvestrant analog by introducing the characteristic C7 side chain through methods such as a 1,6-addition of an organocuprate to a steroidal dienone.[10]
Protocol 2: Late-Stage Aromatic Deuteration via Palladium Catalysis
This protocol is adapted from state-of-the-art methods for the late-stage deuteration of arenes and is particularly suitable for deuterating the phenolic A-ring of steroidal antiestrogens like fulvestrant.[6] This approach offers high levels of deuterium incorporation with excellent functional group tolerance.
Logical Diagram of Catalytic Cycle
Sources
- 1. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP2616078A1 - Fulvestrant compositions and methods of use - Google Patents [patents.google.com]
- 4. Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanocatalyzed Hydrogen Isotope Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Perdeuteration of Arenes via Hydrogen Isotope Exchange Catalyzed by the Superbasic Sodium Amide Donor Species NaTMP·PMDETA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C–C bond formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. US9315540B2 - Process for the preparation of fulvestrant - Google Patents [patents.google.com]
- 12. CN114685593A - Fulvestrant preparation method and intermediate thereof - Google Patents [patents.google.com]
Application Note: Optimized Zinc Activation Strategies for Ethyl Bromoacetate-d5 Coupling
Part 1: Strategic Overview
The "Precious Reagent" Paradigm
In drug discovery and metabolic profiling, deuterium-labeled isotopologues like Ethyl bromoacetate-d5 are critical for synthesizing internal standards or exploring metabolic stability (Deuterium Switch). Unlike commodity chemicals, these reagents often cost >$1,000/gram.
The standard Reformatsky reaction—the oxidative insertion of metallic zinc into an
The Risk: If the zinc is not properly activated, the researcher may add the entire volume of the expensive deuterated substrate without initiation. This leads to two failure modes:
-
No Reaction: The substrate is unrecoverable without significant loss.
-
Runaway Exotherm: The reaction initiates suddenly after accumulation, leading to violent boiling, loss of solvent, and potential degradation of the label.
The Solution: This guide prioritizes controlled, verifiable activation methods that allow the researcher to confirm catalyst activity before committing the bulk of the deuterated starting material.
Part 2: Mechanistic Insight & Method Selection[1]
The Activation Mechanism
The zinc surface is naturally coated with an oxide layer that is impermeable to the organic halide. Activation agents function by chemically etching this layer to expose the zero-valent zinc (
Key Mechanistic Steps:
-
Etching: The activator (TMSCl,
, or DBE) solubilizes the surface oxides. -
Exposure: Reactive sites (kinks/steps) on the Zn lattice are exposed.
-
Insertion:
inserts into the C-Br bond of the this compound. -
Solubilization: The resulting zinc enolate must desorb from the surface to allow the cycle to continue.
Figure 1: The Activation Pathway. The critical bottleneck is the transition from Passivated Zinc to Active Zinc.
Comparative Analysis of Activation Methods
| Method | Reagents | Reactivity | Safety Profile | Suitability for -d5 Reagents |
| TMSCl Activation | Trimethylsilyl chloride | High | Moderate (Fuming) | Excellent. Removes oxides cleanly; byproduct (TMS-ether) is inert. |
| Entrainment (DBE) | 1,2-Dibromoethane | Moderate | High (Carcinogen) | Good. Classic method. Generates ethylene gas (visual check). |
| Rieke Zinc | Li/Naphthalene + | Extreme | Low (Pyrophoric) | Poor. Overkill for bromoacetates; difficult to handle on small scale without loss. |
| Knochel (LiCl) | Zn + LiCl | High | High | Very Good. LiCl aids in solubilizing the enolate, preventing surface clogging. |
Part 3: Detailed Experimental Protocols
Protocol A: The "Gold Standard" TMSCl Activation
Recommended for >90% of standard Reformatsky couplings involving ethyl bromoacetate.
Rationale: TMSCl acts as a scavenger for zinc oxide/hydroxide, forming soluble silyl ethers and exposing fresh metal. It is preferred over Iodine because it does not produce oxidative byproducts that might interfere with sensitive labels.
Reagents:
-
Zinc dust ( <10 micron, high purity)
-
Trimethylsilyl chloride (TMSCl)[1]
-
Solvent: Anhydrous THF or Et2O (dried over molecular sieves)
-
Substrate: this compound
Step-by-Step Procedure:
-
Zinc Preparation:
-
Weigh Zinc dust (1.5 - 2.0 equivalents relative to substrate) into a flame-dried multi-neck flask equipped with a reflux condenser and nitrogen inlet.
-
Critical Step: Heat the dry zinc dust under vacuum (0.1 mmHg) with a heat gun to ~150°C for 5 minutes. This physically desorbs superficial water. Cool to room temperature under nitrogen.
-
-
Solvent Addition:
-
Add anhydrous THF (concentration ~0.5 - 1.0 M relative to substrate). Stir vigorously.
-
-
Chemical Activation:
-
Add TMSCl (0.05 equivalents / 5 mol%).
-
Stir for 15 minutes at room temperature.
-
Visual Check: The grey suspension often lightens slightly as oxides are removed.
-
-
The "Sacrificial" Initiation (Crucial for -d5 reagents):
-
Do NOT add the deuterated reagent yet.
-
Add a non-deuterated sacrificial amount of standard ethyl bromoacetate (approx. 5-10% of the total stoichiometric amount) or neat 1,2-dibromoethane (5 mol%).
-
Heat the mixture to reflux.
-
Observation: Watch for a sudden exotherm or foaming (ethylene gas release if using DBE). Once reflux sustains itself without external heat (or the temperature spikes), the zinc is active.
-
-
Controlled Addition:
-
Once activation is confirmed, maintain a gentle reflux (external heating may be required).
-
Add the This compound and the electrophile (aldehyde/ketone) dropwise as a mixture over 30–60 minutes.
-
Why? This keeps the concentration of free bromoacetate low, preventing homocoupling and ensuring immediate reaction with the active zinc.
-
Protocol B: The Knochel-Type Activation (LiCl Enhanced)
Recommended for sluggish electrophiles or when using sterically hindered deuterated acetates.
Rationale: Lithium Chloride (LiCl) increases the polarity of the medium and helps solubilize the organozinc species, preventing the "clogging" of the zinc surface.
Reagents:
-
Anhydrous LiCl (dried under vacuum at 150°C)
-
TMSCl and 1,2-Dibromoethane[8]
Step-by-Step Procedure:
-
Drying:
-
Place LiCl (1.5 equiv) and Zinc dust (1.5 equiv) in a flask.
-
Dry under high vacuum at 140°C for 1 hour. Cool to room temperature under Argon.
-
-
Activation:
-
Add THF.
-
Add 1,2-dibromoethane (5 mol%) and heat to reflux for 1 minute. Cool.
-
Add TMSCl (1 mol%) and stir for 5 minutes.
-
-
Reaction:
-
Add the this compound dropwise at 25°C. The reaction typically proceeds at room temperature due to the enhanced reactivity of the Zn-LiCl system.
-
Part 4: Workflow & Decision Matrix
Use the following logic flow to determine the appropriate activation strategy for your specific coupling.
Figure 2: Decision Matrix for selecting the activation protocol based on scale and cost constraints.
Part 5: Quality Control & Troubleshooting
Handling Deuterated Reagents[1]
-
H/D Scrambling: While the
-protons of esters are not extremely acidic ( ), the presence of water during the reaction can quench the zinc enolate to form the protonated (non-deuterated) ester if the D-label is at the -position.-
Rule: All glassware must be oven-dried. Solvents must be <50 ppm water (Karl Fischer verified).
-
-
Lachrymator Warning: Ethyl bromoacetate is a potent tear gas. All activation steps involving the neat reagent must occur in a high-performance fume hood.
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| No exotherm upon addition | Zinc surface still passivated | Stop addition. Add 5 mol% TMSCl. Sonicate the flask (if possible) or heat to reflux. Do not add more substrate. |
| Reaction turns purple/dark | Iodine accumulation (if used) | Normal for Iodine activation. If using TMSCl, check for contamination.[9] |
| Gummy precipitate | Zinc enolate aggregation | Add dry LiCl (Knochel method) to break up aggregates and solubilize the species. |
| Low Yield of -d5 product | Moisture contamination | Check solvent dryness. Protonation of the intermediate enolate by water replaces Zn with H, not D (unless D2O quench is used). |
References
-
Erdik, E. (1992). The Reformatsky Reaction. Organic Reactions , 1-286.
-
Krasovskiy, A., & Knochel, P. (2006).[6] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition , 45(18), 2958-2961.
-
Picotin, G., & Miginiac, P. (1987). Trimethylchlorosilane-catalyzed reaction of zinc with alkyl halides. Journal of Organic Chemistry , 52(21), 4796–4798.
-
Rieke, R. D., & Hanson, M. V. (1997). New Organometallic Reagents Using Highly Reactive Metals. Tetrahedron , 53(57), 1925-1956.
-
Fürstner, A. (1989).[10] Recent Advancements in the Reformatsky Reaction. Synthesis , 1989(08), 571-590. [10]
Sources
- 1. Trimethylsilyl Chloride Aids in Solubilization of Oxidative Addition Intermediates from Zinc Metal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. WO2013114068A2 - Process for the in situ activation of zinc metal - Google Patents [patents.google.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Reformatsky Reaction | Chem-Station Int. Ed. [en.chem-station.com]
High-yield synthesis strategies using ethyl bromoacetate-d5
Application Note: High-Yield Synthesis Strategies Using Ethyl Bromoacetate-d5
Strategic Overview
This compound (CAS: 105-36-2 unlabeled; Isotopologue:
However, the reagent presents three specific challenges that often compromise yield and isotopic integrity:
-
Transesterification: The deuterium label resides in the ethoxy group.[1][2] Use of protic solvents (e.g., methanol) results in rapid label loss.[1][2]
-
Volatility & Toxicity: As a potent lachrymator with high vapor pressure, improper handling leads to material loss and safety hazards.[1][2]
-
Hydrolysis: The ester bond is susceptible to base-mediated hydrolysis, cleaving the labeled group entirely.[1][2]
This guide details high-yield protocols designed to mitigate these risks using Cesium Carbonate (
Critical Control Points
Isotopic Integrity: The Solvent Rule
The most common cause of "failed" synthesis with this reagent is not chemical non-reactivity, but isotopic scrambling.[1]
-
The Trap: Using Methanol (MeOH) or non-deuterated Ethanol (EtOH) as a solvent or co-solvent.[1][2]
-
The Mechanism: Base-catalyzed transesterification attacks the carbonyl carbon, replacing the
group with or .[1] -
The Solution: Strictly use aprotic solvents: Acetonitrile (MeCN) , Dimethylformamide (DMF) , or Tetrahydrofuran (THF) .[1]
Reagent Handling
-
Temperature: Store at
. Equilibrate to room temperature only immediately before use to prevent condensation water from entering the bottle (hydrolysis risk).[1][2] -
Containment: Handle exclusively in a fume hood. Neutralize spills with 10% aqueous ammonia.[1][2]
Protocol A: Cesium-Promoted N-Alkylation
Target: Derivatization of secondary amines to tertiary amines (e.g., Peptidomimetics).[1]
Rationale:
Standard alkylations often use
Reagents:
-
Substrate: Secondary Amine (
)[1][2] -
Reagent: this compound (
)[1] -
Base:
( )[1][2] -
Solvent: Anhydrous MeCN (
concentration relative to substrate)[1] -
Catalyst (Optional): TBAI (Tetrabutylammonium iodide,
) – Use only for sterically hindered amines.[1]
Step-by-Step Protocol:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Dissolve the amine substrate in anhydrous MeCN.
-
Base Addition: Add
in a single portion. Stir for 10 minutes at Room Temperature (RT) to ensure a fine suspension. -
Reagent Addition: Add this compound dropwise via syringe. Do not dump.
-
Reaction: Stir at RT for 2–4 hours.
-
Workup (Crucial for Label Retention):
Protocol B: The Reformatsky Reaction
Target: Synthesis of
Rationale: The Reformatsky reaction inserts Zinc into the C-Br bond to form an enolate that attacks ketones/aldehydes.[1][2][4][5] Unlike Grignard reagents, the organozinc intermediate is tolerant of the ester group, preventing self-reaction.[1][4]
Reagents:
-
Substrate: Aldehyde/Ketone (
)[1][2][5] -
Reagent: this compound (
)[1] -
Metal: Zinc dust (
) – Must be activated.[1][2] -
Activator: Trimethylsilyl chloride (TMSCl,
)[1] -
Solvent: Anhydrous THF.
Step-by-Step Protocol:
-
Zinc Activation (The Key to Yield):
-
Initiation:
-
Add 10% of the this compound to the Zn suspension. Warm gently to
until the reaction initiates (often indicated by a slight exotherm or foaming).
-
-
Addition:
-
Add the remaining this compound and the ketone substrate dropwise simultaneously (or as a mixture) over 20 minutes.
-
Why? This maintains a low concentration of the active enolate, preventing side reactions.[1]
-
-
Reaction: Reflux gently for 1–3 hours.
-
Quench: Cool to
. Quench with saturated aqueous .[1][2]
Data & Troubleshooting
Solvent Compatibility Matrix
| Solvent | Suitability | Risk Factor |
| Acetonitrile (MeCN) | Excellent | Low.[1][2] Best for N-alkylation.[1][2] |
| THF | Excellent | Low.[1][2] Best for Reformatsky. |
| DMF | Good | Moderate.[1][2] Hard to remove; high boiling point can lead to thermal degradation during workup.[1][2] |
| Methanol (MeOH) | FORBIDDEN | Critical. Causes transesterification (Loss of d5 label).[1][2] |
| Ethanol (EtOH) | FORBIDDEN | Critical. Exchanges d5-ethyl for d0-ethyl.[1][2] |
| Water | Poor | High.[1][2] Hydrolysis of ester. |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield (Alkylation) | Volatility of reagent | Use a reflux condenser with coolant at |
| Loss of +5 Da Mass Shift | Transesterification | Check LC-MS solvents. Ensure sample prep did not use MeOH. |
| Starting Material Recovery | Inactive Zinc (Reformatsky) | Repeat activation with TMSCl or wash Zn with dilute HCl, water, acetone, ether, then dry in vacuo.[1] |
| Hydrolyzed Product (Acid) | High pH workup | Maintain pH < 8 during extraction.[1][2] Avoid strong NaOH washes.[1][2] |
Visualizing the Risks
The following diagram illustrates the "Transesterification Trap" and the decision logic for protocol selection.
Figure 1: Workflow logic emphasizing the critical solvent restriction to preserve the d5-ethyl label.
References
-
Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995). Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[1][6] Synthetic Communications, 25(9), 1367–1370.[1][6] (Basis for Cs2CO3 protocol). [Link]
-
Master Organic Chemistry. Transesterification: Mechanism and Conditions. (Grounding for solvent exclusion rules). [Link]
Sources
- 1. Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 6. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]
Troubleshooting & Optimization
Technical Support Center: Ethyl Bromoacetate-d5 Stability Guide
The following technical guide is structured as a specialized support center resource. It prioritizes the specific chemical behavior of Ethyl Bromoacetate-d5 (specifically the ethyl-d5 isotopologue,
Topic: Preventing Hydrolysis in Aqueous Media Product Focus: this compound (CAS: 105-36-2 unlabeled analog) Document ID: TS-EBA-D5-001 Last Updated: February 2026[1]
Executive Summary: The "d5" Criticality
Why this matters: For researchers using this compound (
-
The Trap: Hydrolysis of the ester bond releases Ethanol-d5 and Bromoacetic acid (unlabeled).
-
The Consequence: If hydrolysis occurs, your isotopic label is cleaved from the reactive bromoacetyl group. You will lose the mass shift required for Mass Spectrometry (MS) detection or metabolic tracking.[1]
This guide provides the mechanistic understanding and validated protocols to prevent this degradation pathway during aqueous labeling or bioconjugation experiments.[1]
The Mechanistic Basis (The "Why")
Ethyl bromoacetate is an
Pathway A: Base-Catalyzed Hydrolysis (Saponification)
This is the dominant degradation pathway at pH > 7.[1]0. Hydroxide ions (
Pathway B: Nucleophilic Buffer Interference
Common biological buffers (like Tris or Glycine) contain primary amines.[1] These are strong nucleophiles that will attack the alkyl bromide position (
Pathway Visualization
The following diagram illustrates the competitive pathways your reagent faces in a standard aqueous buffer.
Figure 1: Competitive reaction pathways. Note that Pathway B (Buffer interference) consumes the reagent, while Pathway A (Hydrolysis) destroys the isotopic label.
Critical Parameters & Validated Protocols
To ensure stability, you must control three variables: Solvent, pH, and Buffer Composition.
A. Solvent Strategy (The "Zero-Time" Method)
Ethyl bromoacetate is sparingly soluble in water and will form an emulsion that hydrolyzes slowly at the interface but rapidly once dissolved.[1]
-
Protocol: Prepare a 100x or 1000x stock solution in anhydrous DMSO or DMF .
-
Stability: The reagent is stable in anhydrous DMSO for months at -20°C.[1]
-
Execution: Add the DMSO stock to your aqueous reaction mix immediately before the experiment starts. Do not pre-dilute in water.[1]
B. Buffer Compatibility Matrix
Never use buffers containing primary or secondary amines.[1]
| Buffer System | Compatibility | Risk Level | Reason |
| Phosphate (PBS/KPi) | ✅ Recommended | Low | Non-nucleophilic oxygen anions.[1] |
| HEPES | ⚠️ Caution | Medium | Contains piperazine rings (secondary amines) which can react slowly.[1] |
| MOPS | ✅ Recommended | Low | Sulfonic acid based; minimal nucleophilicity.[1] |
| Tris (Trizma) | ❌ FORBIDDEN | Critical | Primary amine reacts rapidly with alkyl bromides.[1] |
| Glycine | ❌ FORBIDDEN | Critical | Primary amine scavenger.[1] |
| Ammonium Bicarb | ❌ FORBIDDEN | Critical | Ammonia is a potent nucleophile.[1] |
C. pH Control
-
Optimal pH: 6.5 – 7.5[1]
-
Reasoning: At pH < 6, the alkylation of cysteine (the usual target) becomes sluggish. At pH > 8, ester hydrolysis rates increase exponentially [1].[1]
-
Tip: If your reaction requires pH 8.0 (e.g., for Lysine modification), work at 4°C to suppress hydrolysis rates relative to the acylation/alkylation rate.[1]
Troubleshooting & FAQs
Q1: My stock solution has turned yellow/orange. Is it safe to use?
Diagnosis: Degradation.[1]
Explanation: Ethyl bromoacetate decomposes to release Hydrogen Bromide (HBr) and Bromine (
Q2: I am seeing "loss of label" in my Mass Spec data, but the protein is modified.
Diagnosis: Hydrolysis after modification or ester cleavage.[1]
Explanation: If you see a mass shift corresponding to
-
Check if your quench step involved high pH or heat.[1]
-
Switch to a "Label-then-Lyse" workflow.[1] Perform the reaction on the intact protein in PBS (pH 7.0) for a short time (30-60 min), then immediately remove excess reagent via desalting columns (Zeba/PD-10) before any denaturation or digestion steps that might require harsh conditions.[1]
Q3: Can I use TCEP or DTT as reducing agents?
Answer: Yes, but with caveats. Details: TCEP is preferred.[1] DTT contains thiols (SH groups) which are the primary target of ethyl bromoacetate.[1] If you have excess DTT in your buffer, it will consume all your this compound immediately.[1] Protocol: You must remove reducing agents (via spin column) before adding the this compound.[1]
Workflow Decision Tree
Use this logic flow to design your experiment.
Figure 2: Experimental decision tree for ensuring reagent stability and reaction efficiency.[1]
References
-
U.S. Environmental Protection Agency. (1987).[1] Rates of Hydrolysis of Ethylene Dibromide (EDB) and related alpha-halo esters. EPA Publications.[1] Link[1]
-
BenchChem. (2025).[1][3] Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. Retrieved from BenchChem.[1][3] Link[1]
-
National Institutes of Health (NIH) - PubChem. (2025).[1] Ethyl bromoacetate Compound Summary. PubChem CID 7748.[1][4] Link[1]
-
Santa Cruz Biotechnology. (2025).[1] this compound Product Data Sheet. CAS 105-36-2 (unlabeled).[1][4][5] Link
-
Sigma-Aldrich. (2025).[1] Ethyl bromoacetate Reagent Grade Specifications. Link
Sources
Minimizing deuterium scrambling in ethyl bromoacetate-d5 reactions
To: Research Team / Chemical Synthesis Group From: Technical Support Center – Stable Isotopes Division Subject: Technical Guide: Minimizing Deuterium Scrambling in Ethyl Bromoacetate-d5 Reactions
Introduction: The Isotopic Integrity Challenge
You are likely working with This compound (CAS: 105-36-2 unlabeled analog), a reagent typically deuterated at the ethyl ester group (
In this context, "scrambling" refers to the loss of isotopic enrichment via chemical exchange with the reaction medium. Unlike alpha-deuterated compounds which scramble via enolization, the primary threat to the ethyl-d5 label is transesterification and hydrolysis .
This guide provides a self-validating framework to preserve the
Part 1: Critical Mechanisms of Label Loss
Before optimizing conditions, you must understand how the label is lost.
Transesterification (The Primary Threat)
If you run a reaction in a non-deuterated alcohol (e.g., Ethanol, Methanol), the solvent acts as a nucleophile at the carbonyl carbon.
-
Mechanism:
-
Result: Rapid, irreversible dilution of your
label into the solvent pool.
Hydrolysis
Presence of water, especially under basic conditions (saponification), cleaves the ester entirely.
-
Result: Formation of Bromoacetic acid and
(free deuterated ethanol), destroying the reagent.
Part 2: Troubleshooting & Optimization (Q&A)
Section A: Solvent Selection & Handling
Q: Can I use ethanol as a solvent if I keep the temperature low? A: No. Transesterification is equilibrium-driven and can proceed even at room temperature, especially with Lewis acid catalysts (like Zn in Reformatsky) or basic conditions.
-
The Fix: Use aprotic solvents exclusively.
-
Recommended: Tetrahydrofuran (THF), Diethyl Ether (
), Dichloromethane (DCM), or Toluene. -
Strict Prohibition: Ethanol, Methanol, Isopropanol, Water.
-
Q: My THF is "dry," but I still see label loss. Why? A: "Dry" solvents from a bottle may still contain trace water (10-50 ppm), which can initiate hydrolysis or proton exchange if you are using alpha-deuterated variants.
-
The Fix: Use anhydrous solvents dried over molecular sieves (3Å or 4Å) or dispensed from a solvent purification system (SPS). Ensure glassware is flame-dried under Argon/Nitrogen.
Section B: Base Selection
Q: I need a base for a substitution reaction. Can I use Sodium Ethoxide (NaOEt)?
A: Absolutely not.
-
The Fix: Use non-nucleophilic bases or bases that do not attack esters.
-
Inorganic: Potassium Carbonate (
), Cesium Carbonate ( ) in Acetone or DMF (mild). -
Organic: Sodium Hydride (NaH), LiHMDS, or LDA (strong, bulky, non-nucleophilic).
-
Avoid: Alkoxides (
, ), Hydroxides ( , ).
-
Section C: Reaction-Specific Protocols
Q: I am performing a Reformatsky reaction. How do I prevent scrambling? A: The Reformatsky reagent (organozinc) is relatively stable, but the workup is critical.
-
Risk: Acidic quenching can hydrolyze the ester if prolonged.
-
The Fix: Perform a cold quench (
) with dilute acid (e.g., 1M HCl) and extract immediately into organic solvent. Do not let the aqueous layer sit with the product.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Part 3: Experimental Protocols
Protocol 1: Nucleophilic Substitution (e.g., N-Alkylation)
Goal: Attach the ethyl-bromoacetate-d5 motif to an amine without losing the ethyl-d5 group.
-
Setup: Flame-dry a 2-neck round bottom flask; cool under
flow. -
Solvent: Add anhydrous Acetonitrile (MeCN) or DMF .
-
Base: Add 1.2 eq of Potassium Carbonate (
) . (Avoids strong base risks). -
Reagent: Add 1.0 eq of the amine substrate.
-
Addition: Dropwise addition of This compound (1.1 eq) at
.-
Why? Exothermic reactions can degrade the ester.
-
-
Reaction: Stir at Room Temp (RT) for 2-4 hours. Monitor by TLC.
-
Workup: Filter off solids (
). Concentrate the filtrate. If aqueous wash is needed, use cold brine and extract rapidly with DCM.
Protocol 2: Reformatsky Reaction
Goal: React this compound with a ketone/aldehyde.
-
Activation: Suspend Zinc dust (1.5 eq) in anhydrous THF . Activate with 1-2 drops of TMS-Cl or 1,2-dibromoethane.
-
Addition: Add the carbonyl substrate (1.0 eq).
-
Initiation: Add This compound (1.2 eq) dropwise at reflux or elevated temp (
) to initiate.-
Critical: Once initiated (exotherm/bubbling), lower heat to maintain gentle reflux.
-
-
Quench: Cool to
. Quench with saturated (cold). -
Isolation: Extract immediately with
. Dry over .
Part 4: Visualizing the Scrambling Pathways
The following diagram illustrates the decision logic to prevent label loss.
Caption: Decision tree for preserving the ethyl-d5 label. Red paths indicate high risk of scrambling via transesterification or hydrolysis.
Part 5: Data Summary
Table 1: Solvent & Base Compatibility Guide for this compound
| Component Category | Recommended (Safe) | PROHIBITED (High Risk) | Mechanism of Failure |
| Solvents | THF, Diethyl Ether, DCM, Toluene, DMF, MeCN | Ethanol, Methanol, Isopropanol, Water | Transesterification : Solvent exchanges with |
| Bases | NaOEt, NaOMe, NaOH, KOH | Nucleophilic Attack : Base attacks carbonyl, displacing label. | |
| Quenching Agents | Sat. | Strong Acid/Base + Heat | Hydrolysis : Cleaves ester to acid. |
References
-
Sigma-Aldrich. Ethyl bromoacetate reagent grade, 98%. Retrieved from
-
Santa Cruz Biotechnology. this compound (CAS 105-36-2 unlabeled).[1] Retrieved from
-
Organic Chemistry Portal. Transesterification: Mechanisms and Catalysts. Retrieved from
-
Master Organic Chemistry. Transesterification of Esters. Retrieved from
-
National Institutes of Health (PubChem). Ethyl Bromoacetate Compound Summary. Retrieved from
Sources
Technical Support Center: Optimizing Ethyl Bromoacetate-d5 Alkylations
Executive Summary
Low yields in alkylations using Ethyl bromoacetate-d
Because deuterated reagents are high-cost/low-volume, standard "brute force" optimization (using large excesses) is not viable. This guide reconstructs the alkylation protocol to maximize atom economy and isotopic integrity.
Module 1: The "Invisible" Yield Loss (Isotopic Scrambling)
Problem: You observe good chemical conversion by TLC/NMR, but Mass Spec shows a loss of the +5 Da mass shift (M+5 becomes M+0). Diagnosis: You have suffered Transesterification .
The Mechanism
Ethyl bromoacetate-d
-
Scenario A: Reaction in EtOH (non-labeled).
-
Result:
. -
Outcome: Complete loss of label.
-
-
Scenario B: Reaction in MeOH.
-
Result: Formation of Methyl bromoacetate.
-
Outcome: Loss of label and change in product structure.
-
Solution: The "Solvent-Match" Rule
-
Rule: NEVER use a protic solvent different from your label. Since Ethanol-d
is expensive, avoid alcohol solvents entirely. -
Recommended Solvents: Anhydrous Acetonitrile (MeCN) , DMF , or Acetone . These are aprotic and cannot participate in transesterification.
Module 2: Chemical Yield Optimization (The S 2 vs. Hydrolysis Battle)
Problem: Low isolation yield despite correct mass spec; presence of bromoacetic acid or starting material.
Critical Control Points
| Parameter | Recommendation | Scientific Rationale |
| Base Selection | Carbonates are mild enough to minimize ester hydrolysis but strong enough to deprotonate phenols/amines. Avoid Hydroxides ( | |
| Solvent Water | < 50 ppm (Dry) | Water acts as a competitive nucleophile. In basic conditions, |
| Temperature | 0°C | High temps (>50°C) promote elimination (rare) and polymerization. The reaction is usually fast at RT. |
| Stoichiometry | 1.05 - 1.1 equiv | Use a slight excess of the nucleophile (if cheap) rather than the deuterated reagent. If the nucleophile is precious, use 1.1 equiv of Ethyl bromoacetate-d |
Special Case: Amine Alkylation (Dialkylation)
Primary amines (
-
Fix: Add the Ethyl bromoacetate-d
slowly (dropwise) to a solution containing the amine and base. -
Alternative: If dialkylation persists, switch to a reductive amination approach using deuterated glyoxylate (if available) or accept the yield loss and purify via chromatography.
Module 3: Physical Loss (Volatility & Workup)
Problem: The reaction worked, but the flask is empty after the rotovap. Cause: Ethyl bromoacetate is a lachrymator with high volatility (bp ~159°C, but significant vapor pressure).
-
Evaporation Hazard: Do not use high vacuum (< 10 mbar) if unreacted reagent is present.
-
Workup Extraction: The ester is lipophilic.
-
Avoid: High pH aqueous washes (saponification risk).
-
Preferred: Quench with saturated
, extract with EtOAc or DCM.
-
Troubleshooting Logic Pathways
The following diagram illustrates the decision process for diagnosing yield issues.
Figure 1: Diagnostic flowchart for isolating the root cause of failure in labeled alkylations.
Standardized Protocol: S 2 Alkylation with Ethyl Bromoacetate-d
Objective: Mono-alkylation of a phenol or amine while preserving the d
Materials
-
Substrate: 1.0 mmol (Phenol/Amine)
-
Reagent: Ethyl bromoacetate-d
(1.1 mmol) -
Base: Cesium Carbonate (
) or Potassium Carbonate ( ) (anhydrous, 1.5 - 2.0 mmol) -
Solvent: Anhydrous Acetonitrile (MeCN) or DMF (3-5 mL)
Step-by-Step Procedure
-
Drying (Critical): Flame-dry the reaction flask and cool under Argon/Nitrogen. Ensure the base is finely ground and dry.
-
Activation:
-
For Phenols: Dissolve substrate in solvent, add base, and stir at RT for 15 mins to generate the phenoxide anion.
-
For Amines: Dissolve substrate and base; proceed immediately.
-
-
Addition:
-
Add Ethyl bromoacetate-d
dropwise via syringe. -
Note: If the reagent is stored in the fridge, allow it to warm to RT in a desiccator before opening to prevent condensation (water introduction).
-
-
Reaction:
-
Stir at Room Temperature. Monitor by TLC/LCMS.
-
Time: Typically 1–4 hours.
-
Heat: Only heat to 40-50°C if absolutely necessary. Higher heat risks hydrolysis if any trace water is present.
-
-
Workup:
-
Dilute with EtOAc.
-
Wash with Saturated
(mildly acidic/neutral) to quench. Do not use NaOH . -
Wash with Water x 2 (to remove DMF/MeCN).
-
Wash with Brine.
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash chromatography.
FAQ: Frequently Asked Questions
Q: Can I use Sodium Hydride (NaH) as a base? A: Yes, but with caution. NaH is excellent for phenols in DMF. However, if your substrate has alpha-protons (e.g., ketones), NaH might cause enolization. Furthermore, commercial NaH is often a dispersion in oil; ensure it is fresh. Old NaH absorbs moisture, creating NaOH, which causes hydrolysis.
Q: My product has a mass of M+2 instead of M+5. Why?
A: This suggests you bought Ethyl-2,2-d
-
d
(Ethyl label): Label is on the ester tail. Vulnerable to transesterification. -
d
(Alpha label): Label is next to the carbonyl. Vulnerable to H/D exchange (scrambling) in basic protic media.
Q: I see a "secondary kinetic isotope effect" mentioned in literature. Does this lower my yield?
A: Not significantly for yield. While S
References
-
Reactivity & Toxicology: National Institutes of Health (NIH). Nomination Background: Ethyl bromoacetate.[1][2][3][4] Link
-
Transesterification Mechanisms: Otera, J. Transesterification. Chemical Reviews, 1993. (General mechanism reference for base-catalyzed exchange). Link
-
Kinetic Isotope Effects: Westaway, K. C., et al. Secondary alpha-deuterium kinetic isotope effects in SN2 reactions. Canadian Journal of Chemistry.[5] Link
-
Synthesis Protocol (Analogous): Organic Syntheses, Coll. Vol. 1, p. 263 (1941). Ethyl Bromoacetate Preparation and Handling. Link
-
Deuterium Exchange Risks: Hunter, L. C–F Bonds as Bioisosteres... (Section on alpha-halo carbonyl stability). Beilstein J. Org. Chem. Link
Sources
Removing unreacted ethyl bromoacetate-d5 from reaction mixtures
Department: Chemical Process R&D Subject: Post-Reaction Cleanup & Purification Compound: Ethyl Bromoacetate-d5 (CAS: 105-36-2 (unlabeled) analog) Safety Classification: HIGH (Lachrymator, Alkylating Agent)
Executive Summary & Safety Directive
WARNING: LACHRYMATOR HAZARD this compound is a potent lachrymator (tear gas agent) and a toxic alkylating agent. Even trace amounts in your final product can cause severe eye/respiratory irritation and skew biological assay results.
-
Always handle in a functioning fume hood.
-
Never rely on rotary evaporation alone at standard pressures; its boiling point (~159°C) is too high, and heating it risks volatilizing toxic fumes into the lab atmosphere.
The Challenge: Because you are using the deuterated analog (-d5 ), the reagent is expensive. However, unless you are working on a multi-gram scale where recovery is economically viable, chemical destruction (scavenging) is the safest and most effective removal method.
Diagnostic: Confirmation of Impurity
Before attempting removal, confirm the presence of the impurity. Note that This compound behaves differently in NMR than the non-deuterated standard.
| Feature | Standard Ethyl Bromoacetate ( | This compound ( |
| Ethyl Group | Quartet (~4.2 ppm) + Triplet (~1.3 ppm) | Silent (Deuterated) |
| Alpha-Protons | Singlet (~3.8 ppm) | Singlet (~3.8 ppm)* |
| Detection | Easy to spot ethyl signals. | Harder to spot. Look only for the singlet at ~3.8 ppm. |
*Note: If your reagent is fully deuterated (including the alpha carbon), it will be completely silent in
Removal Protocols
Method A: Solid-Phase Scavenging (Recommended)
Best for: High-value samples, library synthesis, and avoiding aqueous workup.
This method uses a polymer-supported amine to chemically react with the excess alkyl halide, anchoring it to a bead that is removed via filtration.
Mechanism:
The resin (nucleophile) attacks the
Protocol:
-
Calculate Excess: Estimate the remaining this compound (e.g., 0.2 mmol).
-
Select Resin: Use a Polymer-Supported Trisamine or Thiol resin.
-
Loading capacity: Typically 3–4 mmol/g.
-
Stoichiometry: Add 2–3 equivalents relative to the excess reagent.
-
-
Incubation:
-
Add resin directly to the reaction mixture (or crude dissolved in DCM/THF).
-
Stir gently (orbital shaker preferred to avoid grinding beads) for 1–4 hours at room temperature.
-
-
Filtration: Filter through a fritted cartridge or Celite pad.
-
Result: The filtrate contains your product; the toxic reagent is trapped on the solid waste.
Method B: Reactive Aqueous Wash (Quenching)
Best for: Large scale (>1g) where resins are too expensive.
Simple water washes are ineffective due to the compound's organic solubility. You must chemically destroy it using a nucleophile in the aqueous phase.
Protocol:
-
Preparation: Dissolve crude mixture in an organic solvent (Ethyl Acetate or DCM).
-
The Quench: Wash the organic layer with a solution containing 5% dilute ammonia or saturated Sodium Thiosulfate .
-
Time: Shake vigorously for at least 2–3 minutes to ensure phase transfer reaction.
-
Separation: Separate layers. Wash organic layer with brine, dry over
, and concentrate.
Critical Caution: If your target product is an ester, prolonged exposure to ammonia may cause hydrolysis. Use Thiosulfate if your product is base-sensitive.
Method C: Azeotropic Removal (Physical)
Best for: Stable, non-volatile products where chemical additives are forbidden.
Direct evaporation requires high heat. Azeotroping allows removal at lower temperatures.[2]
Protocol:
-
Add Toluene (3x volume of the reaction mixture) to your flask.
-
Concentrate on a rotary evaporator. The toluene/ethyl bromoacetate mixture will co-distill.
-
Repeat 2–3 times.
-
Finish with a high-vacuum drying step (<1 mbar) for 1 hour.
Decision Logic & Workflow
Caption: Decision matrix for selecting the optimal removal strategy based on scale and product stability.
Troubleshooting & FAQs
Q: I see a triplet at 4.2 ppm in my proton NMR. Is this the reagent? A: Likely no . Ethyl bromoacetate-d5 has a deuterated ethyl chain. You should not see the characteristic quartet/triplet of the ethyl group. If you see signals at 4.2 ppm, check if you used non-deuterated ethanol in a workup (transesterification) or if you actually used non-deuterated ethyl bromoacetate.
Q: Can I use Silica Gel Chromatography? A: Yes, but with caution. Ethyl bromoacetate is somewhat polar but often "streaks" on silica.
-
Tip: Use a gradient starting with 100% Hexanes/Heptane. The bromoacetate usually elutes early. Visualize fractions using KMnO
stain (it will show as a bright yellow/white spot on a purple background).
Q: The smell persists even after rotovap. What do I do? A: The human nose can detect bromoacetates at ppb levels.
-
Do not open the flask outside the hood.
-
Re-dissolve in ether/DCM and perform a Trisamine resin scavenge (Method A) overnight. This is the only way to ensure complete removal of the lachrymator before bringing it to the bench.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7748, Ethyl bromoacetate. Retrieved from [Link]
-
Biotage. Polymer Supported Reagents for Organic Synthesis (Scavenging Guides). Retrieved from [Link]
-
Organic Syntheses. Ethyl Bromoacetate Preparation and Properties. Coll. Vol. 3, p.381 (1955). Retrieved from [Link]
Sources
Technical Support Center: Stability & Analysis of Ethyl Bromoacetate-d5
Current Status: Operational
Agent: Senior Application Scientist
Subject: Troubleshooting Decomposition & NMR Interpretation of Ethyl Bromoacetate-d5 (
Diagnostic Triage: What are you seeing?
Before proceeding with complex analysis, identify your primary symptom from the list below to jump to the relevant troubleshooting workflow.
| Symptom | Probable Cause | Immediate Action |
| Missing Ethyl Signals | Normal Behavior | The "d5" label typically refers to the ethyl group ( |
| New Downfield Singlet (~4.0 ppm) | Hydrolysis | The ester has hydrolyzed to Bromoacetic acid.[1] |
| Yellow/Orange Discoloration | Bromine Liberation | Photolytic decomposition or acid-catalyzed degradation releasing |
| Broadening of Singlet | Acidic Exchange | Presence of HBr or acidic impurities causing exchange broadening.[1] |
The "Golden Standard" Spectrum
To identify decomposition, you must first validate the baseline.[1] For This compound (Ethyl-d5,
Expected
NMR Profile (
)
-
Visible Signals: One Singlet only.
-
Chemical Shift:
ppm.[1][2] -
Integration: Represents the
of the -methylene group ( ).[1] -
Silent Regions: The ethyl group (
) is NMR silent in the proton channel.[1] Do not look for the characteristic quartet (~4.2 ppm) or triplet (~1.3 ppm).[1]
Technical Note: If you observe small residual peaks in the ethyl region, calculate the deuteration efficiency. Commercial "d5" reagents typically have >99 atom% D, but trace protonated isotopologues (d4/d3) may appear as faint multiplets.[1]
Deep Dive: Decomposition Pathways & Fingerprints
Ethyl bromoacetate is an electrophilic lachrymator that is highly susceptible to hydrolysis and photolysis.[1] The primary degradation pathway is Acid-Catalyzed Hydrolysis , which is often autocatalytic because the byproduct (HBr) catalyzes further decomposition.[1]
Pathway A: Hydrolysis (The Moisture Attack)
Moisture in the air or wet NMR solvents (especially
-
Reaction:
[1] -
NMR Fingerprint:
Pathway B: Oxidative/Photolytic Degradation
Exposure to light cleaves the C-Br bond via a radical mechanism.[1]
-
Visual Cue: The liquid turns from colorless to yellow/amber.[1]
-
Chemical Consequence: Liberation of
radicals leads to and HBr formation.[1] HBr then accelerates Pathway A (Hydrolysis).[1]
Data Table: Chemical Shift Diagnostics (
)
| Compound | Structure | Multiplicity | Status | |
| This compound | 3.84 ppm | Singlet | Intact | |
| Bromoacetic Acid | 3.98 - 4.12 ppm | Singlet | Decomposed | |
| Ethyl Glycolate-d5 | ~4.20 ppm | Singlet | Displaced (Rare) | |
| Ethanol-d5 | Silent | - | Byproduct |
Visualizing the Decomposition Logic
The following decision tree outlines the logical flow for assessing sample integrity based on spectral and physical observations.
Figure 1: Diagnostic decision tree for assessing this compound purity.
Corrective Protocols & FAQs
Protocol: Removing Acidic Impurities (Rescue)
If you detect partial hydrolysis (Pathway A), you can attempt to rescue the reagent before use.[1] Do not distill unless absolutely necessary due to thermal instability.[1]
-
Dilution: Dissolve the reagent in dry
or . -
Neutralization: Wash cold with 5% aqueous
(rapidly) to remove Bromoacetic acid and HBr.[1] -
Drying: Dry over anhydrous
(avoid basic drying agents like for long periods to prevent elimination).[1] -
Concentration: Remove solvent under reduced pressure at low temperature (<30°C).
FAQ: Why does my
blank show a peak at 3.9 ppm?
Answer: Chloroform naturally decomposes to phosgene and HCl over time.[1] The HCl in "sour" chloroform can protonate the ester or catalyze hydrolysis in the NMR tube.[1]
-
Fix: Always filter
through a small plug of basic alumina or store it over silver foil/molecular sieves before dissolving this compound.
FAQ: Can I see the deuterium?
Answer: Not in a standard proton (
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7748, Ethyl bromoacetate.[1] Retrieved February 9, 2026 from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][3] Journal of Organic Chemistry.[1] (Referenced for solvent residual peak data and acid shifts). [Link]
Sources
Technical Support Center: Ethyl Bromoacetate-d5 Handling & Safety
Current Status: Operational Subject: Safe Handling, Lachrymatory Hazard Mitigation, and Isotopic Preservation of Ethyl Bromoacetate-d5 Ticket Priority: Critical (Health & Financial Hazard)
Executive Summary & Hazard Mechanism
Welcome to the Advanced Handling Guide. You are likely working with this compound (CAS: 105-36-2 unlabeled analog) for use as a specialized alkylating agent in NMR-based metabolomics or drug discovery.
This reagent presents a dual-risk profile:
-
Biological Hazard: It is a potent lachrymator and alkylating agent.[1] It does not merely "irritate" eyes; it chemically attacks corneal nerve endings.
-
Financial/Experimental Hazard: As a deuterated isotopologue, it is costly. Ingress of atmospheric moisture causes hydrolysis, releasing HBr and destroying isotopic purity (H/D exchange), rendering NMR data useless.
The "Why" Behind the Pain: TRPA1 Alkylation
Unlike simple irritants, this compound causes pain through a specific molecular mechanism. It acts as an electrophilic agonist on TRPA1 (Transient Receptor Potential Ankyrin 1) cation channels located on nociceptive neurons.
-
Mechanism: The bromoacetate moiety alkylates specific cysteine residues (e.g., Cys621) on the N-terminus of the TRPA1 channel.
-
Result: This covalent modification locks the channel open, causing a massive influx of Ca²⁺, which the brain interprets as burning pain.
-
Implication: Because this is a covalent bond, the sensation is long-lasting and requires synthesis of new proteins to fully reset, not just "washing it off."
Pre-Experimental Engineering & PPE Controls
CRITICAL: Standard nitrile exam gloves are insufficient for direct handling of halogenated alkylating agents.
PPE Hierarchy Table
| PPE Type | Recommendation | Breakthrough Time | Notes |
| Primary Glove | Silver Shield / 4H (Laminate) | > 4 Hours | Mandatory for handling stock bottles. |
| Secondary Glove | Nitrile (5 mil minimum) | < 5 Minutes | Wear over Silver Shield for dexterity only. |
| Eye Protection | Chemical Goggles | N/A | Safety glasses are insufficient against vapors. |
| Respiratory | Fume Hood (Certified) | N/A | Do not use on a benchtop. |
Engineering Check
Before opening the vial, perform a Smoke Test at the sash opening.
-
Pass: Smoke is pulled smoothly into the back baffle.
-
Fail: Smoke swirls or flows out. ABORT.
Operational Workflow: The "Closed-System" Protocol
To protect both the scientist and the deuterated solvent, use a syringe-transfer method. Open pouring is strictly prohibited.
Visualization: Safe Handling Workflow
Figure 1: Closed-loop handling process to minimize vapor release and moisture ingress.
Step-by-Step Protocol
-
Equip: Don Silver Shield gloves under nitrile gloves.
-
Prepare: Clamp the receiving flask and seal it with a rubber septum. Purge with Nitrogen/Argon.[2]
-
Vent: Insert a small needle connected to an inert gas line (bubbler) into the this compound source bottle (if septum-capped) to equalize pressure.
-
Draw: Use a gas-tight glass syringe to withdraw the required volume.
-
Transfer: Inject directly through the septum of the receiving flask.
-
Clean: Immediately draw Sodium Thiosulfate solution into the contaminated syringe to neutralize residual reagent before disassembly.
Troubleshooting & FAQs
Q1: I smell a fruity, pungent odor, but my eyes aren't watering yet. Is it safe?
A: NO. Evacuate immediately. Ethyl Bromoacetate has a fruity odor at low concentrations. If you can smell it, you are already exposed to the vapor. The "tearing" threshold is higher than the odor threshold. The delayed TRPA1 activation means the pain will peak after you have inhaled a toxic dose.
-
Action: Close the hood sash fully. Evacuate the lab. Re-enter only with SCBA or after air exchange calculations confirm clearance.
Q2: I spilled a small amount (approx. 0.5 mL) inside the fume hood. How do I clean it?
A: Do NOT wipe it with paper towels. Wiping spreads the surface area, increasing vaporization and lachrymatory effects.
-
Isolate: Close the hood sash.
-
Neutralize: Pour a 10% Sodium Thiosulfate (Na₂S₂O₃) solution gently over the spill.
-
Chemistry: Thiosulfate attacks the alkyl bromide, displacing the bromide ion and forming a non-volatile Bunte salt.
-
-
Wait: Allow 30 minutes for the reaction.
-
Clean: Absorb the neutralized liquid with vermiculite or chem-pads.
Visualization: Chemical Neutralization Pathway
Figure 2: The chemical conversion of the lachrymatory agent into a harmless salt via thiosulfate.
Q3: My NMR spectrum shows a broad peak at ~10 ppm and poor resolution. What happened?
A: Hydrolysis has occurred. this compound is moisture sensitive.[3]
-
Diagnosis: Moisture entered the vial. The ester hydrolyzed to form Deuterated Bromoacetic Acid and Ethanol-d .
-
The Killer: This reaction releases DBr (Deuterium Bromide) acid.
-
Consequence: The acid alters the pH of your NMR solvent, causing proton exchange broadening and potentially damaging the NMR probe if the concentration is high.
-
Prevention: Store the bottle in a desiccator with active desiccant. Parafilm is not a moisture barrier; use electrical tape or heat-shrink seals.
Waste Disposal
-
Never pour down the drain.
-
Protocol: Combine all waste streams (syringes, reaction mixtures) with an excess of aqueous Sodium Thiosulfate. Check pH to ensure it is not acidic (which implies unneutralized HBr).
-
Labeling: Label as "Halogenated Organic Waste - Deactivated with Thiosulfate."
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7748, Ethyl bromoacetate. Retrieved from [Link]
-
Bautista, D. M., et al. (2006). TRPA1 Mediates the Inflammatory Actions of Environmental Irritants and Proalgesic Agents.[4] Cell, 124(6), 1269-1282. (Establishes the covalent modification mechanism of TRPA1 by alkylating agents). Retrieved from [Link]
Sources
Technical Support Center: Ethyl Bromoacetate-d5 Stability & Handling
The following Technical Support Center guide addresses the specific challenges of handling Ethyl Bromoacetate-d5 . This guide assumes the standard commercial isotopologue: Ethyl-d5 bromoacetate (
Status: Operational | Tier: Advanced Reagent Support
Core Technical Briefing: The "d5" Integrity Stakes
This compound is not merely a reagent; it is a high-value isotopic standard used primarily in quantitative proteomics (e.g., differential labeling) and mechanistic organic synthesis.
Unlike standard reagents, "purity" here has two dimensions:
-
Chemical Purity: Absence of hydrolysis products (bromoacetic acid, ethanol-d5).
-
Isotopic Integrity: Prevention of H/D scrambling or dilution of the deuterated ethyl tag.
The Primary Threat: Hydrolysis-Driven Isotope Loss The ethyl ester linkage is susceptible to acid-catalyzed hydrolysis. Because the degradation product is Hydrogen Bromide (HBr), the reaction is autocatalytic .
-
Step 1: Trace water attacks the ester.
-
Step 2: Hydrolysis yields Bromoacetic acid + Ethanol-d5 .
-
Step 3: HBr is generated (via side reactions or trace decomposition), lowering pH.
-
Step 4: Lower pH accelerates Step 1.
-
Result: Your expensive deuterium tag (
) evaporates as volatile ethanol-d5.
Storage & Handling Protocols (The First Line of Defense)
Workflow: The "Zero-Moisture" Chain of Custody
Do not rely on the manufacturer's packaging once opened. Follow this strict chain of custody to maintain reagent integrity.
Figure 1: Critical Chain of Custody for Deuterated Reagents.
Storage Specifications Table
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Freezer) | Arrhenius equation dictates that lower T slows hydrolysis rates significantly. |
| Atmosphere | Argon (preferred) or | Argon is heavier than air, providing a better "blanket" in opened vials than Nitrogen. |
| Container | Amber Glass + PTFE Liner | Amber glass prevents photolytic cleavage of the C-Br bond (which releases radical Br• and acid).[2][3][4][5] |
| Desiccant | Secondary barrier in the secondary container (desiccator jar). |
Diagnostic Troubleshooting (QC)
User Question: "My reagent has turned slightly yellow. Is it still usable?"
Technical Analysis:
Yellowing indicates the liberation of elemental bromine (
-
If Pale Yellow: Usable for crude synthesis, but risky for quantitative mass spec (potential for side-reactions with proteins).
-
If Dark/Orange: Discard. The acidity is likely high enough to denature proteins or catalyze unwanted transesterification.
The "Acid-Spike" Test (Self-Validating System)
Before committing precious biological samples, validate the reagent:
-
Take an aliquot: 5 µL of reagent.
-
Dilute: Into 500 µL of dry
(Chloroform-d). -
Run 1H NMR:
-
Pass: Sharp singlet at ~3.8 ppm (
-Br). No broad OH peaks. -
Fail: Appearance of a broad singlet >8 ppm (Carboxylic acid proton) or triplet/quartet patterns corresponding to free Ethanol-d5 (if exchange has occurred) or non-deuterated ethanol contaminants.
-
Experimental Mitigation Strategies
User Question: "I am seeing 'mass shift' errors in my proteomics data. The +5 Da shift is lower than expected."
Root Cause: Transesterification This is the most common user error. If you dissolve Ethyl-d5 bromoacetate in Methanol (MeOH) or Ethanol (EtOH) , the solvent will swap places with your deuterated ethyl group.
Mechanism of Failure:
Solution:
-
Solvent Selection: Use Acetonitrile (ACN) , DMF , or DCM .
-
Strict Ban: Never use alcoholic solvents unless they are fully deuterated (e.g., Ethanol-d6), which is cost-prohibitive.
Reaction Setup Diagram: The "Dry" Pathway
Figure 2: Reaction outcomes based on solvent and moisture control.
Emergency Remediation (Can I save it?)
Scenario: You have 5g of this compound that has absorbed moisture (cloudy).
Protocol: Micro-Distillation Warning: Ethyl bromoacetate is a potent lachrymator (tear gas). This must be done in a high-performance fume hood.
-
Setup: Short-path distillation apparatus.
-
Drying: Stir the cloudy liquid with anhydrous
or (Calcium Hydride) for 1 hour. Filter under Argon. -
Distillation: Distill under reduced pressure (vacuum).
-
Boiling Point: ~159°C (at 760 mmHg). Under vacuum (e.g., 10 mmHg), this drops to ~50-60°C.
-
Note: Do not heat above 100°C to avoid thermal decomposition.
-
-
Collection: Discard the first 10% (forerun containing water/acid). Collect the middle fraction.
Frequently Asked Questions (FAQ)
Q: Can I use molecular sieves directly in the reagent bottle? A: Yes, but with caution. Use 3Å or 4Å sieves that have been activated (baked) recently. However, sieves can sometimes generate dust that complicates liquid handling. A better approach is to store the sealed bottle in a desiccator containing sieves, rather than putting sieves in the liquid.
Q: Why does the alpha-proton signal in NMR disappear over time?
A: If you are observing the disappearance of the
-
Cause: If your solvent contains
or deuterated methanol (MeOD) and a trace base, the acidic alpha-protons will exchange with the solvent deuterium. -
Impact: This creates
(d7 species). This shifts your mass spec reading by +2 Da per molecule, complicating data analysis.
Q: How do I quench the reaction without losing the label? A: Do not quench with water if the reaction mixture is still acidic/basic and hot. Cool the reaction to 0°C, then add a buffer. If your product is the ester, extract immediately into an organic layer (DCM) to separate it from the aqueous phase, minimizing hydrolysis time.
References
- Hydrolysis Kinetics: "Kinetics of the Acid-Catalyzed Hydrolysis of Ethyl Bromoacetate." Journal of the Chemical Society, Perkin Transactions 2. (General mechanism of alpha-haloester hydrolysis).
-
Handling Deuterated Reagents: "Manipulation of Air-Sensitive Compounds." Shriver & Drezdzon.[6] Wiley-Interscience. (Standard text for Schlenk/Glovebox techniques).
-
Safety Data: "Ethyl Bromoacetate Safety Data Sheet (SDS)." Sigma-Aldrich.[6] (Accessed 2024).
- Isotope Effects: "Deuterium Isotope Effects in Organic Chemistry." Wolfsberg, Van Hook, Paneth. (Explaining the stability of C-D bonds vs C-H bonds).
- Proteomics Applications: "Chemical derivatization of peptides for quantitative proteomics." Journal of Proteomics. (Contextualizing the use of ethyl esters for labeling).
Sources
Avoiding H-D exchange in alpha-position of ethyl bromoacetate-d5
Technical Guide: Preventing H-D Exchange in -Deuterated Ethyl Bromoacetate
Executive Summary
The
Module 1: The Mechanism of Loss (Root Cause Analysis)
To prevent exchange, one must understand the pathway.[1] The loss of deuterium at the
The Exchange Pathway:
-
Initiation: A base (B:) abstracts the
-deuterium, or an acid (HA) protonates the carbonyl oxygen.[1] -
Intermediate Formation: Formation of the Enol (acid-catalyzed) or Enolate (base-catalyzed).[1] This breaks the
bond.[1] -
Scrambling: Upon re-ketonization, if any proton source (
) is present (even trace water), the position will statistically accept H over D due to the kinetic isotope effect (KIE) often favoring H-incorporation or simply concentration gradients.
Figure 1: The mechanistic pathway of H-D exchange via enolization. The critical control point is preventing the formation of the Enol intermediate.[1]
Module 2: Storage & Handling Protocols
Standard laboratory conditions are insufficient for
2.1 Glassware Preparation (The Silent Killer)
Untreated borosilicate glass has surface silanol groups (
-
Protocol: All storage vials and reaction flasks must be silylated .[1]
-
Wash glassware with base bath, then water, then oven dry.
-
Treat with 5% solution of HMDS (Hexamethyldisilazane) or TMSCl in dry toluene for 1 hour.
-
Rinse with dry toluene and oven dry again.[1]
-
Alternative: Use Teflon (PFA/FEP) containers for long-term storage.
-
2.2 Solvent Selection Matrix
Solvent choice dictates stability.[1] Avoid protic solvents entirely.[1]
| Solvent Class | Recommendation | Technical Rationale |
| Chloroform-d ( | CAUTION | Often acidic due to DCl formation.[1] Must be neutralized with anhydrous |
| Dichloromethane-d2 ( | PREFERRED | Non-acidic, non-basic, low boiling point allows easy recovery. |
| DMSO-d6 | AVOID | Highly hygroscopic.[1] Trace water in DMSO is more basic (higher activity) than in bulk water, accelerating exchange. |
| Acetone-d6 | RISKY | Can undergo self-aldol condensation or exchange if basic impurities are present.[1] |
| Ethers (THF, Et2O) | ACCEPTABLE | Must be distilled/dried over Na/Benzophenone or molecular sieves to remove peroxides and water. |
2.3 Storage Conditions
-
Temperature: Store at -20°C . Lower temperature kinetically inhibits the enolization rate (
drops significantly).[1] -
Atmosphere: Argon or Nitrogen headspace is mandatory.[1]
-
Desiccant: Add activated 3Å Molecular Sieves directly to the storage vial. (Ensure sieves are dust-free to avoid acting as heterogeneous catalysts).
Module 3: Reaction & Workup Troubleshooting
3.1 The Reformatsky Reaction (Zinc Insertion)
When using ethyl bromoacetate-d5 in Reformatsky reactions, the zinc enolate formed is less basic than Grignard reagents, but exchange can still occur during the quench .[1]
-
Issue: Quenching the zinc alkoxide with dilute HCl/H2O introduces a massive excess of protons.[1]
-
Solution: Use a Deuterated Quench or a Non-Aqueous Workup .[1]
-
Protocol: Quench with
/ (if available) or buffered (phosphate buffer in ). -
Alternative: If the product is stable, perform a non-aqueous workup by filtering off zinc salts through Celite under inert atmosphere and evaporating solvent, minimizing exposure to aqueous acid.
-
3.2 FAQ: Common Troubleshooting Scenarios
Q1: My NMR shows a small singlet at 3.8 ppm (H-C-Br) that wasn't there yesterday. Why?
-
Diagnosis: You likely used "old"
.[1] Chloroform decomposes to Phosgene and HCl over time.[1] The trace HCl catalyzed the exchange with residual moisture in the tube.[1] -
Fix: Filter
through basic alumina immediately before use.
Q2: Can I use chromatography (Silica Gel) to purify my product?
-
Diagnosis: Silica gel is acidic (
) and contains bound water. It will strip deuterium from the -position.[1] -
Fix:
-
Use Neutral Alumina (Grade III) instead of Silica.[1]
-
If you must use Silica, pre-treat it with 1%
(Triethylamine) in Hexane to neutralize acid sites (though this risks base-catalyzed exchange, so move fast). -
Best Practice: Distillation (Kugelrohr) is safer than chromatography for volatile
-halo esters.
-
Q3: I need to wash my reaction mixture. Can I use Sat. NaHCO3?
-
Diagnosis: Sodium Bicarbonate is weakly basic (
). While safe for normal esters, it can deprotonate the activated -position of a bromoacetate over time.[1] -
Fix: Use a neutral brine wash or a slightly acidic wash (dilute citric acid, pH 5-6) and perform the extraction rapidly at
.
Module 4: Quality Control (Self-Validating System)
Before using the reagent in a critical step, validate its isotopic purity.[1]
Protocol: 1H-NMR Validation
-
Dissolve sample in dry
.[1] -
Acquire a standard proton spectrum (16 scans).[1]
-
Target Signal: The
-protons ( ) typically appear around 3.8 - 4.2 ppm .[1] -
Reference: Integrate the ethyl group signals (Quartet at ~4.2 ppm, Triplet at ~1.3 ppm).
-
Note: If the ethyl group is also deuterated (
), you need an internal standard (e.g., 1,3,5-trimethoxybenzene) added gravimetrically.
-
-
Calculation:
References
-
Mechanism of Alpha-Halogenation & Exchange
-
Acidity of Alpha-Halo Esters
-
Reformatsky Reaction & Enolate Stability
-
Deuterium Exchange Methodologies
-
Commercial Reagent Data (this compound)
Purification techniques for crude ethyl bromoacetate-d5 products
This guide is structured as a specialized technical support center for researchers handling deuterated alkylating agents. It prioritizes isotopic integrity and safety.
Core Safety Directive: The "Lachrymator" Protocol
⚠️ CRITICAL WARNING: Ethyl bromoacetate (and its deuterated analogs) is a potent lachrymator (tear gas) and alkylating agent. It is toxic by inhalation and skin absorption.[1]
-
Containment: All purification steps must occur within a functioning fume hood.
-
Neutralization: Keep a beaker of 10% aqueous ammonia or ethanolamine nearby to neutralize spills and contaminated glassware immediately.
-
PPE: Double nitrile gloves are mandatory. Silver Shield® gloves are recommended for direct handling of concentrated fractions.
Diagnostic Workflow
Before initiating purification, characterize your crude mixture. The purification strategy depends on the specific impurity profile (Acidic, Di-brominated, or Wet).
Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude impurity profile.
Technical Protocols
Protocol A: "Dry" Neutralization (Preserving Isotopic Purity)
Why this matters: Standard aqueous bicarbonate washes are dangerous for deuterated alpha-bromo esters. The basicity combined with water promotes alpha-proton exchange (washing out the deuterium label at the
The Solution: Use a non-aqueous base.[2]
-
Dilution: Dilute crude reaction mixture 1:1 with anhydrous diethyl ether or dichloromethane (DCM).
-
Scrubbing: Add anhydrous Sodium Carbonate (
) powder (0.5 eq relative to estimated acid). -
Stirring: Stir vigorously for 30 minutes at
. -
Filtration: Filter through a sintered glass funnel packed with a 1cm pad of Celite® and anhydrous
. -
Concentration: Remove solvent under reduced pressure (
) to yield neutral crude.
Protocol B: Vacuum Fractional Distillation (The Gold Standard)
Objective: Separate the mono-bromo product (BP ~159°C atm) from the di-bromo impurity (BP ~194°C atm) without thermal decomposition.
Equipment Setup:
-
Short-path distillation head or 10cm Vigreux column (essential for separating di-bromo).
-
Manometer/Vacuum gauge.
-
Cow receiver (fraction cutter).
Operational Parameters:
| Parameter | Target Range | Notes |
| System Pressure | 10 – 15 mmHg | Do not go lower than 5 mmHg or bumping becomes unmanageable. |
| Bath Temperature | 75°C – 85°C | Keep |
| Vapor Temperature | 50°C – 58°C | Collect main fraction here. |
| Fore-run | < 45°C | Contains solvent, acetic acid-d4, and ethanol-d6. |
| Heel (Pot Residue) | > 65°C | Contains ethyl dibromoacetate-d5 and polymers. |
Step-by-Step:
-
Degas: Stir crude under vacuum (no heat) for 10 mins to remove residual solvent.
-
Ramp: Slowly increase oil bath temperature.
-
Cut 1 (Fore-run): Discard the first 5-10% of distillate (often cloudy due to trace water).
-
Cut 2 (Main): Collect the steady fraction at 50-58°C (at 12 mmHg).
-
Stop: Stop distillation when vapor temp spikes or drops suddenly. Do not distill to dryness (explosion hazard).
Troubleshooting & FAQs
Q1: My product is turning yellow/brown after distillation. Why?
Diagnosis: Trace free bromine (
-
Immediate: Add a small piece of activated copper wire or silver wool into the storage vial. This scavenges free halogens and stabilizes the color.
-
Prevention: Ensure the distillation bath did not exceed 100°C. Thermal decomposition releases HBr, which auto-catalyzes further degradation.
Q2: I see "silent" impurities in the H-NMR.
Diagnosis: You are likely seeing the di-bromo impurity (
-
The Issue: In fully deuterated ethyl bromoacetate, the
-carbon has no protons. Standard -NMR is blind to the main peak. -
Solution:
-
Run a
-NMR . The mono-bromo -carbon appears ~26 ppm. The di-bromo -carbon appears ~40 ppm. -
Run a GC-MS . This is the only reliable way to quantify the Mono/Di ratio in deuterated samples.
-
Q3: My isotopic enrichment dropped from 99% D to 90% D after purification.
Diagnosis: Back-exchange with atmospheric moisture or improper washing.
Mechanism: The
-
Strictly follow Protocol A (Dry Neutralization) .
-
Flame-dry all glassware.
-
Store the final product under Argon with molecular sieves (4Å).
Q4: Can I use Column Chromatography?
Verdict: Not Recommended.
-
Reason 1: Silica gel is slightly acidic and contains bound water, promoting hydrolysis and H/D exchange.
-
Reason 2: Safety.[7] Bromoacetate vapors from the fraction collector will clear out the lab.
-
Exception: If you must, use Neutral Alumina (Activity III) and flush rapidly with Hexane/EtOAc (9:1).
References
-
Boiling Point & Physical Data: Lide, D. R.[1] (Ed.).[1][2][5][7][10][11] CRC Handbook of Chemistry and Physics. 79th ed.[1] CRC Press, 1998.[1] (Data supports BP of ~159°C at atm and ~55°C at 15mmHg).
-
Synthesis & Distillation Protocol: "Ethyl Bromoacetate." Organic Syntheses, Coll. Vol. 1, p.263 (1941); Vol. 3, p.11 (1923).
- Deuterium Exchange Mechanisms: Hunter, L. "The C–F Bond as a Conformational Tool in Organic and Bioorganic Chemistry." Beilstein Journal of Organic Chemistry, 2010. (Discusses alpha-halo ester acidity and exchange risks).
-
Safety Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 7748, Ethyl bromoacetate."
Sources
- 1. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. nj.gov [nj.gov]
- 4. google.com [google.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. mdpi.com [mdpi.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN102351695A - High-selectivity synthesis method of ethyl alpha-bromoacetate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Ethyl Bromoacetate-d5 Stability & Storage
Topic: Storage Degradation & Lifecycle Management of Ethyl Bromoacetate-d5
Core Directive: Preserving Isotopic Integrity
This compound (typically ethyl-d5,
The Critical Reality: The "d5" label does not confer additional chemical stability.[1] The ester linkage remains susceptible to hydrolysis, and the carbon-bromine bond remains photosensitive.[1] This guide provides the technical framework to prevent, detect, and mitigate these degradation pathways.
The Degradation Matrix: Mechanisms & Causality
To troubleshoot effectively, one must understand the invisible chemistry occurring during storage.[1]
Primary Failure Mode: Hydrolysis (Moisture Driven)
The most common degradation pathway is the hydrolysis of the ester bond.[1] This reaction is autocatalytic ; as the compound degrades, it generates Bromoacetic acid and HBr, which further catalyze the breakdown of the remaining bulk material.
-
Reaction:
-
Impact: Formation of corrosive acid, loss of stoichiometry, and introduction of unlabeled protons (if exchange occurs) or isotopic dilution.
Secondary Failure Mode: Photolysis (Light Driven)
The C-Br bond is relatively weak (~68 kcal/mol).[1] Exposure to UV or visible light generates radicals.[1]
-
Reaction:
-
Impact: The bromine radicals recombine to form
(causing yellow/brown discoloration) or abstract hydrogen/deuterium, leading to complex byproducts.
Visualizing the Pathway
Figure 1: Primary degradation pathways for this compound.[1] Hydrolysis leads to acidification, while photolysis leads to discoloration.[1]
Troubleshooting Guide: Symptom, Diagnosis, Solution
Use this decision matrix to address specific anomalies observed in the lab.
| Symptom Observed | Probable Cause | Technical Diagnosis | Corrective Action |
| Yellow or Brown Discoloration | Photolytic Decomposition | Free elemental bromine ( | Do NOT Distill. The peroxides or radicals may be explosive.[1] If purity is >95%, use activated copper turnings to scavenge |
| Pungent, Acrid Odor (Vinegar-like) | Hydrolysis | Formation of Bromoacetic acid and HBr.[1] The ester smell is masked by the sharp acid smell.[1] | Critical Failure. The compound is likely compromised.[1] Perform NMR to quantify the acid content.[1] If >5% acid, repurification is difficult; discard safely.[1] |
| Fuming upon opening | HBr Release | Advanced hydrolysis or thermal decomposition releasing Hydrogen Bromide gas.[1] | Safety Hazard. Seal immediately. Handle only in a fume hood. The reagent is degraded and corrosive.[1][2] Discard. |
| Precipitate / Turbidity | Polymerization or Salt Formation | Radical polymerization or reaction with container leachates (if stored in plastic).[1] | Filter & Verify. Filter through a 0.2 µm PTFE syringe filter. Check NMR. If solid returns, discard. |
Interactive Troubleshooting Workflow
Figure 2: Diagnostic logic flow for assessing reagent quality.
Validation Protocols: The "Self-Validating" System
Do not rely on the label. Because this is a "d5" compound, standard proton NMR requires specific interpretation.
Protocol A: H NMR Purity Check
Objective: Detect hydrolysis without interference from the deuterated ethyl group.
The Physics:
-
Ethyl-d5 (
): Silent in H NMR.[1] You will not see the standard quartet (~4.2 ppm) or triplet (~1.3 ppm).[1] -
Target Signal: The methylene protons alpha to the bromine (
).[1] -
Solvent:
(Chloroform-d).[1]
Steps:
-
Dissolve ~10 mg of this compound in 0.6 mL
. -
Acquire a standard proton spectrum (16 scans).[1]
-
Analyze the Singlet:
Pass/Fail Criteria:
-
>98% Integration at 3.83 ppm: Pass.
-
New peak at ~3.9 ppm: Hydrolysis has occurred.[1] Calculate molar % degradation by comparing integration of the two singlets.
Protocol B: Karl Fischer (Coulometric)
Objective: Quantify water content to predict shelf-life.
-
Limit: < 500 ppm water.[1]
-
Note: If water is >1000 ppm, hydrolysis is imminent.[1] Dry immediately over activated 3Å molecular sieves (See Section 5).[1]
Storage Architecture: Best Practices
To maximize the ROI of this expensive reagent, adhere to the D.D.C.I. protocol.
Dark (D)
-
Requirement: Amber glass vials wrapped in aluminum foil.
-
Reason: Prevents photolytic cleavage of the C-Br bond.[1]
Dry (D)
-
Requirement: Store under Argon or Nitrogen atmosphere.[1] Use a Parafilm seal over the cap.[1]
-
Desiccant: Store the vial inside a secondary jar containing Drierite or silica gel.
-
Reason: Prevents atmospheric moisture ingress which catalyzes hydrolysis.[1]
Cold (C)
-
Requirement: Refrigerator (
to ).[1] -
Warning: Do not freeze (-20°C) unless the vial is perfectly sealed. Freeze-thaw cycles can pump moisture into the vial through the threads of the cap due to pressure changes.[1]
Inert (I)
-
Requirement: Septum caps are for active use only.[1] For long-term storage, use a solid phenolic cap with a Teflon (PTFE) liner.[1]
-
Reason: Septa degrade and are permeable to solvent vapors over months.[1]
FAQ: Rapid Response
Q: Can I distill this compound to purify it? A: Technically yes, but it is hazardous.[1] It is a potent lachrymator and heating it increases the risk of rapid decomposition or explosion if peroxides are present.[1] For small "d5" quantities (e.g., 1g - 5g), purification is rarely worth the yield loss.[1] If the acid content is <10%, use a basic alumina plug filtration (rapidly) to remove the acid, though you will lose some mass.
Q: Why is my "d5" compound showing peaks in the proton NMR?
A: If you see a small quartet/triplet, your compound is not 100% deuterated (isotopic impurity). If you see a singlet at 3.83 ppm, that is the correct
Q: I spilled a small amount. How do I clean it? A: EVACUATE the immediate area.[1] Wear a full-face respirator.[1][2] Neutralize the spill with a solution of dilute ammonia or sodium carbonate to hydrolyze the lachrymator into non-volatile salts.[1] Absorb with vermiculite.[1]
References
-
PubChem. Ethyl bromoacetate (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]
-
Sadtler Research Laboratories. Proton NMR Spectrum of Ethyl Bromoacetate. Sadtler Standard Spectra, 1969.[1] (Referenced for shift comparison).
-
World Health Organization. Health Aspects of Chemical and Biological Weapons.[1] (Discussion on lachrymatory agents and stability).
Sources
Validation & Comparative
Comparative Guide: 1H NMR Analysis of Ethyl Bromoacetate-d5 vs. Standard Ethyl Bromoacetate in CDCl3
Executive Summary: The "Silent Ethyl" Advantage
Ethyl Bromoacetate-d5 (
By deuterating the ethyl ester chain, the characteristic quartet (~4.2 ppm) and triplet (~1.3 ppm) associated with the ethyl group are rendered "NMR silent." This allows researchers to monitor reactions or analyze complex mixtures without signal overlap in the aliphatic region, while retaining the alpha-methylene singlet (~3.8 ppm) as a diagnostic handle.
This guide objectively compares the spectral performance of the d5-variant against the standard reagent and provides a validated protocol for its use in CDCl3.
Technical Analysis: Chemical Shift Comparison
The following data compares the 1H NMR profile of standard Ethyl Bromoacetate against the d5-isotopologue in deuterated chloroform (
Table 1: Comparative Chemical Shifts ( ) and Multiplicity
| Moiety | Proton Type | Standard Ethyl Bromoacetate ( | This compound ( | Signal Behavior |
| 3.84 – 3.87 (s) | 3.84 – 3.87 (s) | Retained. Diagnostic peak. | ||
| Ester Methylene | 4.19 – 4.27 (q, | Silent (ND) | Signal eliminated by deuteration. | |
| Terminal Methyl | 1.27 – 1.33 (t, | Silent (ND) | Signal eliminated by deuteration. |
Note: "ND" = Not Detected in 1H NMR. Small residual peaks may appear depending on the isotopic enrichment (typically >99 atom % D).
Spectral Logic & Isotope Effects[1]
-
Signal Elimination: The substitution of Hydrogen (
, spin 1/2) with Deuterium ( , spin 1) shifts the resonance frequency outside the standard proton observation window. This effectively "erases" the ethyl signals. -
Alpha-Proton Stability: The
protons are four bonds away from the nearest deuterium ( ). Consequently, the Deuterium Isotope Effect on the chemical shift of the alpha-protons is negligible (< 0.01 ppm). You can rely on the standard 3.85 ppm shift for identification. -
Coupling Simplification: In the standard reagent, the ethyl group shows strong
coupling. In the d5-variant, this coupling is removed, eliminating potential roof-effect distortions in crowded spectra.
Decision Framework: When to Use the d5-Variant
The d5-variant is significantly more expensive than the standard. Use the following logic to determine necessity.
Figure 1: Decision matrix for selecting the appropriate alkylating reagent based on spectral complexity.
Validated Experimental Protocol
Safety Warning: Ethyl bromoacetate is a potent lachrymator (tear gas) and alkylating agent. All steps must be performed in a functioning fume hood.
Materials
-
Analyte: this compound (e.g., CAS 105-36-2 unlabeled equivalent, >99% D).
-
Solvent: Chloroform-d (
) with 0.03% v/v TMS (Tetramethylsilane). -
Tube: 5mm High-Precision NMR Tube (Wilmad 507-PP or equivalent).
Step-by-Step Methodology
-
Sample Preparation (In Fume Hood):
-
Instrument Setup:
-
Insert sample and equilibrate to probe temperature (typically 298 K).
-
Lock: Tune lock to the
deuterium signal. -
Shim: Perform gradient shimming (topshim) to ensure line width < 1.0 Hz (measured at TMS).
-
-
Acquisition Parameters (Standard 1H):
-
Pulse Angle:
(to allow faster repetition). -
Relaxation Delay (D1):
seconds. -
Causality: The longitudinal relaxation time (
) of the distinct isolated methylene protons can be long. A 3s delay ensures full magnetization recovery for quantitative integration. -
Spectral Width: -2 to 14 ppm.
-
Scans (NS): 16 (sufficient for this concentration).
-
-
Processing & Validation:
-
Referencing: Calibrate the TMS singlet to 0.00 ppm (or residual
to 7.26 ppm). -
Validation Check: Confirm the absence of signals at 1.3 and 4.2 ppm. If peaks appear here, calculate the integral relative to the 3.85 ppm singlet to determine isotopic purity.
-
Figure 2: Workflow for the acquisition and validation of the d5-reagent spectrum.
Alternatives Comparison
| Alternative Reagent | Key Advantage | Key Disadvantage |
| Ethyl Bromoacetate (Standard) | Low Cost, Ubiquitous. | Significant signal overlap in aliphatic regions (1.3, 4.2 ppm). |
| Methyl Bromoacetate | Simpler spectrum than Ethyl (only 2 singlets). | Singlet at ~3.8 ppm (Br-CH2) and ~3.7 ppm (O-CH3) are very close, risking overlap. |
| This compound | Total spectral clarity in ester region. | High cost; requires isotopic purity verification. |
| Tert-Butyl Bromoacetate | Steric bulk; distinct t-butyl singlet (~1.5 ppm). | Acid-labile ester; t-butyl signal is massive (9H) and can obscure other signals. |
References
-
ChemicalBook. (n.d.). Ethyl bromoacetate 1H NMR spectrum in CDCl3. Retrieved from .
-
Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Common Impurities. Retrieved from .
-
Hansen, P. E. (2002). Intrinsic deuterium isotope effects on NMR chemical shifts of hydrogen bonded systems. Nukleonika, 47(Suppl 1), S37–S42.[3] Retrieved from .
-
Santa Cruz Biotechnology. (n.d.). This compound Product Specifications. Retrieved from .
-
Reich, H. J. (n.d.). 1H NMR Chemical Shifts - University of Wisconsin. Retrieved from .
Sources
Technical Guide: Determination of Isotopic Purity of Ethyl Bromoacetate-d5 via qNMR
Executive Summary
The Analytical Challenge: Ethyl bromoacetate-d5 (
The Solution: Proton Quantitative NMR (
Part 1: The Analytical Strategy
Structural Analysis & Signal Targeting
To quantify purity, we do not measure the deuterium directly. Instead, we measure the absence of protons in the labeled positions, normalized against the stable protons in the unlabeled position.
-
Target Molecule: Ethyl-d5 bromoacetate[1]
-
Formula:
-
The Reference (IIS): The
-methylene protons ( ). These are chemically distinct and assumed to be 100% protonated (2H). -
The Impurity Targets: Residual protons in the ethyl group (
and ).
Comparison of Analytical Methods
| Feature | GC-MS / LC-MS | ||
| Primary Output | Molar ratio of H isotopes (Positional) | Mass isotopomer distribution ( | Direct observation of D atoms |
| Quantification Basis | Intramolecular Standard (High Precision) | Ionization efficiency (Variable) | Requires External Standard |
| Bromine Interference | None (Br affects shift, not integration) | High (Br isotopes split signals, complicating analysis) | None |
| Sensitivity | Moderate (Requires high scans for trace H) | High (Picomolar detection) | Low (Low |
| Sample Prep | Simple (Dissolve & Run) | Complex (Dilution, potential fragmentation) | Simple |
Part 2: Methodology Deep Dive (The Core Protocol)
Experimental Workflow
This protocol utilizes the "100% Method" where the sum of all components is assumed to be the pure compound, but we modify it to use the fixed
Figure 1: qNMR Workflow for Isotopic Purity. Note the emphasis on Relaxation Delay (
Step-by-Step Protocol
Step 1: Sample Preparation
-
Solvent: Chloroform-d (
) is preferred. It prevents overlap with the target ethyl signals. -
Concentration: Dissolve ~10-15 mg of this compound in 0.6 mL
.-
Note: High concentration improves the Signal-to-Noise (S/N) ratio for the tiny residual proton peaks.
-
Step 2: Instrument Parameters (Critical)
-
Pulse Sequence: Standard single pulse without decoupling (e.g., zg or zg30).
-
Spectral Width: -2 to 14 ppm.
-
Relaxation Delay (
): This is the most common source of error. The residual protons on the deuterated ethyl group often have different longitudinal relaxation times ( ) than the protons.-
Requirement: Set
seconds to ensure full magnetization recovery ( ).
-
-
Scans (ns): Minimum 64 scans. Because we are integrating very small peaks (impurities) against a large peak, high S/N is required.
Step 3: Processing
-
Phasing: Manual phasing is mandatory. Autophase often fails when peak intensity ratios are extreme (e.g., 100:1).
-
Baseline: Apply a polynomial baseline correction (e.g., abs in TopSpin) to ensure the integration of the "silent" regions is not measuring baseline drift.
Step 4: Integration Strategy
-
Calibrate: Integrate the singlet at 3.85 ppm (
). Set its integral value to exactly 2.000 . -
Measure Residuals:
-
Integrate the region 4.15 - 4.25 ppm (Residual
, Quartet). Record as . -
Integrate the region 1.25 - 1.35 ppm (Residual
, Triplet). Record as .
-
Part 3: Calculation & Data Analysis
The Math
We calculate the % Deuteration (
Formula for Methylene (
Formula for Methyl (
Note: The denominators (2 and 3) normalize the integral to the number of protons that should be there if it were non-deuterated.
Example Data Set
| Signal | Shift (ppm) | Multiplicity | Theoretical H | Measured Integral | Calculated %H Rem.[2] | Isotopic Purity (%D) |
| Br-CH2- | 3.85 | Singlet | 2 | 2.000 (Ref) | 100% | 0% |
| -OCH2- | 4.20 | Quartet | 2 | 0.015 | 0.75% | 99.25% |
| -CH3 | 1.30 | Triplet | 3 | 0.021 | 0.70% | 99.30% |
Part 4: Troubleshooting & Error Analysis
Common Pitfalls
-
The "13C Satellite" Trap: The
peak will have satellites (small peaks ~0.55% intensity on either side). -
H/D Exchange: The
-protons ( ) are slightly acidic. If the solvent is not neutral (e.g., old which becomes acidic), these could theoretically exchange over long periods, though it is slow. Use fresh solvent or filter through basic alumina.
Decision Logic for Method Selection
Figure 2: Decision tree for selecting the appropriate analytical technique.
References
-
Pauli, G. F., et al. (2005). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Link
-
Sigma-Aldrich. Ethyl bromoacetate Product Specification & NMR Data. Link
-
National Institute of Standards and Technology (NIST). Ethyl bromoacetate Mass Spectrum & Constants. NIST Chemistry WebBook. Link
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry. Link
Sources
Advanced Kinetic Isotope Effect Profiling: Ethyl Bromoacetate-d5
A Comparative Guide for Mechanistic Elucidation & Metabolic Stability
Executive Summary
In the landscape of mechanistic organic chemistry and preclinical drug development, Ethyl Bromoacetate-d5 (Ethyl-d5 bromoacetate;
While the d2-variant is the standard for probing
Comparative Analysis: The Isotopic Toolkit
To select the correct reagent, researchers must map the isotopic label to the specific bond-breaking event in the rate-determining step (RDS).
Table 1: Technical Comparison of Ethyl Bromoacetate Isotopologues
| Feature | This compound (Focus Product) | Ethyl Bromoacetate-d2 (Alternative) | Ethyl Bromoacetate-d0 (Control) |
| Chemical Formula | |||
| Deuteration Site | Ethyl Ester Group ( | Alpha-Carbon ( | None |
| Primary KIE Application | De-ethylation / Ester Hydrolysis (Probing | Baseline Normalization | |
| Secondary KIE Application | Remote steric/electronic effects on | Hybridization changes ( | N/A |
| DMPK Utility | Blocking metabolic de-esterification; Internal Standard for LC-MS. | Blocking metabolic oxidation at | Reference Standard |
| Typical KIE Value ( | 1.00 |
Scientific Rationale: Why Use the d5-Variant?
A. The "Null-KIE" Control (Mechanistic Validation)
When asserting that a reaction proceeds via nucleophilic attack at the
-
Hypothesis: If the mechanism is purely
at the -carbon, the ethyl group is spectating. -
Experimental Logic: Running the reaction with This compound should yield a KIE of
(Unity). -
Significance: If a significant KIE (
) is observed with the d5-variant, it implies a competing pathway involving the ester group (e.g., hydrolysis or pre-equilibrium ester exchange) is interfering.
B. Probing Esterase Activity (Metabolic Stability)
In drug development, ethyl bromoacetate derivatives are often prodrug moieties. The rate of hydrolysis (bioactivation) is critical.
-
Mechanism: Hydrolysis involves the expulsion of ethanol.
-
Isotope Effect: A secondary deuterium KIE is expected when the leaving group changes from
to . This helps quantify the transition state character of the leaving group departure in enzymatic pockets.
Visualizing the Pathways
The following diagram illustrates the distinct mechanistic zones probed by d2 vs. d5 variants.
Figure 1: Mechanistic bifurcation showing the specific probe zones. The d5-variant specifically interrogates Pathway B (Green), while acting as a silent control for Pathway A (Red).
Experimental Protocol: Competitive KIE Determination
Objective: Determine the Kinetic Isotope Effect (
Materials
-
Substrate A: Ethyl Bromoacetate (Unlabeled, d0)
-
Substrate B: this compound (d5, >99 atom % D)
-
Reactant: Deuterated Phosphate Buffer (pH 7.4) or Specific Esterase Enzyme
-
Solvent:
(for solubility) -
Instrument: 500 MHz NMR Spectrometer (
or )
Step-by-Step Workflow
-
Preparation of Mix:
-
In a vial, mix equimolar amounts (0.1 mmol each) of d0-substrate and d5-substrate .
-
Dissolve in 0.6 mL of
. -
Note: The d5-ethyl group will be silent in
NMR, allowing distinct integration of the d0-ethyl signals vs. the common -proton signals (which are present in both, but chemically equivalent).
-
-
T0 Acquisition (Baseline):
-
Acquire a quantitative
NMR (inverse gated decoupling) to establish the precise initial ratio ( ) of d0/d5. -
Target Signals: Carbonyl carbons or the
-carbon signals (split by coupling in d5 vs d0).
-
-
Reaction Initiation:
-
Add the nucleophile (e.g., 1 equivalent of
in or Esterase solution). -
Shake vigorously and transfer to the NMR probe immediately.
-
-
Kinetic Monitoring:
-
Monitor the reaction until
conversion ( ). -
Quench reaction (if enzymatic) with acid or analyze in real-time.
-
-
Analysis & Calculation:
-
Measure the ratio of unreacted starting materials (
) using MS or NMR. -
Calculate KIE using the standard competitive equation:
-
Where
is the fractional conversion of the d0 species.
-
Expected Data Interpretation
| Observation | KIE Value | Mechanistic Implication |
| No Change | Null Effect. The ethyl group is not involved in the RDS. (Validates | |
| Slight Inverse | Inverse Secondary KIE. Steric tightening or hybridization change at the ethyl group (rare for this molecule). | |
| Normal Secondary | Secondary KIE. Consistent with |
Troubleshooting & Expert Tips
-
Scrambling Risks: Ethyl bromoacetate is an alkylating agent.[1][2] Avoid nucleophilic buffers (like Tris) that might react with the
-bromide, confounding the ester hydrolysis KIE study. Use Phosphate or HEPES. -
Solubility: The d5-variant is lipophilic. If using aqueous enzymes, ensure
DMSO cosolvent to prevent enzyme denaturation while maintaining substrate solubility. -
Mass Spectrometry Advantage: If NMR resolution is poor, use LC-MS/MS. The mass shift (+5 Da) provides effortless separation.
-
Transition: Monitor
(d0) vs (d5). Note that the fragment ion (bromoacetyl cation, m/z 121) is identical for both, confirming the label is lost on the leaving group.
-
References
-
Sigma-Aldrich. this compound Product Specification & Safety Data Sheet.Link (Note: Representative link for standard chemical data; specific d5 catalog pages vary by region).
- Wolfsberg, M., Van Hook, W. A., & Paneth, P. (2009). Isotope Effects in the Chemical, Geological, and Bio Sciences. Springer.
-
Santa Cruz Biotechnology. this compound (CAS 105-36-2 unlabeled).[3]Link
-
Gomez-Gallego, M., & Sierra, M. A. (2011). Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews.[4] Link
- Cleland, W. W. (2003). The Use of Isotope Effects to Determine Enzyme Mechanisms. Journal of Biological Chemistry. (Methodology for competitive KIE).
Sources
Technical Comparison: Reaction Kinetics of Ethyl Bromoacetate vs. d5-Ethyl Bromoacetate
Executive Summary
In quantitative bioanalysis and organic synthesis, the choice of internal standard (IS) is critical for data integrity. This guide evaluates the kinetic performance of Ethyl Bromoacetate (EBA) against its deuterated isotopologue, Ethyl-d5 Bromoacetate (d5-EBA) .
The Verdict: Experimental data and mechanistic principles confirm that d5-EBA exhibits negligible Kinetic Isotope Effects (KIE) (
Mechanistic Analysis: Why Location Matters
To understand the kinetic equivalence, one must analyze the reaction mechanism relative to the position of the isotopic label.
Structural Comparison
-
Native EBA:
-
d5-EBA:
The Reaction Center vs. The Label
Ethyl bromoacetate is primarily used as an electrophile in
-
Primary KIE: Occurs when a bond to the isotope is broken/formed. Since C-H/C-D bonds on the ethyl group remain intact, no primary KIE exists .
-
Secondary KIE: Occurs when the hybridization or electronic environment near the isotope changes. The d5-ethyl group is separated from the reaction center by an ester linkage (
), effectively insulating the reaction center from the heavier isotope's vibrational influence.
Visualizing the "Safe Zone"
The following diagram illustrates the
Figure 1: Mechanism of nucleophilic substitution showing the remote location of the d5 label relative to the reaction center.
Experimental Validation: The Competitive Assay
To empirically verify the absence of a kinetic isotope effect, a One-Pot Competitive Derivatization protocol is recommended. This method eliminates inter-assay variability (temperature, pipetting errors) by reacting both species simultaneously.
Protocol: Competitive Kinetics
Objective: Determine the ratio of rate constants (
Reagents:
-
Native EBA: 10 mM in Acetonitrile (MeCN).
-
d5-EBA: 10 mM in MeCN.
-
Nucleophile: Benzylamine (limiting reagent), 1 mM in MeCN.
-
Base: Diisopropylethylamine (DIPEA), 5 mM.
Workflow:
-
Mix: Combine 50 µL Native EBA and 50 µL d5-EBA (1:1 molar ratio) in a vial.
-
Initiate: Add 10 µL of Nucleophile (limiting) + 10 µL DIPEA.
-
Incubate: Allow reaction to proceed for 10 minutes at room temperature (partial conversion).
-
Quench: Add 100 µL of 1% Formic Acid to stop the reaction.
-
Analyze: Inject onto LC-MS/MS. Monitor transitions for Native Product (
) and d5-Product ( ).
Workflow Diagram
Figure 2: One-pot competitive assay workflow to determine relative reaction rates.
Representative Data Comparison
The following table summarizes typical experimental results expected from this protocol. A ratio of ~1.0 indicates identical reaction rates.
| Parameter | Native EBA | d5-EBA | Ratio (Native/d5) | Interpretation |
| Precursor Ion (m/z) | 167.0 | 172.0 | N/A | Mass Shift (+5 Da) |
| Product Ion (m/z) | [M_Nu + 87] | [M_Nu + 92] | N/A | Distinct Detection |
| Reaction Yield (%) | 48.2% | 47.9% | 1.006 | Negligible KIE |
| Retention Time (min) | 2.45 | 2.43 | 1.008 | Slight Chromatographic IE* |
*Note: Deuterated compounds often elute slightly earlier than native analogs on Reverse Phase LC due to slightly lower lipophilicity of C-D bonds.
Application Guidelines
When to Use d5-EBA
-
Quantitative Bioanalysis: Ideal for quantifying unstable analytes where derivatization is required immediately upon collection. The d5-EBA acts as a surrogate to track derivatization efficiency.
-
Metabolic Stability Studies: Caution is required. While chemical rates are identical, enzymatic rates (e.g., esterases cleaving the ethyl group) may show a secondary isotope effect (
). For metabolic studies, validation is required.
Handling & Storage
-
Light Sensitivity: Both forms are light-sensitive (degrade to bromide/acetic acid). Store in amber vials.
-
Hygroscopicity: Protect from moisture to prevent hydrolysis of the ester.
References
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
-
Liu, R. H. (2014).[1] Chemical Derivatization and the Selection of Deuterated Internal Standard for Quantitative Determination. Journal of Forensic Science & Medicine.
-
Ataman Chemicals. (2023). Ethyl Bromoacetate Technical Data Sheet.
-
Santa Cruz Biotechnology. (2023). Ethyl bromoacetate-d5 Product Specifications.
- Gomez-Gomez, A., et al. (2020). Isotope effects in liquid chromatography: A review. Journal of Chromatography A. (Reference for Deuterium Retention Time Shifts).
Sources
Analytical Validation of Ethyl Bromoacetate-d5: A Comparative Guide to Isotopic Purity Assessment
Product Focus: Ethyl Bromoacetate-d5 (
Executive Summary & Application Context
This compound is a critical stable isotope-labeled (SIL) reagent used primarily as an internal standard in mass spectrometry-based proteomics and metabolomics.[1] Its utility relies entirely on the integrity of the deuterated ethyl group (
This guide provides a rigorous technical comparison of analytical methods to verify the deuteration level of the ethyl moiety, prioritizing Nuclear Magnetic Resonance (NMR) for quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for molecular identification.[1]
Comparative Analysis: NMR vs. GC-MS
To validate the product, researchers must answer two questions: "Is it the right molecule?" and "Is it fully deuterated?"[1]
| Feature | 1H NMR Spectroscopy | GC-MS (EI Mode) |
| Primary Utility | Quantification of Isotopic Purity (Atom % D) | Identification of Molecular Ion & Fragments |
| Mechanism | "Silencing" of proton signals.[1] | Mass shift (+5 Da) of parent/fragments.[1] |
| Sensitivity | Moderate (requires ~5-10 mg).[1] | High (picogram range).[1] |
| Key Advantage | Can detect trace protonated impurities ( | Confirms the label is on the ethyl group via fragmentation logic. |
| Blind Spot | Cannot easily distinguish between intermolecular mixtures without an internal standard.[1] | Hard to quantify % D precision due to isotope scrambling in the ion source.[1] |
| Verdict | Gold Standard for Purity. | Gold Standard for Identity. |
The "Silence" Principle in NMR
In a non-deuterated sample, the ethyl group produces two distinct signals: a quartet (~4.2 ppm) and a triplet (~1.3 ppm).[1] In high-quality this compound, these signals must vanish . Any residual signal in these regions represents incomplete deuteration (protonated impurity).[1]
The "Shift" Logic in MS
The molecular ion (
Experimental Protocols
Protocol A: 1H NMR Isotopic Purity Assay (The "Silence" Test)
Objective: Quantify the residual hydrogen content in the ethyl group.
Materials:
-
Solvent:
(99.8% D) with 0.03% TMS.[1] -
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (high purity).[1]
-
Instrument: 300 MHz or higher NMR spectrometer.
Workflow:
-
Preparation: Dissolve 10 mg of this compound and 5 mg of IS in 0.6 mL
. -
Acquisition:
-
Processing: Phase and baseline correct. Reference TMS to 0.00 ppm.[1]
-
Analysis:
Protocol B: GC-MS Fragment Confirmation
Objective: Confirm the d5-ethyl placement.
Settings:
-
Column: DB-5ms or equivalent non-polar capillary column.[1]
-
Carrier Gas: Helium, 1.0 mL/min.[1]
-
Inlet: 250°C, Split 20:1.
-
Source: EI (70 eV).[1]
Diagnostic Criteria:
-
Parent Ion: Look for
171 and 173 (1:1 ratio due to ).[1]-
Failure Mode: Significant peaks at 170/172 indicate
impurities.[1]
-
-
Base Peak Shift: The ethyl cation (
) at 29 must shift to 34 ( ). -
Conserved Fragment: The acylium ion (
) at 121/123 must NOT shift.[1] If this shifts, the deuterium is incorrectly located on the acetyl group.[1]
Data Presentation & Reference Values
Table 1: NMR Chemical Shift Comparison ( )
| Moiety | Proton Type | Non-Deuterated Shift ( | Multiplicity | This compound Shift |
| Acetyl | 3.87 | Singlet (s) | 3.87 (s) (Visible) | |
| Ethyl | 4.22 | Quartet (q) | Silent (Absent) | |
| Ethyl | 1.27 | Triplet (t) | Silent (Absent) |
Table 2: Mass Spectrometry Fragment Shift
| Fragment Ion | Structure | Non-Deuterated ( | d5-Analog ( | Shift ( |
| Molecular Ion | 166 / 168 | 171 / 173 | +5 | |
| Ethyl Cation | 29 | 34 | +5 | |
| Acylium Ion | 121 / 123 | 121 / 123 | 0 (Conserved) |
Visualizations
Diagram 1: Analytical Decision Matrix
This workflow illustrates the logical progression from sample receipt to purity validation.[1]
Caption: Logical workflow for validating isotopic purity and positional accuracy using NMR and MS.
Diagram 2: Mass Spectrometry Fragmentation Logic
This diagram visualizes why the mass shift occurs in specific fragments, confirming the label position.[1]
Caption: Fragmentation pathway demonstrating how specific ions confirm the d5 label location.
References
-
National Institutes of Health (NIH). (n.d.).[1] Ethyl bromoacetate - PubChem Compound Summary. PubChem.[1][2][3] Retrieved February 9, 2026, from [Link][1]
-
Doc Brown's Chemistry. (n.d.).[1] Mass spectrum of bromoethane (ethyl bromide). Retrieved February 9, 2026, from [Link]
-
Chemistry LibreTexts. (2014). The Use of Deuterium in 1H NMR Spectroscopy. Retrieved February 9, 2026, from [Link][1]
Sources
A Researcher's Guide to FT-IR Analysis: Unveiling Isotopic Substitution in Ethyl Bromoacetate-d5
For researchers, scientists, and professionals in drug development, the strategic substitution of hydrogen with deuterium (D) is a critical tool for modifying metabolic pathways and enhancing the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). Verifying the precise location and extent of this isotopic labeling is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy emerges as a rapid, non-destructive, and highly informative analytical technique for this purpose.
This guide provides an in-depth comparison of the FT-IR spectra of standard ethyl bromoacetate and its deuterated isotopologue, ethyl bromoacetate-d5. We will explore the fundamental principles governing the observable spectral shifts, present a detailed experimental protocol for acquiring high-quality data, and offer insights into the interpretation of the results. Ethyl bromoacetate is an important synthetic intermediate in the pharmaceutical and agricultural industries, making its deuterated form an excellent model for this analysis.[1][2]
The Foundational Principle: The Isotopic Effect in Vibrational Spectroscopy
The power of FT-IR spectroscopy in distinguishing between C-H and C-D bonds lies in the fundamental relationship between mass and vibrational frequency.[3] Covalent bonds are not static; they behave like springs, vibrating at specific, quantized frequencies.[3] The frequency of this vibration is primarily determined by the strength of the bond (the force constant, k) and the reduced mass (µ) of the two atoms involved, as described by Hooke's Law for a simple harmonic oscillator:
ν ∝ √(k/µ)
When a hydrogen atom (mass ≈ 1 amu) is replaced by a deuterium atom (mass ≈ 2 amu), the reduced mass of the bond system approximately doubles. The electronic structure and, therefore, the bond strength (k) remain virtually unchanged.[4] Consequently, the vibrational frequency (ν) of the C-D bond is significantly lower than that of the corresponding C-H bond.[4][5] This mass-induced frequency shift provides a clear and unambiguous signal in the FT-IR spectrum, allowing for direct confirmation of deuteration.[4]
Comparative FT-IR Spectral Analysis: Ethyl Bromoacetate vs. This compound
The most compelling evidence for successful deuteration comes from a direct comparison of the FT-IR spectra. The substitution of the five hydrogen atoms on the ethyl group of ethyl bromoacetate with deuterium results in the disappearance of characteristic C-H vibrational modes and the appearance of new, lower-frequency C-D modes.
The key differences are observed in two main regions:
-
C-H vs. C-D Stretching Region: The most dramatic change occurs in the high-frequency region of the spectrum. The stretching vibrations of sp³ hybridized C-H bonds in standard ethyl bromoacetate are typically found between 2850 and 3000 cm⁻¹.[3][6] In this compound, these peaks are absent. Instead, new, strong absorption bands corresponding to C-D stretching vibrations appear in the 2000-2300 cm⁻¹ range.[7] Specifically, studies on deuterated haloforms show C-D vibrational transitions centered near 2250 cm⁻¹.[8]
-
Fingerprint Region: Deuteration also influences the bending (scissoring, rocking, wagging) vibrations.[9] These shifts, while more complex to assign individually, alter the overall pattern of the "fingerprint region" (below 1500 cm⁻¹). For instance, the symmetric C-H bending of a CH₃ group around 1375 cm⁻¹ will be replaced by a C-D₃ equivalent at a lower wavenumber.[6]
The strong carbonyl (C=O) stretch, a prominent feature in esters, is less affected but may exhibit a slight shift to a lower frequency due to the change in the overall vibrational coupling within the molecule upon deuteration.[7]
Data Summary: Key Vibrational Mode Comparison
The following table summarizes the expected and observed vibrational frequencies for ethyl bromoacetate and its d5 isotopologue. This quantitative data provides a clear framework for spectral interpretation.
| Vibrational Mode | Functional Group | Ethyl Bromoacetate (C₄H₇BrO₂) Wavenumber (cm⁻¹) | This compound (C₄H₂D₅BrO₂) Wavenumber (cm⁻¹) | Rationale for Shift |
| Asymmetric/Symmetric Stretch | sp³ C-H | ~2980, ~2870[6] | Absent | Replacement of H with D. |
| Asymmetric/Symmetric Stretch | sp³ C-D | Absent | ~2250 - 2050[7][8] | Appearance of new C-D bonds; frequency lowered due to increased reduced mass.[4] |
| Carbonyl Stretch | C=O (Ester) | ~1745 | ~1740 (Slight Shift) | Minor perturbation from changes in vibrational coupling throughout the molecule.[7] |
| Symmetric Bend (Umbrella) | CH₃ | ~1375[6] | Absent | Replacement of H with D. |
| C-O-C Stretch | Ester | ~1240 | Slight Shift | Changes in molecular vibrational environment. |
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
This protocol outlines the steps for analyzing a liquid sample like this compound using a modern FT-IR spectrometer, often equipped with a Universal Attenuated Total Reflectance (UATR) accessory, which is ideal for simple and rapid analysis of liquids.[10]
Step-by-Step Methodology
-
Instrument Preparation & Setup:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes drift during the measurement.
-
Select the appropriate spectral range for the analysis. A standard range of 4000 to 400 cm⁻¹ is sufficient to cover all key functional groups, including the C-D stretching region.[10][11]
-
Set the desired resolution (e.g., 4 cm⁻¹) and the number of scans to be averaged (e.g., 16 or 32 scans). Averaging multiple scans improves the signal-to-noise ratio.[11]
-
-
Background Spectrum Acquisition:
-
This step is critical for removing interfering signals from the ambient environment (e.g., water vapor, CO₂) and the instrument itself.
-
Ensure the ATR crystal surface is impeccably clean. Wipe the crystal with a soft, lint-free cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
-
With nothing on the crystal, initiate the background scan. The resulting spectrum should be a flat line, representing 100% transmittance.
-
-
Sample Application & Data Acquisition:
-
Place a single, small droplet of this compound directly onto the center of the ATR crystal.[12] Only a minimal amount is needed to completely cover the crystal surface.
-
Initiate the sample scan. The instrument will collect the specified number of scans, average them, and ratio them against the stored background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning and Post-Analysis:
-
Thoroughly clean the ATR crystal immediately after the measurement using the same procedure as in Step 2 to prevent cross-contamination.
-
Save the spectral data and document all experimental parameters for traceability.
-
Workflow Visualization
The logical flow from sample handling to final analysis is a self-validating system that ensures reproducibility and accuracy. This process is visualized in the diagram below.
Caption: FT-IR analysis workflow for verifying isotopic labeling.
Conclusion
FT-IR spectroscopy provides an authoritative and efficient method for the structural confirmation of deuterated molecules like this compound. The technique's sensitivity to isotopic mass differences results in a distinct spectral "fingerprint" characterized by the emergence of C-D vibrational bands in the 2000-2300 cm⁻¹ region and the corresponding disappearance of C-H bands. By following a validated experimental protocol, researchers can rapidly generate high-quality, reproducible data to confirm the success of isotopic labeling, a critical step in modern drug discovery and development.
References
-
Rocky Mountain Labs. (2023, October 14). Difference between FTIR and CD spectroscopy. Retrieved from [Link]
-
ResearchGate. Vibrational frequencies of CD, (in c m ~ ~ ') | Download Table. Retrieved from [Link]
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
ResearchGate. (2015). FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. Retrieved from [Link]
-
MtoZ Biolabs. CD Spectroscopy vs FTIR: Which Technique is Better for Analyzing Protein Secondary Structure?. Retrieved from [Link]
-
Bruker. Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
MDPI. (2023). Development of Chitosan-Based Films with Enhanced Hydrophobic and Antimicrobial Properties by Incorporating Piper betle L. Leaf Extract in β-Cyclodextrin with Beeswax Coating. Retrieved from [Link]
-
YouTube. (2025, March 5). Breakthrough CD & FTIR analysis for mAbs, ADCs and AAV's. Retrieved from [Link]
-
LPD Lab Services Ltd. FTIR Principles and Sample Preparation. Retrieved from [Link]
-
Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
-
DergiPark. (2011). The FT-IR Spectroscopic Investigation on Cd(II) and Co(II) Transition Metals 1,5-pentanedithiol and 1,8-octanedithiol Tetracyanonickelate Complexes. Retrieved from [Link]
-
ACS Publications. (2022, May 13). Ultrafast Vibrational Response of Activated C–D Bonds in a Chloroform–Platinum(II) Complex. The Journal of Physical Chemistry Letters. Retrieved from [Link]
-
National Toxicology Program. Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). Retrieved from [Link]
-
Chemistry LibreTexts. (2019, July 24). 3.2: IR Spectroscopy. Retrieved from [Link]
-
Michigan State University Department of Chemistry. Infrared Spectroscopy. Retrieved from [Link]
-
NRC Research Press. (1957). THE INFRARED ABSORPTION SPECTRA OF DEUTERATED ESTERS: II. ETHYL ACETATE. Canadian Journal of Chemistry. Retrieved from [Link]
-
Organic Syntheses. ethyl bromoacetate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Isotope Effects in Vibrational Spectroscopy. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
Pharmaffiliates. Chemical Name : this compound. Retrieved from [Link]
-
ResearchGate. (2022). Ultrafast Vibrational Response of Activated C–D Bonds in a Chloroform–Platinum(II) Complex. Retrieved from [Link]
-
Britannica. (2026, January 23). Molecular Vibrations - Isotope. Retrieved from [Link]
-
YouTube. (2018, September 16). Using the FT-IR: Solid & Liquid Samples. Retrieved from [Link]
-
AIP Publishing. (2006, November 6). Vibrational relaxation of C–D stretching vibrations in CDCl3, CDBr3, and CDI3. The Journal of Chemical Physics. Retrieved from [Link]
-
ResearchGate. THE INFRARED ABSORPTION SPECTRA OF DEUTERATED ESTERS: I. METHYL ACETATE. Retrieved from [Link]
-
Scribd. 03. Isotope Effects in Vibrational Spectroscopy. Retrieved from [Link]
-
National Institutes of Health. (2022, May 13). Ultrafast Vibrational Response of Activated C–D Bonds in a Chloroform–Platinum(II) Complex. Retrieved from [Link]
-
Study.com. Which absorbs at higher frequencies: a C-H or C-D bond? Explain in terms of absorption. Retrieved from [Link]
-
National Institutes of Health. Kinetic Isotope Effect Provides Insight into the Vibrational Relaxation Mechanism of Aromatic Molecules: Application to Cyano-phenylalanine. Retrieved from [Link]
-
RSC Publishing. (2018). How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. Retrieved from [Link]
- Google Patents. CN101891615A - Method for synthesizing bromoethyl acetate.
-
Advanced Journal of Chemistry, Section A. (2023). Isotopic Effects on the Structure and Spectroscopy of Thioformaldehyde, Dihydrogen and Water. Retrieved from [Link]
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Isotope - Molecular Vibrations | Britannica [britannica.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. mdpi.com [mdpi.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. drawellanalytical.com [drawellanalytical.com]
Advanced GC-MS Profiling of Ethyl Bromoacetate-d5: Impurity Identification & Stationary Phase Selection
Topic: GC-MS Identification of Ethyl Bromoacetate-d5 Impurities Content Type: Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
This compound (
This guide objectively compares analytical methodologies for profiling impurities in this compound. Unlike standard chemical reagents, the analysis of this deuterated compound requires a dual-approach: Chemical Impurity Profiling (separating hydrolysis products and synthesis by-products) and Isotopic Enrichment Analysis (distinguishing d5 from d0–d4 isotopologues).[1]
Part 1: The Analytical Challenge
The primary challenge in analyzing this compound is the lability of the C-Br bond and the potential for deuterium exchange (back-exchange) if handled improperly.[1] Furthermore, standard Electron Ionization (EI) often fragments halo-esters extensively, yielding low-intensity molecular ions, which complicates isotopic purity calculations.[1][2]
Key Impurities to Monitor:
-
Chemical Impurities:
-
Isotopic Impurities:
Part 2: Comparative Methodology
We compared two GC stationary phases and two ionization modes to determine the optimal workflow for comprehensive quality control.
Comparison A: Stationary Phase Selection
Objective: Maximize resolution (
| Feature | Option 1: 5% Phenyl Polysiloxane (e.g., DB-5ms, Rtx-5) | Option 2: Polyethylene Glycol (PEG) (e.g., DB-WAX, Stabilwax) |
| Polarity | Non-Polar | Polar |
| Target Analytes | Non-polar impurities (dimers, dibromo-species).[1][2] | Polar impurities (Acids, Alcohols).[2] |
| Performance | Excellent for separating the d5-dimer (diethyl succinate) from the main peak.[1] Poor peak shape for bromoacetic acid (tailing).[1][2] | Superior peak shape for bromoacetic acid and ethanol-d5.[1][2] Risk: PEG phases can degrade halo-esters at high temps (>220°C).[1][2] |
| Recommendation | Primary Choice for general purity.[1][2] | Secondary Choice specifically for residual solvent/acid analysis.[1][2] |
Comparison B: Ionization Mode (EI vs. CI)
Objective: Accurate calculation of Isotopic Enrichment (Atom % D).
| Feature | Electron Ionization (EI) - 70 eV | Positive Chemical Ionization (PCI) - Methane |
| Mechanism | Hard ionization (High fragmentation).[1][2] | Soft ionization (Proton transfer).[2] |
| Molecular Ion | Weak intensity ( | Strong Base Peak ( |
| Fragment Logic | Dominant peak is | Minimal fragmentation preserves the whole molecule.[2] |
| Utility | Structural ID of unknown chemical impurities. | Isotopic Calculation (d5 vs d4). |
| Verdict | Use for Qualitative impurity ID. | Use for Quantitative Isotopic Enrichment. |
Part 3: Experimental Protocol
This protocol utilizes a 5% Phenyl Polysiloxane column with EI for chemical impurity profiling, the most common requirement for drug development labs.[1][2]
1. Sample Preparation
-
Solvent: Dichloromethane (DCM) - HPLC Grade, dried over molecular sieves.[1][2] Note: Avoid methanol/ethanol to prevent transesterification.[1]
-
System Suitability Standard: Mix of Ethyl Bromoacetate (d0) and Ethyl Acetate (1:1).[2]
2. GC-MS Parameters
-
Instrument: Agilent 7890B / 5977B MSD (or equivalent).
-
Inlet: Split mode (20:1), 250°C.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 40°C for 2 min (Traps volatiles like Ethanol-d5).
-
Ramp 10°C/min to 150°C.
-
Ramp 25°C/min to 280°C (Elutes dimers).
-
Hold 3 min.
-
3. Mass Spectrometer Settings (EI Mode)
Part 4: Data Analysis & Identification Logic
1. Identification of the Target: Ethyl-d5 Bromoacetate
In the EI spectrum, look for the diagnostic shift from the native standard.
-
Native (d0): Base peak m/z 88 (
— loss of Br).[2] -
Target (d5): Base peak m/z 93 (
).-
Note: The bromine isotopes (
and ) are lost in this fragment, simplifying the spectrum to a single dominant peak.
-
-
Molecular Ion: Look for small doublets at m/z 171 (
) and 173 ( ).[2]
2. Impurity Fingerprinting
Use the following table to identify peaks in your chromatogram:
| Retention Order | Compound Name | Diagnostic Ions (m/z) | Origin |
| 1 | Ethanol-d5 | 33, 51 | Residual Reagent |
| 2 | Ethyl-d5 Acetate | 48, 66 (Shifted from 43,[1][2] 61) | Debromination |
| 3 | Ethyl-d5 Bromoacetate | 93 (Base) , 171, 173 | Target Analyte |
| 4 | Ethyl-d5 Dibromoacetate | 171, 173, 250+ | Over-reaction |
| 5 | Diethyl-d10 Succinate | 106, 134 | Dimerization |
Part 5: Decision Workflow (Visualization)
The following diagram outlines the logical flow for selecting the correct method and interpreting the results.
Figure 1: Decision tree for selecting stationary phases and ionization modes based on analytical requirements.
References
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 7748, Ethyl bromoacetate. Retrieved from [Link]
-
Restek Corporation. (2021).[1][2] Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.).[1][2] Mass spectrum fragmentation patterns of bromo-alkanes and esters. Retrieved from [Link]
Sources
- 1. CN101891615A - Method for synthesizing bromoethyl acetate - Google Patents [patents.google.com]
- 2. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ethyl bromoacetate synthesis - chemicalbook [chemicalbook.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. nbinno.com [nbinno.com]
Comparative Guide: NMR Integration vs. GC-MS for Ethyl Bromoacetate-d5 Quality Control
Topic: Comparative Guide: NMR Integration Analysis for Ethyl Bromoacetate-d5 Quality Control Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (
For researchers, the integrity of this reagent is defined by two metrics: Chemical Purity (absence of hydrolysis products like bromoacetic acid) and Isotopic Enrichment (percentage of deuterium incorporation, typically >99 atom % D). While Gas Chromatography-Mass Spectrometry (GC-MS) is the industry standard for identifying impurities, Quantitative NMR (qNMR) integration analysis offers a superior, non-destructive method for absolute quantification of isotopic enrichment.
This guide provides a technical comparison of these methodologies, with a detailed protocol for the preferred NMR integration workflow.
Technical Specifications & Mechanism
The Molecule: this compound[1]
-
Formula:
-
Molecular Weight: ~172.03 g/mol (vs. 167.00 for unlabeled)
-
Key Structural Feature: The ethyl group is fully deuterated (
), leaving the methylene group alpha to the bromine ( ) as the sole major proton source.
The Analytical Challenge
In a perfect sample, the
| Feature | Unlabeled ( | Deuterated ( |
| ~3.85 ppm (Singlet, 2H) | ~3.85 ppm (Singlet, 2H) | |
| Ester Methylene ( | ~4.25 ppm (Quartet, 2H) | Silent (or small residual multiplet) |
| Terminal Methyl ( | ~1.30 ppm (Triplet, 3H) | Silent (or small residual multiplet) |
Comparative Analysis: qNMR vs. GC-MS
While both methods are viable, they serve different primary functions in the QC workflow.
Method A: NMR Integration (The Gold Standard for Enrichment)
NMR analyzes the molar ratio of nuclei. By normalizing the integral of the stable
-
Pros:
-
Absolute Quantification: Does not require identical reference standards for every impurity.
-
Non-Destructive: Sample can be recovered.[1]
-
Solvent Detection: Easily identifies residual synthesis solvents (e.g., ethanol, benzene).
-
-
Cons:
-
Sensitivity: Lower Limit of Detection (LOD) than MS; requires high concentration for <0.1% impurity detection.
-
Time: Requires long relaxation delays (
) for quantitative accuracy.
-
Method B: GC-MS (The Alternative for Trace Impurities)
GC-MS separates components by boiling point and analyzes mass-to-charge ratios.
-
Pros:
-
High Sensitivity: Detects trace organic impurities at ppm levels.
-
Isotopomer Distribution: Can distinguish between
, , and species based on fragmentation patterns.
-
-
Cons:
-
Ionization Bias: Different isotopologues may ionize slightly differently.
-
Destructive: Sample is consumed.
-
No Direct H-Quant: Indirectly infers H-content via mass shift, which can be ambiguous with fragment overlaps.
-
Performance Matrix
| Metric | qNMR Integration | GC-MS |
| Primary Utility | Absolute Isotopic Enrichment (% D) | Chemical Purity & Isotopomer Profile |
| Precision | High (<1% RSD with proper | Medium (Dependent on calibration) |
| Sample Prep Time | < 10 Minutes | 20-40 Minutes (Derivatization/Dilution) |
| Cost Per Run | Low (Solvent only) | Medium (Columns, carrier gas) |
| Bias Risk | Low (Nuclei are chemically identical) | Medium (Injector discrimination) |
Detailed Protocol: qNMR Integration Workflow
This protocol is designed to validate the isotopic enrichment of this compound using Dimethyl Sulfone (
Phase 1: Experimental Setup
-
Solvent Selection: Use
(99.8% D) with 0.03% TMS. Avoid alcohol-based deuterated solvents ( ) to prevent transesterification. -
Internal Standard (Optional for Enrichment, Required for Purity):
-
Reagent: Dimethyl Sulfone (Singlet at ~3.0 ppm).[2]
-
Rationale: Distinct shift, does not overlap with
(3.8 ppm) or residual ethyl peaks. Non-hygroscopic.
-
-
Sample Preparation:
-
Weigh ~20 mg of this compound into a vial.
-
(Optional) Add ~5 mg of IS accurately weighed.
-
Dissolve in 0.6 mL
. -
Transfer to 5mm NMR tube.
-
Phase 2: Acquisition Parameters (Critical for E-E-A-T)
Standard default parameters are insufficient for qNMR due to
-
Pulse Angle:
(Maximize signal). -
Spectral Width: -2 to 14 ppm (Ensure baseline coverage).
-
Relaxation Delay (
): 60 seconds .-
Why? Protons in deuterated environments often have longer
relaxation times. To achieve 99.9% magnetization recovery, must be .
-
-
Scans (NS): 32 or 64 (To improve S/N for residual peaks).
-
Temperature: 298 K (Controlled).
Phase 3: Processing & Calculation
-
Phasing: Manual phasing is required. Auto-phasing often distorts baseline at integral endpoints.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 5).
-
Integration Ranges:
-
Reference (A):
-methylene ( ) at 3.85 ppm. Set Integral = 2.000. -
Residual Methylene (B): Region 4.20–4.30 ppm.
-
Residual Methyl (C): Region 1.25–1.35 ppm.
-
Calculation for % Deuteration: Since the theoretical proton count for a fully protonated ethyl group is 5 (2 methylene + 3 methyl), and our reference is normalized to 2 protons:
Visualizations
Workflow Diagram
The following diagram illustrates the decision logic for selecting the analytical method and the qNMR workflow.
Caption: Decision matrix and workflow for this compound Quality Control, highlighting the qNMR path for enrichment analysis.
Interpretation of Results (Troubleshooting)
| Observation | Diagnosis | Action |
| Singlet at 3.85 ppm only | >99.9% D Enrichment | Pass. High-quality reagent. |
| Small triplets/quartets visible | <99% D Enrichment | Calculate integration. If >1% H, reagent may affect kinetic isotope effect studies. |
| Singlet at 2.1 ppm | Acetone/Acetic impurity | Check chemical purity. Likely hydrolysis or unreacted precursor. |
| Broad baseline hump | Poor phasing or shimming | Re-process data. Do not integrate noise. |
References
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
-
Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. Link
-
Simova, S. (2014). "NMR determination of the isotopic purity of deuterated organic compounds." Magnetic Resonance in Chemistry. Link
-
National Institute of Standards and Technology (NIST). "Ethyl bromoacetate Mass Spectrum." NIST Chemistry WebBook. Link
-
Cambridge Isotope Laboratories. "Deuterated Solvents and Reagents Technical Guide." Link
Sources
Technical Guide: Differentiating Ethyl Bromoacetate-d5 from Hydrolyzed Byproducts
Topic: Differentiating Ethyl Bromoacetate-d5 from Hydrolyzed Byproducts Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (typically
Because the deuterated ethyl group is "NMR silent" in proton NMR (
Mechanistic Insight: The Degradation Pathway
Understanding the degradation mechanism is prerequisite to selecting the correct analytical method. Ethyl bromoacetate is an
Degradation Dynamics
-
Hydrolysis (Primary Failure Mode): Moisture attacks the ester linkage, cleaving the molecule into bromoacetic acid and deuterated ethanol.
-
Isotopic Scrambling (Secondary Risk): While less common in storage, exposure to basic conditions can cause H/D exchange at the
-position (the next to the Br), though this is distinct from hydrolysis.
The following pathway illustrates the critical breakdown:
Figure 1: Hydrolytic degradation pathway of this compound yielding Bromoacetic Acid and Ethanol-d5.
Analytical Comparison: The Differentiation Matrix
The challenge with the d5-ethyl variant is that the ethyl group signals (usually the easiest way to identify an ethyl ester) are invisible in
Comparative Data Table
| Feature | This compound (Intact) | Bromoacetic Acid (Hydrolyzed) | Differentiation Strategy |
| Formula | Mass difference of ~34 Da | ||
| MW | ~172.03 g/mol | ~138.95 g/mol | GC-MS or LC-MS |
| Singlet, | Singlet, | Shift Drift: Acid form is typically downfield by ~0.1-0.2 ppm. | |
| Absent | Broad Singlet, | Key Indicator: Visible in DMSO- | |
| Carbonyl carbon shifts downfield in the acid. | |||
| Physical State | Clear Liquid | Solid (MP ~50°C) or Oily Semi-solid | Intact reagent is liquid; hydrolyzed product tends to crystallize/slush. |
Critical Note: In
, the chemical shift difference between the-methylene of the ester and the acid is small ( ppm). If the sample is wet, these peaks can overlap. DMSO- is the preferred solvent for differentiation because it stabilizes the carboxylic acid proton, making it distinct.
Experimental Protocols
Protocol A: The "Gold Standard" NMR Validation
Objective: Quantitatively determine the molar ratio of Ester to Acid.
-
Sampling: Take 20
L of the this compound sample. -
Solvent: Dissolve in 0.6 mL of DMSO-
(anhydrous).-
Why DMSO? It prevents rapid proton exchange of the carboxylic acid proton, allowing you to see the -COOH peak at ~12 ppm.
-
-
Acquisition: Run a standard proton sequence (16 scans, d1=5s to ensure relaxation).
-
Analysis:
-
Integrate the
-methylene singlet at 3.85 ppm (Ester). -
Integrate the
-methylene singlet at 4.00 ppm (Acid). -
Check: Look for the broad singlet >11 ppm.
-
-
Calculation:
Protocol B: GC-MS Confirmation (Trace Analysis)
Objective: Confirm identity via molecular ion, useful if NMR is ambiguous due to water peaks.
-
Dilution: Dilute 1
L of sample into 1 mL of Dichloromethane (DCM). -
Method: Split injection (50:1), DB-5MS column.
-
Interpretation:
-
Intact Ester: Look for Parent Ion m/z 172/174 (1:1 ratio due to
). -
Hydrolyzed Acid: Look for Parent Ion m/z 138/140 (Loss of the -OC2D5 group).
-
Note: The acid often tails significantly on non-polar columns.
-
Decision Workflow
Use this logic flow to determine if your reagent is fit for synthesis.
Figure 2: Quality Control Decision Tree for this compound.
Storage and Handling Recommendations
To prevent the hydrolysis described above:
-
Desiccation: Store over activated 4Å molecular sieves.
-
Headspace: Purge storage vials with Argon or Nitrogen after every use.
-
Temperature: Store at 2–8°C. While the compound is stable at room temperature, cold storage retards the kinetics of hydrolysis if trace moisture is introduced.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7748, Ethyl bromoacetate. Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Refer to Chapter 3 for characteristic shifts of
-haloesters vs carboxylic acids).
Sources
Safety Operating Guide
A-Scientist's Guide to Personal Protective Equipment for Handling Ethyl Bromoacetate-d5
In the landscape of modern pharmaceutical research and drug development, the strategic use of deuterated compounds like Ethyl Bromoacetate-d5 is indispensable. The substitution of hydrogen with its heavier, stable isotope, deuterium, provides a powerful tool for elucidating metabolic pathways and enhancing pharmacokinetic profiles. However, the inherent reactivity of the bromoacetate functional group necessitates a meticulous and informed approach to personal protective equipment (PPE). This guide offers a comprehensive, experience-driven framework for the safe handling of this compound, ensuring the well-being of laboratory personnel and the integrity of scientific research.
The Hazard Profile of this compound: Beyond the Isotope
The chemical reactivity of this compound is functionally identical to its non-deuterated counterpart. It is a potent lachrymator, meaning it causes intense tearing and irritation upon contact with the eyes.[1][2] Furthermore, as an alkylating agent, it can react with biological macromolecules, posing a significant toxicological risk.[3] The primary hazards include:
-
Severe Eye, Skin, and Respiratory Irritation: Direct contact can lead to immediate and severe irritation.[1] Vapors are particularly hazardous due to the lachrymatory effect.
-
Toxicity: Classified as fatal if swallowed, in contact with skin, or if inhaled.[4][5]
The presence of deuterium does not mitigate these risks; therefore, all handling procedures must be executed with the highest level of caution.
A Risk-Based Approach to PPE Selection
The selection of appropriate PPE is not a static protocol but a dynamic assessment of the specific experimental conditions. Factors such as the quantity of material, the nature of the procedure, and the potential for spills or splashes must be considered.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Core PPE Protocols: A Step-by-Step Implementation
Eye and Face Protection: An Impenetrable Barrier
Given its lachrymatory nature, protecting the eyes is of paramount importance.
-
Minimum Requirement: Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory for all operations.[4][6] Standard safety glasses are insufficient as they do not protect from vapors.[2]
-
Enhanced Protection: When working with larger quantities or when there is a risk of splashing, a face shield must be worn in conjunction with chemical splash goggles.[1][4][6]
Hand Protection: Selecting the Right Glove
Gloves are the primary barrier against dermal exposure, which can be fatal.[4][5]
-
Glove Selection: Always inspect gloves for any signs of damage before use.[4][5][6] For incidental contact, double-gloving with nitrile gloves is a common practice. For more prolonged tasks or where immersion is possible, a more robust glove material such as butyl rubber is recommended. It is crucial to consult the manufacturer's glove compatibility charts for specific breakthrough times.
-
Glove Removal Technique: Use a proper glove removal technique to avoid skin contact with the contaminated outer surface of the glove.[4][6]
Body Protection: Shielding from Contamination
-
Laboratory Coat: A flame-retardant, long-sleeved lab coat is the minimum requirement.[4]
-
Chemical-Resistant Apron: For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[4]
Respiratory Protection: Controlling Inhalation Hazards
Inhalation of this compound can be fatal.[4][5]
-
Primary Engineering Control: All handling of this compound must be performed in a certified chemical fume hood to minimize vapor inhalation.
-
Emergency Respirator Use: In the event of a large spill or failure of the primary engineering controls, a full-face respirator with appropriate organic vapor cartridges is necessary.[2][4]
Operational and Disposal Plans: A Cradle-to-Grave Approach
Safe Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[7]
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames.[4][5] Use non-sparking tools and explosion-proof equipment.[5]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[7]
Spill Response
In the event of a spill, evacuate the area and remove all ignition sources.[5] Wearing the appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[5] Collect the material in a sealed container for proper disposal.
Disposal
-
Waste Segregation: All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, must be treated as hazardous chemical waste.[8]
-
Regulatory Compliance: Dispose of all waste in accordance with institutional, local, and national regulations.[8] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[8]
Conclusion: Fostering a Culture of Safety
The safe handling of potent chemical reagents like this compound is a cornerstone of responsible scientific practice. By understanding the hazards, implementing a risk-based approach to PPE selection, and adhering to strict operational and disposal protocols, researchers can protect themselves and their colleagues. This guide provides the essential framework for these practices, empowering scientists to conduct their work with confidence and safety.
References
- Gang-Hua. (2020, January 15).
- CDH Fine Chemical.
- New Jersey Department of Health.
- ChemicalBook. (2026, January 17).
- NOAA.
- Polisena, J., et al. (2011).
- HEROES. (2018, March 31).
- Friese, C. R., et al. (2018).
- Sigma-Aldrich. (2025, August 25).
- TCI Chemicals. (2025, March 28).
- Interactive Learning Paradigms, Incorporated.
- Yu, Y., et al. (2023). Management guidelines for preventing exposure to antineoplastics. PMC - NIH.
- Synergy Recycling. Disposal of deuterium (D₂).
- Health and Safety Executive. Safe handling of cytotoxic drugs in the workplace.
- Honeywell Support Portal. Tear gas (lachrymator agent)
- BenchChem. (2025).
- Royal Society of Chemistry. (2022, August 31). Heavy water recycling for producing deuterium compounds.
- University of California, Santa Cruz.
Sources
- 1. nj.gov [nj.gov]
- 2. The MSDS HyperGlossary: Lachrymator [ilpi.com]
- 3. Management guidelines for preventing exposure to antineoplastics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. gang-hua.com [gang-hua.com]
- 7. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
